molecular formula C12H15NO3 B093642 N-(4-Ethoxyphenyl)-3-oxobutanamide CAS No. 122-82-7

N-(4-Ethoxyphenyl)-3-oxobutanamide

Cat. No.: B093642
CAS No.: 122-82-7
M. Wt: 221.25 g/mol
InChI Key: WWROGCAUSKGAMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Ethoxyphenyl)-3-oxobutanamide is a useful research compound. Its molecular formula is C12H15NO3 and its molecular weight is 221.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 50630. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-ethoxyphenyl)-3-oxobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-3-16-11-6-4-10(5-7-11)13-12(15)8-9(2)14/h4-7H,3,8H2,1-2H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWROGCAUSKGAMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5044526
Record name N-(4-Ethoxyphenyl)-3-oxobutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5044526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122-82-7
Record name N-(4-Ethoxyphenyl)-3-oxobutanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122-82-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Ethoxyphenyl)-3-oxobutanamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122827
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Acetoacetophenetidide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50630
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Butanamide, N-(4-ethoxyphenyl)-3-oxo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N-(4-Ethoxyphenyl)-3-oxobutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5044526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-ethoxyacetoacetanilide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.162
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-(4-ETHOXYPHENYL)-3-OXOBUTANAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QKC95SNL22
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of N-(4-Ethoxyphenyl)-3-oxobutanamide from p-Phenetidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed examination of the synthesis of N-(4-Ethoxyphenyl)-3-oxobutanamide, a valuable β-ketoamide intermediate in medicinal and chemical research. The primary focus is on the direct acetoacetylation of p-phenetidine (4-ethoxyaniline) using ethyl acetoacetate. This document elucidates the underlying reaction mechanism, provides a field-proven experimental protocol, outlines methods for purification and characterization, and addresses critical safety considerations. Designed for researchers, chemists, and drug development professionals, this guide integrates theoretical principles with practical, actionable insights to ensure a reproducible and efficient synthesis.

Introduction and Significance

This compound, also known as p-acetoacetophenetidide, is a compound of significant interest due to its structural motifs, which are present in various bioactive molecules. It is a known metabolic intermediate of the analgesic and antipyretic agent bucetin and is structurally related to phenacetin.[1][2][3] Its β-ketoamide functionality makes it a versatile precursor for the synthesis of a wide array of heterocyclic compounds and more complex molecular architectures, positioning it as a key building block in synthetic organic chemistry and drug discovery programs.

The most direct and classical approach to synthesizing this molecule is through the condensation reaction between p-phenetidine and an acetoacetylating agent, typically ethyl acetoacetate. This guide will focus on this robust and scalable method.

Reaction Mechanism: Nucleophilic Acyl Substitution

The synthesis of this compound from p-phenetidine and ethyl acetoacetate is a classic example of a nucleophilic acyl substitution reaction, specifically, an amidation of an ester.

Causality of the Mechanism: The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of p-phenetidine at the electrophilic carbonyl carbon of the ester group in ethyl acetoacetate.[4][5] Aromatic amines like p-phenetidine are effective nucleophiles for this transformation. The reaction proceeds through a tetrahedral intermediate. The subsequent collapse of this intermediate results in the elimination of ethanol, a stable leaving group, to form the thermodynamically favored amide bond. The reaction is typically driven to completion by heating, which facilitates the removal of the ethanol byproduct, shifting the equilibrium towards the product according to Le Châtelier's principle.[6]

The final product, this compound, possesses a β-diketone functionality that can exist in equilibrium between its keto and enol tautomeric forms, although it primarily crystallizes as the keto tautomer.[1][7]

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating, meaning that visual cues (such as solidification upon cooling) and subsequent analytical checks confirm the successful progression of the reaction. The methodology is adapted from established procedures for analogous N-aryl-3-oxobutanamide syntheses.[6]

Materials and Equipment
  • Reactants: p-Phenetidine (4-ethoxyaniline), Ethyl acetoacetate

  • Solvents: Ethanol (for recrystallization), Deionized water

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer with hotplate, beaker, Buchner funnel, vacuum flask, filter paper.

Quantitative Data and Reaction Parameters
ParameterValue/DescriptionRationale
p-Phenetidine 1.0 equivalentLimiting reagent
Ethyl Acetoacetate 1.1 equivalentsA slight excess ensures complete consumption of the amine.
Temperature 120-140 °CProvides sufficient thermal energy to overcome the activation barrier and drive off the ethanol byproduct.[6]
Reaction Time 2-4 hoursTypically sufficient for complete conversion, monitored by TLC.
Purification Method RecrystallizationA robust method for purifying solid organic compounds, yielding high-purity crystalline product.[6][8]
Recrystallization Solvent Ethanol/Water mixtureThe product is soluble in hot ethanol and insoluble in cold water, making this an ideal solvent system.
Step-by-Step Synthesis Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine p-phenetidine (1.0 eq) and ethyl acetoacetate (1.1 eq).

  • Heating: Attach a reflux condenser (without water flow, acting as an air condenser) to the flask. Heat the reaction mixture to 120-140°C using a heating mantle or oil bath, with continuous stirring.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC), observing the consumption of the p-phenetidine starting material. The reaction is typically complete within 2-4 hours. During this time, the liberation of ethanol vapor may be observed.

  • Work-up: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. The crude product will often solidify into a waxy or crystalline mass upon cooling.

  • Purification by Recrystallization:

    • Add a minimal amount of hot ethanol to the flask to dissolve the crude solid.

    • Transfer the hot solution to a beaker.

    • Slowly add hot deionized water dropwise to the solution until it becomes slightly turbid, indicating the saturation point.

    • Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold water. Allow the product to air-dry or dry in a vacuum oven to a constant weight.

Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis reactants 1. Combine p-Phenetidine & Ethyl Acetoacetate heat 2. Heat mixture to 120-140 °C with stirring reactants->heat monitor 3. Monitor via TLC (2-4 hours) heat->monitor cool 4. Cool to Room Temperature (Solidification) monitor->cool recrystallize 5. Recrystallize from Ethanol/Water cool->recrystallize isolate 6. Isolate via Vacuum Filtration & Wash recrystallize->isolate dry 7. Dry Product isolate->dry characterize 8. Characterize Product (MP, NMR, IR, MS) dry->characterize

Caption: General experimental workflow for synthesis and purification.

Product Characterization

Authenticating the final product is a critical step. The following data, sourced from public databases and expected analytical outcomes, should be used for validation.[9]

PropertyDescription
Appearance White to off-white crystalline solid
Molecular Formula C₁₂H₁₅NO₃[10]
Molecular Weight 221.25 g/mol [9][10]
Melting Point Approximately 85-88 °C (Literature values may vary)
¹H NMR Expect signals for: ethoxy group (triplet & quartet), aromatic protons, amide proton (singlet), methylene protons (singlet), and methyl protons of the acetyl group (singlet).
IR Spectroscopy Expect characteristic peaks for: N-H stretch (~3300 cm⁻¹), C=O (amide) stretch (~1660 cm⁻¹), and C=O (ketone) stretch (~1715 cm⁻¹).
Mass Spectrometry Molecular ion peak (M⁺) at m/z = 221.11.

Authoritative Grounding: Safety and Handling

Trustworthiness through Safety: A robust protocol is a safe protocol. All work must be preceded by a thorough risk assessment.

  • p-Phenetidine (4-ethoxyaniline): This compound is toxic if swallowed, inhaled, or absorbed through the skin.[11][12] It is a suspected mutagen and can cause skin and eye irritation.[3][13] Handling Requirements: Always handle p-phenetidine in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.[11][13]

  • Ethyl Acetoacetate: This is a flammable liquid and can cause eye irritation. Standard laboratory precautions should be observed.

  • This compound: While specific toxicity data is not extensively documented, it should be handled with care as a novel chemical entity. Assume it may have hazardous properties and use appropriate PPE.

Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[11][13]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[11][13]

  • Inhalation: Move the person to fresh air.[11]

  • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

Conclusion

The synthesis of this compound from p-phenetidine via condensation with ethyl acetoacetate is a reliable and straightforward method. The procedure detailed in this guide, grounded in established principles of organic chemistry, provides a clear pathway for obtaining this valuable intermediate. By understanding the underlying mechanism, adhering to the experimental protocol, and prioritizing safety, researchers can confidently and reproducibly synthesize this compound for further application in chemical and pharmaceutical development.

References

Unveiling the Solid State: A Technical Guide to the Crystal Structure Analysis of N-(4-Ethoxyphenyl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth methodology for the single-crystal X-ray diffraction analysis of N-(4-ethoxyphenyl)-3-oxobutanamide, a significant derivative of phenacetin and a putative metabolite of the analgesic bucetin.[1][2][3] Addressed to researchers, medicinal chemists, and drug development professionals, this document moves beyond a standard protocol, offering a narrative grounded in experimental causality and scientific integrity. We will explore the journey from crystal growth to the final refined structure, elucidating the critical decisions and validation steps that ensure a high-quality, reliable crystallographic model. The established crystal structure of the title compound, C12H15NO3, reveals its crystallization in the orthorhombic space group Pca2₁ with two independent molecules in the asymmetric unit, existing as the keto tautomer.[1][2][3][4][5] This guide will detail the procedural steps to arrive at and validate such a finding.

Introduction: The Significance of Solid-State Structure

This compound is a compound of interest due to its relationship with phenacetin, a once-common analgesic, and its role as a potential intermediate in the biotransformation of bucetin.[1][2][3] Understanding its three-dimensional structure is paramount for several reasons. A definitive crystal structure provides unequivocal proof of molecular connectivity, conformation, and tautomeric form. For drug development professionals, this information is critical for understanding stereochemistry, identifying potential hydrogen bonding sites, and informing the design of new active pharmaceutical ingredients (APIs) with improved properties. The solid-state packing, governed by intermolecular interactions, influences key physicochemical properties such as solubility, melting point, and stability, which are all critical parameters in drug formulation.

The analysis presented herein is based on the known structure of this compound, which crystallizes with two symmetry-independent molecules (Z' = 2).[1][2][3][4][5] These molecules exhibit nearly identical conformations and are related by a local inversion center.[1][2][3] The compound exists in its keto tautomeric form, with the β-diketone moiety being non-planar.[1][2][3][4][5] The dominant intermolecular interaction is a hydrogen bond between the N—H group of each molecule and the amide carbonyl oxygen of a neighboring molecule, forming antiparallel chains.[1][2][3][5] This guide will walk through the experimental and computational steps required to independently determine and verify these structural features.

The Crystallographic Workflow: From Powder to Publication

The journey to a refined crystal structure is a multi-stage process that demands precision at every step. Each stage builds upon the last, and the quality of the final model is a direct reflection of the care taken throughout the workflow.

G cluster_0 Phase 1: Sample Preparation cluster_1 Phase 2: Data Acquisition cluster_2 Phase 3: Structure Determination cluster_3 Phase 4: Validation & Analysis Synthesis Synthesis & Purification Crystallization Single Crystal Growth Synthesis->Crystallization Purity is key Mounting Crystal Mounting Crystallization->Mounting Select best crystal Screening Diffraction Screening Mounting->Screening Data_Collection Full Data Collection Screening->Data_Collection Good diffraction required Data_Processing Data Integration & Scaling Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement (SHELXL) Structure_Solution->Structure_Refinement Validation Structure Validation (PLATON/checkCIF) Structure_Refinement->Validation Iterative process Analysis Geometric & Packing Analysis Validation->Analysis Reporting Reporting (CIF) Analysis->Reporting

Caption: The overall workflow for single-crystal structure analysis.

Experimental Protocols: A Self-Validating Approach

Synthesis and Crystallization

The starting material, this compound, can be obtained from commercial sources or synthesized.[1][2][3] For the purpose of this guide, we will assume the compound has been synthesized and purified to >98% purity, as impurities can significantly hinder crystallization.

Protocol 1: Single Crystal Growth by Slow Cooling

This method was successfully used to obtain colorless laths of the title compound.[1][2][3] The principle behind this technique is to create a supersaturated solution from which the compound will slowly precipitate in an ordered, crystalline form as the solubility decreases with temperature.

  • Step 1: Solvent Selection & Saturation. In a clean glass vial, add a small amount of this compound. Add deionized water dropwise while heating the vial (e.g., in a sand bath or on a hot plate) to near boiling, until the solid completely dissolves. The goal is to create a nearly saturated solution at high temperature.

    • Causality: Water is a good solvent choice here due to the compound's polarity and ability to form hydrogen bonds. Slow cooling of a saturated aqueous solution is a classic and effective method for growing crystals of moderately soluble organic compounds.[6][7]

  • Step 2: Slow Cooling. Loosely cap the vial to prevent rapid evaporation and contamination from dust. Place the hot vial in an insulated container (e.g., a Dewar flask filled with hot water or simply wrapped in glass wool) to ensure a very slow cooling rate. Allow the setup to cool to room temperature over 24-48 hours.

    • Causality: Rapid cooling often leads to the formation of many small, poorly-ordered microcrystals or an amorphous powder.[8] A slow cooling rate is crucial as it allows molecules sufficient time to arrange themselves into a thermodynamically stable, well-ordered crystal lattice.

  • Step 3: Crystal Harvesting. Once crystals have formed, carefully decant the supernatant. Use a fine needle or a micropipette to gently transfer a suitable crystal onto a microscope slide for inspection.

    • Self-Validation: A suitable crystal should be transparent, have well-defined faces and sharp edges, and extinguish cleanly under cross-polarized light. Dimensions of approximately 0.1-0.3 mm in each direction are ideal.

X-ray Data Collection

This phase involves mounting a selected crystal and exposing it to a focused beam of X-rays to generate a diffraction pattern.

Protocol 2: Crystal Mounting and Data Acquisition

  • Step 1: Crystal Mounting. Select a high-quality single crystal under a microscope. Using a cryo-loop, carefully pick up the crystal with a small amount of cryoprotectant (e.g., Paratone-N oil). Mount the loop on a goniometer head.

  • Step 2: Cryo-cooling. Place the mounted crystal into a cold stream of nitrogen gas (typically 100 K) on the diffractometer.

    • Causality: Cryo-cooling minimizes radiation damage to the crystal from the high-intensity X-ray beam and reduces thermal vibrations of the atoms, leading to higher resolution data.[9]

  • Step 3: Diffraction Screening and Unit Cell Determination. Collect a few initial diffraction images (frames) at different crystal orientations. Software associated with the diffractometer will automatically identify diffraction spots to determine the crystal system, lattice parameters, and a preliminary space group.

  • Step 4: Full Data Collection Strategy. Based on the determined Bravais lattice and preliminary space group, the software will calculate an optimal strategy for collecting a complete, redundant dataset. This involves a series of scans (runs) where the crystal is rotated through a specific angular range while diffraction images are continuously collected.[10][11]

    • Causality: The goal is to measure the intensity of as many unique reflections as possible to a desired resolution (typically at least 0.84 Å for publication).[12] Collecting redundant data (measuring symmetry-equivalent reflections multiple times) is crucial for accurate data scaling and improves the signal-to-noise ratio.[10]

Structure Solution and Refinement: From Data to Model

This is the computational heart of crystallography, where the raw diffraction intensities are transformed into a detailed 3D atomic model.

G cluster_0 Data Processing cluster_1 Structure Solution cluster_2 Refinement Cycle Integration Integration (hkl file generation) Scaling Scaling & Merging (Intensity statistics) Integration->Scaling Direct_Methods Direct Methods (SHELXT/SHELXS) (Initial phases) Scaling->Direct_Methods Initial_Model Initial Atomic Model Direct_Methods->Initial_Model Refinement Least-Squares Refinement (SHELXL) Initial_Model->Refinement Fourier_Map Difference Fourier Map (Find missing atoms, e.g., H) Refinement->Fourier_Map Is model complete? Final_Model Final Refined Model Refinement->Final_Model Yes, convergence reached Fourier_Map->Refinement No, add/correct atoms

Caption: The iterative process of structure solution and refinement.

Data Integration and Structure Solution
  • Data Processing: The raw diffraction images are processed to integrate the intensities of each reflection, correct for experimental factors (like Lorentz and polarization effects), and scale the data from different images.[9][13] This produces a reflection file (typically with an .hkl extension).

  • Structure Solution: The "phase problem" is the central challenge in crystallography; the diffraction experiment measures intensities, but not the phases of the X-ray waves.[10] For small molecules like this, direct methods are typically used to derive initial phase estimates.

    • Protocol: The structure solution is often highly automated. Programs like SHELXT or SHELXS, part of the SHELX suite, use the reflection data to locate the positions of most or all of the non-hydrogen atoms, generating an initial structural model.[14]

Structure Refinement with SHELXL

Refinement is an iterative process of adjusting the atomic parameters (positional coordinates, displacement parameters) of the model to achieve the best possible fit between the calculated diffraction pattern (from the model) and the experimentally observed data.[14][15] SHELXL is the gold standard program for small-molecule structure refinement.[14]

Protocol 3: Iterative Refinement

  • Step 1: Initial Refinement. Begin by refining the initial model from the structure solution step. This typically involves isotropic refinement, where atoms are modeled as spheres.

  • Step 2: Atom Assignment and Anisotropic Refinement. Examine the model and the electron density map. Correct any misassigned atoms. Once the model is chemically sensible, switch to anisotropic refinement for all non-hydrogen atoms, which models them as ellipsoids to better represent their thermal motion.

  • Step 3: Locating Hydrogen Atoms. Hydrogen atoms are often located from a difference Fourier map, which shows regions of excess or deficient electron density.[16] In the case of this compound, all H atoms were located in difference maps.[2]

  • Step 4: Hydrogen Atom Refinement. The coordinates of the N-bound H atoms were refined, while C-H atoms were placed in geometrically idealized positions and allowed to "ride" on their parent carbon atoms.[2] This is a standard and reliable approach.

  • Step 5: Convergence. Continue the refinement until the model converges, meaning the shifts in atomic parameters between cycles are negligible and the R-factors (indicators of agreement between model and data) are minimized.

Data Presentation and Validation

A refined structure is incomplete without rigorous validation and clear presentation of the key crystallographic data.

Crystallographic Data Summary

The following table summarizes the key data for this compound, as would be reported in a publication.

ParameterValueSource
Chemical FormulaC₁₂H₁₅NO₃[1][2][3]
Formula Weight221.25[17]
Crystal SystemOrthorhombic[1][2][3]
Space GroupPca2₁[1][2][3][4][5]
a (Å)18.093(3)[1]
b (Å)5.8615(9)[1]
c (Å)21.033(3)[1]
α, β, γ (°)90, 90, 90[1]
Volume (ų)2232.1(6)[1]
Z, Z'8, 2[1][2][3][4][5]
T (K)100(2)[1]
Final R₁ [I > 2σ(I)]0.057[1]
wR₂ (all data)0.134[1]
CCDC Number2276880[2]
Structure Validation

Before interpretation or publication, the final structural model must be rigorously validated.

  • Trustworthiness through Validation: The program PLATON is a versatile tool used for a wide range of crystallographic calculations and checks.[18][19][20][21] It is a key component of the IUCr's checkCIF service, which automatically validates crystallographic information files (CIFs) for syntactic and chemical integrity.

  • Key Validation Checks:

    • Geometric Analysis: Bond lengths, angles, and torsion angles are checked against standard values to identify any unusual or strained geometries.

    • Missed Symmetry: PLATON's ADDSYM routine checks if the structure could be described in a higher symmetry space group.

    • Void Analysis: The program searches for solvent-accessible voids in the crystal lattice, which might indicate unaccounted-for solvent molecules.

    • Hydrogen Bond Analysis: A comprehensive analysis of all potential hydrogen bonds is performed. For the title compound, this would confirm the N—H···O=C interactions that form the primary packing motif.[1][2][3][5]

Conclusion

The crystal structure analysis of this compound provides a definitive view of its solid-state conformation and intermolecular interactions. By following a rigorous, self-validating workflow from crystal growth through data collection, structure refinement, and final validation, researchers can produce a high-quality, reliable model. This guide has outlined not only the "how" but the "why" behind the critical steps, providing the necessary framework for scientists to confidently apply these techniques to their own small-molecule crystallographic challenges. The resulting structural insights are invaluable for fields ranging from medicinal chemistry to materials science, forming the bedrock of rational molecular design.

References

  • Yerramsetty, S., Fronczek, F. R., & Uppu, R. M. (2023). This compound. IUCrData, 8(7), x230565. [Link]

  • Müller, P., Herbst-Irmer, R., Spek, A. L., Schneider, T. R., & Sawaya, M. R. (2006). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press. [Link]

  • Spek, A. L. (n.d.). PLATON for Windows. University of Glasgow. [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(Pt 2), 148–155. [Link]

  • Yerramsetty, S., Fronczek, F. R., & Uppu, R. M. (2023). This compound. IUCr. [Link]

  • Spek, A. L. (n.d.). THE PLATON HOMEPAGE. Utrecht University. [Link]

  • Spek, A. L. (2021). Small molecules: the PLATON toolbox. International Union of Crystallography. [Link]

  • Spek, A. L. (2007). PLATON for MS-Windows. [Link]

  • Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 1), 1–9. [Link]

  • Zhang, H., et al. (2016). Single-crystal growth of organic semiconductors. MRS Bulletin, 41(6), 434-440. [Link]

  • Yerramsetty, S., Fronczek, F. R., & Uppu, R. M. (2023). This compound. IUCrData, 8(7). [Link]

  • Macromolecular Crystallography Core Facility. (n.d.).
  • Ciulla, M., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(7), 2493-2511. [Link]

  • University of Rochester Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. [Link]

  • Organic Chemistry. (2020, December 12). How to Grow Single Crystals. YouTube. [Link]

  • Rowlett, R. S. (n.d.).
  • University of Kentucky X-Ray Crystallography Facility. (n.d.). Tutorials. [Link]

  • IUCr Journals. (2023). This compound. [Link]

  • Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. [Link]

  • Yerramsetty, S., Fronczek, F. R., & Uppu, R. M. (2023). N-(4-Eth-oxy-phen-yl)-3-oxobutanamide. IUCrData, 8(Pt 7), x230565. [Link]

  • HKL Research. (n.d.). Small Molecule Structure Solution and Refinement. [Link]

  • CCP4 wiki. (n.d.). Solve a small-molecule structure. [Link]

  • National Institute of Standards and Technology. (n.d.). Phenacetin. NIST WebBook. [Link]

  • ResearchGate. (n.d.). Structures of phenacetin and acetaminophen with protons numbered as they are referenced in the text. [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(Pt 1), 3–8. [Link]

  • Vonrhein, C. (2021). A beginner's guide to X-ray data processing. The Biochemist, 43(3), 54-58. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • PubChem. (n.d.). Phenacetin, TMS Derivative. [Link]

  • Vonrhein, C. (2021). A beginner's guide to X-ray data processing. ResearchGate. [Link]

  • SIELC Technologies. (2018). This compound. [Link]

  • PubChem. (n.d.). Phenacetin. [Link]

  • CAS Common Chemistry. (n.d.). Phenacetin. [Link]

  • PubChemLite. (n.d.). This compound (C12H15NO3). [Link]

  • Global Substance Registration System. (n.d.). This compound. [Link]

Sources

A Comprehensive Spectroscopic Guide to N-(4-Ethoxyphenyl)-3-oxobutanamide: Elucidating Molecular Structure through NMR, IR, and MS

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a detailed exploration of the spectroscopic characterization of N-(4-Ethoxyphenyl)-3-oxobutanamide, a significant compound in medicinal chemistry and a metabolite of the analgesic bucetin.[1] This document is intended for researchers, scientists, and drug development professionals, offering a practical framework for structural elucidation using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The principles and methodologies detailed herein are broadly applicable to the characterization of small organic molecules.

Introduction: The Imperative of Spectroscopic Characterization

This compound, also known as acetoacet-p-phenetidide, possesses a molecular structure that includes an aromatic ring, an amide linkage, and a β-dicarbonyl moiety.[1][2][3] This combination of functional groups gives rise to a rich spectroscopic signature. Accurate interpretation of this signature is paramount for confirming the chemical identity, purity, and structure of the molecule, which are critical steps in drug discovery and development. In the solid state, crystallographic studies have shown that this compound exists predominantly in its keto tautomeric form.[1][4] However, in solution, the potential for keto-enol tautomerism must be considered, which can add complexity to the interpretation of NMR spectra.[5]

This guide will systematically dissect the NMR, IR, and MS data for this compound, providing not just the data itself, but also the rationale behind the experimental choices and the logic of spectral interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom in the molecule.

Experimental Protocol: Acquiring High-Quality NMR Spectra

A well-defined protocol is essential for obtaining high-resolution and interpretable NMR spectra.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[6] The choice of solvent is critical as it can influence the chemical shifts and the position of the keto-enol equilibrium.[5] Filter the solution into a 5 mm NMR tube to remove any particulate matter.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 or 500 MHz) for improved signal dispersion and resolution.

  • ¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum. Key parameters to optimize include the number of scans (typically 8-16 for sufficient signal-to-noise), relaxation delay, and spectral width.

  • ¹³C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum. Due to the low natural abundance of ¹³C, a greater number of scans (often several hundred to thousands) is required.[7] Proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Diagram: Workflow for NMR Spectroscopic Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation dissolve Dissolve in Deuterated Solvent filter Filter into NMR Tube dissolve->filter h1_nmr ¹H NMR Acquisition filter->h1_nmr c13_nmr ¹³C NMR Acquisition filter->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phasing Phasing & Baseline Correction ft->phasing calibration Chemical Shift Calibration phasing->calibration interpretation Spectral Interpretation (Chemical Shift, Integration, Multiplicity) calibration->interpretation

Caption: A generalized workflow for acquiring and interpreting NMR spectra.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environments, and their neighboring protons. The expected chemical shifts for this compound in its keto form are detailed below.

ProtonsChemical Shift (δ, ppm) (Predicted)MultiplicityIntegrationAssignment Rationale
-CH₃ (ethoxy)~1.4Triplet3HAliphatic methyl group coupled to a methylene group.
-CH₃ (acetyl)~2.3Singlet3HMethyl group adjacent to a carbonyl, no adjacent protons.
-CH₂- (keto)~3.6Singlet2HMethylene group flanked by two carbonyl groups, no adjacent protons.
-OCH₂- (ethoxy)~4.0Quartet2HMethylene group adjacent to an oxygen and coupled to a methyl group.
Ar-H (ortho to -OEt)~6.9Doublet2HAromatic protons deshielded by the ethoxy group.
Ar-H (ortho to -NH)~7.5Doublet2HAromatic protons deshielded by the amide group.
-NH- (amide)~8.5-9.5Singlet (broad)1HAmide proton, often broad due to quadrupole effects and exchange.

Note: Predicted chemical shifts are based on analogous structures and general principles of NMR spectroscopy. Actual values may vary depending on the solvent and experimental conditions.

The presence of a single set of peaks corresponding to the keto form would be expected, especially in a non-polar solvent like CDCl₃. Should the enol tautomer be present in significant quantities, a separate set of signals would appear, most notably a vinyl proton around 5-6 ppm and a very broad enolic hydroxyl proton signal between 10-15 ppm.[5]

¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule.

CarbonChemical Shift (δ, ppm) (Predicted)Assignment Rationale
-C H₃ (ethoxy)~15Aliphatic methyl carbon.
-C H₃ (acetyl)~30Methyl carbon adjacent to a carbonyl group.
-C H₂- (keto)~50Methylene carbon between two carbonyl groups.
-OC H₂- (ethoxy)~64Methylene carbon bonded to an oxygen atom.
Ar-C (ortho to -OEt)~115Aromatic carbon shielded by the electron-donating ethoxy group.
Ar-C (ortho to -NH)~121Aromatic carbon slightly deshielded by the amide group.
Ar-C (ipso to -OEt)~156Aromatic carbon directly attached to the deshielding oxygen atom.
Ar-C (ipso to -NH)~131Aromatic carbon directly attached to the nitrogen atom.
-C =O (amide)~165Carbonyl carbon of the amide functional group.
-C =O (ketone)~205Carbonyl carbon of the ketone functional group, typically highly deshielded.

Note: Predicted chemical shifts are based on established ranges for similar functional groups.[8][9]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Acquiring an FTIR Spectrum

For a solid sample like this compound, two common methods are employed:

  • Potassium Bromide (KBr) Pellet: A few milligrams of the sample are finely ground with anhydrous KBr powder and pressed into a thin, transparent pellet.[10][11] This method provides a high-quality spectrum of the solid-state form of the compound.

  • Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto an ATR crystal (e.g., diamond) and pressure is applied to ensure good contact.[10][11][12] This technique requires minimal sample preparation and is very rapid.

IR Spectral Interpretation

The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
~3300N-H stretchSecondary AmideMedium
3100-3000C-H stretchAromaticMedium
2980-2850C-H stretchAliphatic (CH₃, CH₂)Medium
~1715C=O stretchKetoneStrong
~1670C=O stretch (Amide I)Secondary AmideStrong
~1600, ~1510C=C stretchAromatic RingMedium-Strong
~1540N-H bend (Amide II)Secondary AmideMedium
~1240C-O-C stretchAryl-alkyl etherStrong

The presence of two distinct carbonyl peaks is a key feature of the spectrum. The ketone carbonyl typically absorbs at a higher frequency (~1715 cm⁻¹) than the amide carbonyl (~1670 cm⁻¹).[5] The lower frequency of the amide C=O is due to the resonance delocalization of the nitrogen lone pair, which reduces the double bond character of the carbonyl group.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and valuable structural information through the analysis of fragmentation patterns.

Experimental Protocol: LC-MS Analysis

Liquid chromatography-mass spectrometry (LC-MS) is a common technique for the analysis of small organic molecules.[13][14]

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent such as acetonitrile or methanol.

  • Chromatographic Separation: The sample is injected into a high-performance liquid chromatography (HPLC) system to separate it from any impurities.

  • Ionization: The eluent from the HPLC is directed into the mass spectrometer's ion source. Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, typically forming the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode.[13][14]

  • Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).

  • Tandem MS (MS/MS): To obtain fragmentation data, the precursor ion of interest (e.g., [M+H]⁺) is selected and subjected to collision-induced dissociation (CID) to generate product ions.

Diagram: Proposed Mass Spectrometry Fragmentation Pathway of this compound

MS_Fragmentation M [M+H]⁺ m/z = 222 F1 [M+H - C₂H₂O]⁺ m/z = 180 (Loss of ketene) M->F1 - CH₂CO F2 [C₈H₁₂NO₂]⁺ m/z = 154 (4-ethoxyanilinium ion) M->F2 - C₄H₅O F3 [C₈H₁₀O]⁺• m/z = 122 F2->F3 - NHCO F4 [C₆H₇O]⁺ m/z = 95 (Loss of ethylene) F3->F4 - C₂H₄

Caption: A plausible fragmentation pathway for the protonated molecule.

Mass Spectrum Interpretation
  • Molecular Ion: The molecular weight of this compound is 221.25 g/mol .[3] In ESI-MS in positive mode, the protonated molecule [M+H]⁺ would be observed at m/z 222. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

  • Key Fragments: The fragmentation pattern provides a fingerprint of the molecule's structure. Common fragmentation pathways for this molecule would involve cleavage of the amide bond and the bonds adjacent to the carbonyl groups.

    • Loss of the acetyl group (CH₃CO): A neutral loss of 43 Da from the molecular ion would result in a fragment at m/z 178.

    • Cleavage of the butanamide chain: Cleavage of the bond between the methylene and the amide carbonyl would lead to the formation of the 4-ethoxyphenylaminium ion at m/z 138.

    • Formation of the acetyl cation: A fragment corresponding to [CH₃CO]⁺ at m/z 43 is also expected.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a self-validating system for its structural confirmation. ¹H and ¹³C NMR spectroscopy elucidates the precise arrangement of atoms and their connectivity. IR spectroscopy offers a rapid and definitive confirmation of the key functional groups, particularly the distinct amide and ketone carbonyls. Finally, mass spectrometry confirms the molecular weight and provides further structural insights through characteristic fragmentation patterns. The integrated application of these techniques, grounded in a thorough understanding of their principles and meticulous experimental execution, is fundamental to advancing research and development in the chemical and pharmaceutical sciences.

References

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • How Is A Sample Analysis Done In Ftir? A Step-By-Step Guide To Reliable Results. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). This compound | C12H15NO3 | CID 61053. Retrieved from [Link]

  • University of Bath. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • Li, F., & Se-person, T. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today: Technologies, 20, 21-28.
  • Massachusetts Institute of Technology. (n.d.). Experiment #2 NUCLEAR MAGNETIC RESONANCE. MIT OpenCourseWare. Retrieved from [Link]

  • Clinical Tree. (2023, September 18). Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 20). 5.4: The 1H-NMR experiment. Retrieved from [Link]

  • LCGC International. (n.d.). Quantifying Small Molecules by Mass Spectrometry. Retrieved from [Link]

  • Scribd. (n.d.). FTIR SOP: Setup and Data Processing. Retrieved from [Link]

  • Gowda, B. T., et al. (2003). Infrared, 1H and 13C NMR Spectral Studies on Di- and Tri-substituted N-Aryl Amides.
  • National Institutes of Health. (n.d.). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PubMed Central. Retrieved from [Link]

  • European Pharmaceutical Review. (2016, August 24). Application of LCMS in small-molecule drug development. Retrieved from [Link]

  • SlidePlayer. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt. Retrieved from [Link]

  • University of Chemistry and Technology, Prague. (n.d.). Carbonyl - compounds - IR - spectroscopy. Retrieved from [Link]

  • YouTube. (2017, December 4). How to Prepare and Run a NMR Sample. Retrieved from [Link]

  • Yerramsetty, S., Fronczek, F. R., & Uppu, R. M. (2023). This compound.
  • Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, April 24). 10.7: Functional Groups and IR Tables. Retrieved from [Link]

  • The Royal Society of Chemistry. (2013). 1H NMR spectrum of Compound 32. Retrieved from [Link]

  • Wiley Online Library. (2004). Electron ionization mass spectral fragmentation of derivatized 4,5- and 5,6-epoxysterols. Retrieved from [Link]

  • Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C12H15NO3). Retrieved from [Link]

  • Compound Interest. (2015). A guide to 13c nmr chemical shift values. Retrieved from [Link]

  • FDA Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]

  • MassBank of North America. (n.d.). Spectrum LU100155 for this compound. MoNA. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). 13-C NMR Chemical Shift Table. Retrieved from [Link]

  • Wikipedia. (n.d.). Acetoacetanilide. Retrieved from [Link]

  • University of Alabama at Birmingham. (2010, January 22). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • YouTube. (2018, September 20). 14.2a IR Spectra of Carbonyl Compounds | Organic Chemistry. Chad's Prep. Retrieved from [Link]

  • Yerramsetty, S., Fronczek, F. R., & Uppu, R. M. (2023). N-(4-Eth-oxy-phen-yl)-3-oxobutanamide. PubMed. Retrieved from [Link]

  • YouTube. (2023, March 16). FTIR-25 || FTIR spectra of amides || Primary & Secondary amide || FTIR spectroscopy || Lactam. Pharmacy Pathshala. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). This compound. Retrieved from [Link]

  • Spectroscopy Online. (n.d.). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Retrieved from [Link]

  • ResearchGate. (2019, June 26). (PDF) Electron ionization mass spectrometry fragmentation and multiple reaction monitoring quantification of autoxidation products of α-and β-amyrins in natural samples. Retrieved from [Link]

Sources

An In-Depth Technical Guide: N-(4-Ethoxyphenyl)-3-oxobutanamide, a Key Metabolite in the Biotransformation of Bucetin

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of N-(4-ethoxyphenyl)-3-oxobutanamide, a pivotal metabolite of the analgesic drug bucetin. Bucetin, a structural analog of phenacetin, was withdrawn from the market due to significant renal toxicity and carcinogenic risk, underscoring the critical importance of understanding its metabolic fate.[1][2][3] This document delves into the metabolic pathways converting bucetin, the chemical synthesis and analytical characterization of this compound, and detailed protocols for its study using modern bioanalytical techniques. By synthesizing established literature with practical, field-proven methodologies, this guide serves as an essential resource for professionals in drug metabolism, toxicology, and medicinal chemistry engaged in the characterization of drug candidates and their metabolites.

Introduction: The Bucetin Story and the Imperative of Metabolite Profiling

Bucetin, chemically known as N-(4-ethoxyphenyl)-3-hydroxybutanamide, was developed as an analgesic and antipyretic, once positioned as a potentially safer alternative to its predecessor, phenacetin.[3][4][5] However, post-market surveillance revealed a toxicological profile that mirrored phenacetin's, leading to its withdrawal due to severe adverse effects, including nephrotoxicity.[1][2] This history serves as a potent reminder that the biological activity and safety profile of a xenobiotic are dictated not only by the parent compound but profoundly by its metabolites.

This compound has been identified as a putative intermediate in the complex biotransformation of bucetin.[4][5] It represents the oxidized counterpart of the parent drug, formed through the conversion of a secondary alcohol to a ketone. Understanding the formation, fate, and intrinsic activity of this metabolite is crucial for piecing together the mechanistic puzzle of bucetin's toxicity. This guide offers the foundational knowledge and detailed protocols required to investigate this compound, from its enzymatic generation to its synthesis as an analytical standard and its ultimate quantification in biological systems.

The Metabolic Landscape of Bucetin

The biotransformation of bucetin is a multi-faceted process involving several competing enzymatic pathways. Its structural similarity to phenacetin provides a valuable framework for predicting its metabolic fate and understanding its toxicity.

Comparative Context: The Phenacetin Precedent

Phenacetin's toxicity is intrinsically linked to its metabolic activation. It is primarily metabolized by Cytochrome P450 enzymes, notably CYP1A2.[6][7] Key pathways include:

  • O-deethylation: This major pathway forms the active analgesic, paracetamol (acetaminophen).[8][9]

  • N-hydroxylation: This pathway generates N-hydroxyphenacetin, a reactive intermediate that can be further metabolized to species that covalently bind to cellular macromolecules, initiating toxicity and carcinogenicity.[8][9]

  • Deacetylation: This pathway produces p-phenetidine, which is associated with nephrotoxicity.[8]

The balance between these detoxification and bioactivation pathways determines the ultimate safety outcome.

Biotransformation Pathways of Bucetin

Bucetin undergoes at least three primary metabolic transformations. The interplay between these pathways dictates the formation of various metabolites, including this compound.

  • Oxidation (Keto-Conversion): The 3-hydroxy group on the butanamide side chain of bucetin is oxidized to a ketone, yielding this compound. This reaction eliminates the chiral center present in the parent drug.[5]

  • O-de-ethylation: Similar to phenacetin, the ethyl group of the p-ethoxy moiety is removed, likely via CYP-mediated oxidation, to form a phenolic metabolite.

  • Deacylation: The amide bond is hydrolyzed to release 4-ethoxyaniline (p-phenetidine). This pathway is strongly implicated in the renal toxicity of bucetin, as the resulting aromatic amine is a known nephrotoxin.[3]

Studies in rabbits have shown that after oral administration, bucetin is extensively metabolized, with major metabolites including glucuronide conjugates of N-(4-hydroxyphenyl)-3-oxobutanamide and N-(4-hydroxyphenyl)-3-hydroxybutanamide.[4][5] This indicates that both oxidation and O-de-ethylation occur, although the precise sequence remains uncertain.[4][5]

bucetin_metabolism cluster_parent Parent Drug cluster_metabolites Primary Metabolites cluster_downstream Downstream Metabolites bucetin Bucetin N-(4-ethoxyphenyl)-3-hydroxybutanamide metabolite_oxo This compound bucetin->metabolite_oxo Oxidation (Keto-conversion) metabolite_deethyl N-(4-hydroxyphenyl)-3-hydroxybutanamide bucetin->metabolite_deethyl O-de-ethylation (CYP450) metabolite_deacyl 4-Ethoxyaniline (p-phenetidine) bucetin->metabolite_deacyl Deacylation (Amidase) metabolite_deethyl_oxo N-(4-hydroxyphenyl)-3-oxobutanamide metabolite_oxo->metabolite_deethyl_oxo O-de-ethylation metabolite_deethyl->metabolite_deethyl_oxo Oxidation conjugates Glucuronide/Sulfate Conjugates metabolite_deethyl->conjugates Phase II Conjugation metabolite_deethyl_oxo->conjugates Phase II Conjugation

Figure 1: Putative metabolic pathways of bucetin.

Synthesis and Characterization of the this compound Standard

The unambiguous identification and accurate quantification of a metabolite require a pure, well-characterized analytical standard. This compound can be sourced commercially or synthesized in the laboratory.[4] The synthesis provides an understanding of its chemical stability and an unequivocal source for structural confirmation.

Physicochemical Properties

A summary of the key identifiers and properties for this compound is provided below.

PropertyValueSource
IUPAC Name This compound[10]
Synonyms p-Acetoacetophenetidide, 4'-Ethoxyacetoacetanilide[10]
CAS Number 122-82-7[10]
Molecular Formula C₁₂H₁₅NO₃[10]
Molecular Weight 221.25 g/mol [10]
Appearance Colorless to white crystalline solid[4][11]
Retrosynthetic Strategy and Protocol

The most direct and classical approach to synthesizing N-aryl-3-oxobutanamides is the condensation of an aniline with a β-ketoester, such as ethyl acetoacetate. This reaction forms the desired amide bond and eliminates ethanol.[12]

Rationale for Experimental Choices:

  • Reactants: 4-ethoxyaniline (p-phenetidine) provides the core aromatic amine structure, while ethyl acetoacetate serves as the four-carbon acetoacetyl donor. Using a slight excess of ethyl acetoacetate can help drive the reaction to completion.

  • Conditions: The reaction is typically performed neat (without solvent) at elevated temperatures (120-140°C). The heat is necessary to overcome the activation energy and, critically, to drive off the ethanol byproduct, which shifts the reaction equilibrium toward the product according to Le Châtelier's principle.

  • Purification: The crude product often solidifies upon cooling and can be effectively purified by recrystallization. Ethanol or an ethanol/water mixture is a common choice, as the product's solubility is significantly lower in the cold solvent than in the hot solvent, allowing for the separation from more soluble impurities.

synthesis_workflow start Start reactants Combine Reactants: - 4-Ethoxyaniline (1.0 eq) - Ethyl Acetoacetate (1.1 eq) start->reactants heating Heat Reaction Mixture (120-140°C) Monitor by TLC reactants->heating distill Ethanol is liberated and removed heating->distill cooldown Cool to Room Temperature (Product solidifies) heating->cooldown purify Purification: Recrystallize from Ethanol/Water cooldown->purify characterize Characterization: - LC-MS (Purity, Mass) - NMR (Structure) - Melting Point purify->characterize end Pure Analytical Standard characterize->end

Figure 2: General workflow for the synthesis and purification.

Protocol: Synthesis via Condensation

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-ethoxyaniline (13.7 g, 0.1 mol) and ethyl acetoacetate (14.3 g, 0.11 mol).

  • Heating: Place the flask in a heating mantle and heat the mixture to 130°C with continuous stirring. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 1:1 ethyl acetate/hexane mobile phase. The reaction is typically complete within 2-4 hours.

  • Work-up: Once the starting aniline is consumed (as indicated by TLC), remove the flask from the heat and allow it to cool to room temperature. The crude product should solidify into a waxy or crystalline mass.

  • Purification: Add 50 mL of ethanol to the flask and gently heat to dissolve the crude product. If necessary, add hot water dropwise until the solution becomes slightly turbid, then add a few drops of ethanol to clarify. Allow the solution to cool slowly to room temperature and then place it in an ice bath for 1 hour to maximize crystallization.

  • Isolation: Collect the crystalline product by vacuum filtration, wash the filter cake with a small amount of cold 50% ethanol/water, and dry the product under vacuum to yield this compound.

Analytical Methodologies for Metabolite Quantification

The detection of this compound in complex biological matrices like plasma, urine, or in vitro incubates requires a highly sensitive and selective analytical method. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the industry gold standard for this application.[13]

analysis_workflow sample Biological Sample (e.g., Plasma, Microsomes) prep Sample Preparation (Protein Precipitation &/or SPE) sample->prep lc UPLC Separation (C18 Column) prep->lc ms Tandem MS Detection (ESI, SRM Mode) lc->ms data Data Processing (Quantification vs. Standard Curve) ms->data result Metabolite Concentration data->result

Figure 3: Bioanalytical workflow for metabolite quantification.
Sample Preparation Protocol: Protein Precipitation

Rationale: The primary goal of sample preparation is to remove macromolecules, particularly proteins, which interfere with chromatographic analysis and can damage the LC column and MS ion source. Protein precipitation is a rapid and effective method for sample cleanup.

  • Aliquoting: In a 1.5 mL microcentrifuge tube, aliquot 100 µL of the biological sample (e.g., plasma, microsomal incubate).

  • Quenching/Precipitation: Add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte or a structural analog).

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein denaturation and precipitation.

  • Centrifugation: Centrifuge the tube at >14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Method Parameters

Rationale: This method leverages the chromatographic properties of a C18 column to separate the metabolite from other small molecules and the specificity of tandem mass spectrometry to detect it without interference. Selected Reaction Monitoring (SRM) provides exceptional sensitivity and selectivity by monitoring a specific precursor-to-product ion transition.

ParameterSuggested Value
LC System UPLC System (e.g., Waters Acquity, Thermo Vanquish)
Column Reversed-Phase C18, e.g., Acquity BEH C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Mass Spectrometer Triple Quadrupole Mass Spectrometer (e.g., Sciex, Waters, Thermo)
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (Q1) m/z 222.1 [M+H]⁺
Product Ions (Q3) m/z 108.0 (ethoxyaniline fragment), m/z 136.1 (ethoxyphenyl fragment) - To be optimized empirically
Analysis Mode Selected Reaction Monitoring (SRM)

In Vitro Investigation Using Liver Microsomes

To directly observe the formation of this compound from its parent drug, an in vitro metabolism assay using liver microsomes is the method of choice.[14][15] This system contains a high concentration of Phase I enzymes, particularly CYPs, responsible for many oxidative drug transformations.

Experimental Protocol: Bucetin Incubation with Human Liver Microsomes

Rationale for Self-Validation: This protocol includes critical controls to ensure the results are valid. The "-NADPH" control confirms the reaction is enzyme- and cofactor-dependent. The "0-minute" time point establishes the baseline and accounts for any non-enzymatic degradation.

  • Reagent Preparation:

    • Phosphate Buffer: 100 mM Potassium Phosphate, pH 7.4.

    • Bucetin Stock: 10 mM bucetin in DMSO.

    • HLM Stock: Human Liver Microsomes (HLM) at 20 mg/mL.

    • NADPH Regenerating System (NRS) Solution: Prepare according to manufacturer's instructions (e.g., containing NADP⁺, glucose-6-phosphate, and G6P dehydrogenase).

  • Incubation Setup (Total Volume = 200 µL):

    • On ice, prepare master mixes in microcentrifuge tubes.

    • Test Reaction: Add 158 µL Buffer, 2 µL HLM stock (final conc. 0.2 mg/mL), and 2 µL bucetin stock (final conc. 100 µM).

    • Negative Control (-NADPH): Add 198 µL Buffer, 2 µL HLM stock, and 2 µL bucetin stock. Add 40 µL of buffer instead of NRS later.

  • Pre-incubation: Equilibrate the tubes in a shaking water bath at 37°C for 5 minutes.

  • Reaction Initiation:

    • Start the reaction by adding 40 µL of NRS solution to the "Test Reaction" tubes.

    • Add 40 µL of buffer to the "-NADPH" control.

    • Vortex gently to mix. This is Time = 0.

  • Time-Point Sampling:

    • At specified times (e.g., 0, 5, 15, 30, 60 minutes), remove a 50 µL aliquot from the incubation and add it to a tube containing 150 µL of ice-cold acetonitrile to quench the reaction.

  • Sample Processing: Vortex the quenched samples, centrifuge to pellet protein, and analyze the supernatant by LC-MS/MS as described in Section 4.

Expected Data Output

The analysis will yield quantitative data on the disappearance of the parent drug (bucetin) and the formation of the metabolite (this compound) over time.

Time (min)Bucetin Conc. (µM)Metabolite Peak Area
0100< LLOQ
58515,400
156238,100
303959,800
601582,500
60 (-NADPH)99< LLOQ
Table represents hypothetical data for illustrative purposes. LLOQ = Lower Limit of Quantification.

Toxicological Implications and Future Directions

The metabolic profile of bucetin is central to its toxicity. While the deacylation pathway to 4-ethoxyaniline is a well-recognized route to renal toxicity, the role of this compound is less clear but warrants investigation.[3] Its β-dicarbonyl moiety is a chemically reactive functional group, potentially susceptible to reactions with cellular nucleophiles or capable of chelating metal ions, which could contribute to cellular stress.[5] Furthermore, studies have shown that bucetin can be metabolically activated to mutagens, a process that is significantly more pronounced in hamster liver microsomes than in rat, highlighting species differences in deacylating activity.[16][17]

Future research should focus on:

  • Enzyme Phenotyping: Identifying the specific human dehydrogenase and CYP450 isozymes responsible for the formation of this compound.

  • Isolated Metabolite Toxicology: Assessing the intrinsic cytotoxicity and reactivity of the synthesized this compound standard in relevant cell-based assays (e.g., renal proximal tubule cells).

  • Pharmacokinetic Modeling: Integrating the rates of formation and elimination of all major metabolites to build a comprehensive pharmacokinetic model that can better predict the toxic potential of bucetin and related analogs.

By systematically characterizing each metabolite, we can build a more complete and predictive model of a drug's disposition and toxic potential, ultimately leading to the development of safer medicines.

References

  • Role of CYP1A2 in the Toxicity of Long-Term Phenacetin Feeding in Mice. (URL: [Link])

  • Role of CYP1A2 in the toxicity of long-term phenacetin feeding in mice. - Oxford Academic. (URL: [Link])

  • This compound | C12H15NO3 | CID 61053 - PubChem. (URL: [Link])

  • This compound - PMC - NIH. (URL: [Link])

  • Role of CYP1A2 in the toxicity of long-term phenacetin feeding in mice - PubMed - NIH. (URL: [Link])

  • Mechanism of Metabolic Activation of the Analgetic Bucetin to Bacterial Mutagens by Hamster Liver Microsomes - J-Stage. (URL: [Link])

  • Bucetin | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. (URL: [Link])

  • Bucetin | C12H17NO3 | CID 14130 - PubChem - NIH. (URL: [Link])

  • data reports this compound - IUCrData. (URL: [Link])

  • (IUCr) this compound. (URL: [Link])

  • Bucetin - Wikipedia. (URL: [Link])

  • Reactive metabolites of phenacetin and acetaminophen: a review - PubMed. (URL: [Link])

  • Mechanism of metabolic activation of the analgetic bucetin to bacterial mutagens by hamster liver microsomes - PubMed. (URL: [Link])

  • Mechanism of Metabolic Activation of the Analgetic Bucetin to Bacterial Mutagens by Hamster Liver Microsomes - J-Stage. (URL: [Link])

  • This compound (C12H15NO3) - PubChemLite. (URL: [Link])

  • rac-N-(4-Ethoxyphenyl)-3-hydroxybutanamide - PMC - NIH. (URL: [Link])

  • This compound - IUCr Journals. (URL: [Link])

  • In Vitro Drug Metabolism Using Liver Microsomes - PubMed. (URL: [Link])

  • Quercetin and Its Metabolites: Mechanistic Insights as the Basis of Their Therapeutic Potential in NAFLD and HCC - MDPI. (URL: [Link])

  • Analytical Methods for the Determination of Quercetin and Quercetin Glycosides in Pharmaceuticals and Biological Samples | Request PDF - ResearchGate. (URL: [Link])

  • In Vitro Drug Metabolism Using Liver Microsomes | Request PDF - ResearchGate. (URL: [Link])

  • Metabolite Identification Data in Drug Discovery, Part 1: Data Generation and Trend Analysis. (URL: [Link])

  • Quantitative determination of phenacetin and its metabolite acetaminophen by GLC-chemical ionization mass spectrometry - PubMed. (URL: [Link])

  • Method for quantitative quercetin detection using HPLC-MS/MS - ResearchGate. (URL: [Link])

  • Analytical Methods for the Determination of Quercetin and Quercetin Glycosides in Pharmaceuticals and Biological Samples - PubMed. (URL: [Link])

  • (PDF) Pharmacokinetics of Quercetin - ResearchGate. (URL: [Link])

Sources

"keto-enol tautomerism in N-(4-Ethoxyphenyl)-3-oxobutanamide"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Keto-Enol Tautomerism of N-(4-Ethoxyphenyl)-3-oxobutanamide

Abstract

This compound, a β-ketoamide of significant interest in medicinal chemistry and drug metabolism studies, exists as a dynamic equilibrium between its keto and enol tautomeric forms.[1][2] This guide provides a comprehensive technical overview of this tautomerism, designed for researchers, scientists, and drug development professionals. We will explore the structural characteristics of the tautomers, the physicochemical factors governing their equilibrium, and the primary analytical methodologies for their characterization. By integrating foundational principles with field-proven insights, this document serves as an authoritative resource for understanding and manipulating the tautomeric behavior of this important compound.

Introduction: The Significance of Tautomerism in Drug Development

Tautomerism, the chemical equilibrium between two readily interconvertible structural isomers, is a critical phenomenon in drug design and development.[3][4] Prototropic tautomers, which differ in the location of a proton, can exhibit distinct physicochemical properties, including lipophilicity, pKa, hydrogen bonding capability, and three-dimensional shape.[3] These differences can profoundly impact a molecule's pharmacokinetic and pharmacodynamic profile, influencing its absorption, distribution, metabolism, excretion (ADME), and ultimately, its interaction with biological targets. For β-dicarbonyl compounds like this compound, the keto-enol equilibrium is the most prominent form of tautomerism, dictating the molecule's reactivity and potential for metal chelation.[2][5] Understanding and controlling this equilibrium is therefore paramount for predictable and optimized therapeutic outcomes.

Structural Analysis of Tautomers

This compound (also known as p-acetoacetophenetidide) features a β-dicarbonyl moiety, which is the locus of the tautomeric equilibrium.[1][6] The equilibrium involves the migration of an α-hydrogen to a carbonyl oxygen, accompanied by a shift of π-electrons.

  • Keto Tautomer : This form contains two distinct carbonyl groups—an amide carbonyl and a ketone carbonyl—separated by a methylene group (α-carbon). X-ray crystallographic studies have definitively shown that this compound exists exclusively as the keto tautomer in the solid state.[2][7][8] In this conformation, the β-diketone moiety is twisted, and intermolecular hydrogen bonds form between the amide N-H group and the amide carbonyl oxygen of an adjacent molecule, creating stable chains.[7]

  • Enol Tautomer : In solution, the molecule can isomerize to its enol form. This tautomer features a carbon-carbon double bond (C=C) and a hydroxyl group (-OH), creating an enone system. The enol form is stabilized by the formation of a six-membered pseudo-ring via a strong intramolecular hydrogen bond between the newly formed hydroxyl group and the remaining carbonyl oxygen.[9][10] This delocalized π-system contributes significantly to the enol's stability.[11]

Below is a diagram illustrating the tautomeric equilibrium.

Caption: Keto-enol equilibrium of this compound.

Factors Influencing the Keto-Enol Equilibrium

The ratio of keto to enol tautomers at equilibrium (KT = [enol]/[keto]) is not fixed but is highly sensitive to environmental conditions. A senior scientist must understand these factors to control experimental outcomes and predict in vivo behavior.

Solvent Effects: The Primary Determinant

The choice of solvent has the most dramatic impact on the tautomeric equilibrium.[12][13] This is a direct consequence of differential solvation of the two tautomers.

  • Non-polar, Aprotic Solvents (e.g., Chloroform, Benzene, CCl4) : These solvents weakly interact with the solute. In this environment, the enol tautomer is often favored. The causality lies in the stability conferred by the intramolecular hydrogen bond, which is preserved in the absence of competitive solvent interactions.[10][14]

  • Polar, Aprotic Solvents (e.g., DMSO, DMF) : These solvents possess high dipole moments and can act as hydrogen bond acceptors.[12] They can disrupt the enol's internal hydrogen bond, leading to a decrease in the enol population.[15] However, they also stabilize the dipole of the keto form, often shifting the equilibrium in its favor.[12]

  • Polar, Protic Solvents (e.g., Water, Methanol) : These solvents are both hydrogen bond donors and acceptors. They can form strong intermolecular hydrogen bonds with both the keto (with its carbonyl oxygens) and the enol (with its hydroxyl and carbonyl groups) tautomers. By disrupting the stabilizing intramolecular hydrogen bond of the enol, these solvents significantly favor the more polar keto form.[15]

Temperature and pH
  • Temperature : The interconversion between tautomers is a thermodynamic equilibrium. Increasing the temperature can shift the equilibrium, and the direction of the shift depends on the enthalpy of the tautomerization. For many β-dicarbonyls, the enol form is enthalpically favored (due to conjugation and H-bonding), while the keto form is entropically favored.[12]

  • pH : The acidity of the α-protons is a key factor. The tautomerization can be catalyzed by both acid and base.[16] Changes in pH can alter the rate of interconversion and potentially the position of the equilibrium, especially if either tautomer can be ionized.[3]

Experimental Characterization & Protocols

A multi-faceted analytical approach is required to fully characterize the tautomeric system. No single technique provides a complete picture; rather, they offer complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful and widely used technique for studying tautomerism in solution.[17][18] It allows for the direct observation and quantification of both tautomers, provided the rate of interconversion is slow on the NMR timescale.

Expertise in Causality : We choose ¹H NMR because the keto and enol forms have distinct proton signatures. The keto form shows a sharp singlet for the α-methylene protons (-CO-CH₂-CO-), while the enol form shows a vinyl proton (-C=CH-) and a broad enolic hydroxyl proton (-OH). The relative integrals of these unique signals provide a direct measure of the tautomeric ratio.

Protocol 1: ¹H NMR Analysis of Tautomeric Equilibrium

  • Sample Preparation (Self-Validating System) : a. Accurately weigh ~5-10 mg of this compound. b. Select a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Methanol-d₄) based on the desired polarity to be investigated. Use high-purity solvent to avoid interfering signals. c. Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube. Ensure complete dissolution. d. Trustworthiness Check: Allow the solution to equilibrate at a constant temperature (e.g., 298 K) for at least 30 minutes before analysis to ensure the tautomeric equilibrium has been reached.

  • Data Acquisition : a. Acquire a standard ¹H NMR spectrum on a 400 MHz or higher spectrometer. b. Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio. c. Ensure the relaxation delay (d1) is long enough (e.g., 5 seconds) to allow for complete relaxation of all protons, which is critical for accurate quantitative integration.

  • Data Analysis : a. Process the spectrum (Fourier transform, phase correction, baseline correction). b. Identify the characteristic peaks for each tautomer (see Table 1). c. Carefully integrate the unique signal for the keto form (e.g., α-CH₂) and the enol form (e.g., vinyl =CH). d. Calculate the percentage of each tautomer: % Enol = [Integral(enol) / (Integral(enol) + (Integral(keto) / 2))] * 100 (Note: The keto integral is divided by 2 as it represents two protons).

Table 1: Expected ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

ProtonKeto TautomerEnol TautomerRationale for Shift
α-CH₂~3.6 (s, 2H)-Methylene protons between two electron-withdrawing carbonyls.
Vinyl =CH-~5.6 (s, 1H)Proton on a C=C double bond, part of a conjugated system.
Enolic OH-~12-14 (br s, 1H)Deshielded due to strong intramolecular H-bonding.
Methyl CH₃~2.3 (s, 3H)~2.1 (s, 3H)Acetyl methyl group, slightly different electronic environments.
Amide NH~8.5 (br s, 1H)~9.0 (br s, 1H)Amide proton, deshielded.
UV-Visible Spectroscopy

UV-Vis spectroscopy is a complementary technique that exploits the different electronic transitions of the tautomers.[19]

Expertise in Causality : The enol form, with its extended π-conjugated system (phenyl ring → amide → enone), typically absorbs at a longer wavelength (a bathochromic shift) compared to the less conjugated keto form.[20][21] By observing the spectra in different solvents, one can qualitatively assess the shift in equilibrium. Combined with quantum chemical calculations, this method can be made quantitative.[22]

Protocol 2: UV-Vis Spectroscopic Analysis

  • Sample Preparation : a. Prepare a stock solution of known concentration (e.g., 1 mg/mL) of the compound in a non-absorbing solvent like acetonitrile. b. Prepare a series of dilute solutions (e.g., in the 1-10 µg/mL range) in the solvents of interest (e.g., hexane, acetonitrile, methanol).

  • Data Acquisition : a. Use a dual-beam UV-Vis spectrophotometer. b. Record a baseline spectrum using a cuvette filled with the pure solvent. c. Record the absorption spectrum of each sample solution over a relevant range (e.g., 200-450 nm).

  • Data Interpretation : a. Identify the λmax for the principal absorption bands in each solvent. b. A shift to longer wavelengths and/or the appearance of a new shoulder/peak is indicative of an increased enol population. c. Correlate the spectral changes with solvent polarity to confirm the trends observed by NMR.

X-ray Crystallography

This technique is the gold standard for determining the structure in the solid state.[23][24]

Expertise in Causality : X-ray crystallography provides unambiguous proof of the dominant tautomer in the crystal lattice.[25][26] For this compound, it confirms the keto form and reveals the specific intermolecular interactions that stabilize it, explaining why the enol form is absent in the solid state.[1][7] The protocol involves growing a high-quality single crystal, which is beyond the scope of this guide, but the resulting data is crucial for grounding any discussion of the molecule's structure.

Computational Modeling

In modern drug development, computational chemistry is an indispensable tool for predicting and rationalizing tautomeric preferences.[27][28]

Expertise in Causality : Quantum mechanical methods like Density Functional Theory (DFT) can calculate the relative energies (and thus, stabilities) of the keto and enol tautomers.[28][29] By incorporating a solvent model (e.g., Polarizable Continuum Model, PCM), these calculations can predict the equilibrium shifts in different environments, corroborating experimental findings.[21][22] This predictive power is invaluable for screening analogs or understanding behavior in complex biological media where direct measurement is difficult.

The following diagram illustrates a typical workflow for analyzing tautomerism.

workflow start Start: This compound Sample prep Sample Preparation (Dissolution in various deuterated solvents) start->prep split Analytical Split prep->split nmr ¹H NMR Spectroscopy (400+ MHz) split->nmr Solution uv UV-Vis Spectroscopy (200-450 nm) split->uv Solution xray X-ray Crystallography (Solid State Analysis) split->xray Solid comp Computational Modeling (DFT with PCM) split->comp In Silico nmr_data NMR Data: - Chemical Shifts - Integration nmr->nmr_data uv_data UV-Vis Data: - λmax - Molar Absorptivity uv->uv_data xray_data Crystal Structure: - Confirms Keto Form - Intermolecular Bonds xray->xray_data comp_data Calculated Data: - Relative Energies (ΔG) - Predicted Spectra comp->comp_data analysis Data Synthesis & Interpretation nmr_data->analysis uv_data->analysis xray_data->analysis comp_data->analysis conclusion Conclusion: Determine K_T vs. Solvent & Structural Rationale analysis->conclusion

Sources

An In-depth Technical Guide to N-(4-Ethoxyphenyl)-3-oxobutanamide (CAS Number 122-82-7)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Molecule at the Crossroads of Metabolism and Synthesis

N-(4-Ethoxyphenyl)-3-oxobutanamide, also known as p-Acetoacetophenetidide, is a compound of significant interest in the pharmaceutical sciences.[1][2] While not a household name, its structural relationship to the historical analgesic phenacetin and its role as a putative metabolic intermediate of bucetin place it at a critical intersection of drug metabolism, impurity profiling, and synthetic chemistry.[3] This guide, intended for the discerning scientific audience, moves beyond a simple recitation of facts. It aims to provide a deep, mechanistic understanding of this molecule, grounded in field-proven insights and supported by authoritative references. As Senior Application Scientists, our goal is to not only present protocols but to explain the causality behind them, fostering a self-validating system of scientific inquiry.

Section 1: Chemical Identity and Physicochemical Landscape

This compound is a β-ketoamide with the molecular formula C₁₂H₁₅NO₃ and a molecular weight of 221.25 g/mol .[2] Its identity is unequivocally confirmed by its CAS number, 122-82-7.[2]

Structural Elucidation and Key Features

The molecule possesses a β-diketone functionality, which can exist in equilibrium with its enol tautomer.[3] This structural feature is pivotal, as it influences the compound's reactivity and potential for metal ion chelation.[3] Crystallographic studies have revealed that in the solid state, this compound exists as the keto tautomer.[3][4] The crystal structure is orthorhombic, and the molecules are organized in antiparallel chains formed by intermolecular hydrogen bonds between the N-H group and the amide carbonyl oxygen.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₂H₁₅NO₃[2]
Molecular Weight 221.25 g/mol [2]
CAS Number 122-82-7[2]
Appearance White to almost white powder to crystal[5]
Melting Point 85 - 86 °C[5]
Solubility 5 g/L in water (20 °C)[6]
logP 0.93[6]

Section 2: Synthesis and Purification Strategies

The synthesis of this compound is primarily achieved through two established routes in organic chemistry, both starting from 4-ethoxyaniline (p-phenetidine). The choice between these methods often depends on reagent availability, reaction conditions, and scale.

Route 1: Condensation of 4-Ethoxyaniline with Ethyl Acetoacetate

This classical approach involves the nucleophilic attack of the amino group of 4-ethoxyaniline on the ester carbonyl of ethyl acetoacetate, followed by the elimination of ethanol. This reaction typically requires elevated temperatures to drive the condensation.

Experimental Protocol (Adapted from analogous syntheses): [7]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-ethoxyaniline (1.0 equivalent) and ethyl acetoacetate (1.1 equivalents).

  • Heating: Heat the reaction mixture to 120-140°C with continuous stirring. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).

  • Reaction Completion: Maintain the temperature until the starting materials are consumed (typically 2-4 hours). Ethanol is liberated during the reaction.

  • Work-up: Cool the reaction mixture to room temperature. The crude product may solidify upon cooling.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield this compound as a crystalline solid.[7]

Route 2: Acylation of 4-Ethoxyaniline with Diketene

A milder and often more rapid alternative involves the acylation of 4-ethoxyaniline with diketene. This reaction is typically carried out at or below room temperature and avoids the need for high temperatures.

Experimental Protocol (Adapted from analogous syntheses): [7]

  • Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-ethoxyaniline (1.0 equivalent) in a suitable aprotic solvent such as toluene or dichloromethane.

  • Addition of Diketene: Cool the solution in an ice bath to 0-5°C. Add diketene (1.05 equivalents) dropwise from the dropping funnel while maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates the completion of the reaction.

  • Work-up: If the product precipitates, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be washed with a non-polar solvent like hexane and then purified by recrystallization from ethanol or a similar solvent.

Synthesis_Workflow cluster_route1 Route 1: Condensation cluster_route2 Route 2: Acylation A1 4-Ethoxyaniline C1 Heating (120-140°C) A1->C1 B1 Ethyl Acetoacetate B1->C1 D1 Crude Product C1->D1 Condensation E1 Recrystallization D1->E1 F1 Purified N-(4-Ethoxyphenyl) -3-oxobutanamide E1->F1 Purification A2 4-Ethoxyaniline C2 Acylation (0-25°C) A2->C2 B2 Diketene B2->C2 D2 Crude Product C2->D2 Acylation E2 Recrystallization D2->E2 F2 Purified N-(4-Ethoxyphenyl) -3-oxobutanamide E2->F2 Purification

Caption: Synthetic routes to this compound.

Section 3: Analytical Methodologies for Identification and Quantification

A robust analytical framework is essential for the accurate identification and quantification of this compound, whether as a synthesized compound, a metabolic intermediate, or a potential impurity in pharmaceutical products.

Spectroscopic Characterization

A combination of spectroscopic techniques provides an unambiguous structural confirmation of the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the molecular structure, confirming the presence of the ethoxy group, the aromatic ring protons, and the protons of the oxobutanamide chain.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretching, C=O stretching of the amide and ketone, and C-O stretching of the ether linkage.

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. Fragmentation patterns can provide further structural information.

Chromatographic Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity and quantifying this compound.

A typical Reverse-Phase HPLC (RP-HPLC) method would involve: [1]

  • Column: A C18 or similar non-polar stationary phase.

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier like acetonitrile or methanol. For mass spectrometry compatibility, volatile buffers such as formic acid or ammonium acetate are preferred.[1]

  • Detection: UV detection at a wavelength where the analyte exhibits significant absorbance.

  • Quantification: Performed by comparing the peak area of the analyte to that of a certified reference standard.

Analytical_Workflow Start Sample of This compound NMR NMR Analysis (¹H, ¹³C) Start->NMR IR IR Analysis Start->IR MS Mass Spectrometry Start->MS HPLC HPLC Analysis (Purity & Quantification) Start->HPLC Structure Structural Confirmation NMR->Structure IR->Structure MS->Structure Purity Purity Assessment HPLC->Purity

Caption: Analytical workflow for characterization and quantification.

Section 4: Relevance in Pharmaceutical Development and Quality Control

The significance of this compound in drug development stems from its relationship with phenacetin and its analogs.

A Potential Impurity and Metabolic Intermediate

While not explicitly listed as a specified impurity in the major pharmacopoeias for phenacetin, its structural similarity and potential formation from starting materials or degradation pathways warrant its consideration in impurity profiling studies of related active pharmaceutical ingredients (APIs). Furthermore, its identification as a putative metabolite of bucetin highlights its importance in pharmacokinetic and drug metabolism studies.[3]

Stability and Forced Degradation Studies

To develop a stability-indicating analytical method, forced degradation studies are crucial. These studies involve subjecting the compound to harsh conditions to predict its degradation pathways and identify potential degradation products.

Recommended Forced Degradation Conditions:

  • Acidic Hydrolysis: 0.1 M HCl at elevated temperature.

  • Basic Hydrolysis: 0.1 M NaOH at elevated temperature.

  • Oxidative Degradation: 3% H₂O₂ at room temperature.

  • Thermal Degradation: Dry heat (e.g., 105°C).

  • Photolytic Degradation: Exposure to UV and visible light.

The resulting degradation products should be separated and characterized using techniques like LC-MS to ensure the analytical method is capable of resolving them from the parent compound.

Section 5: Toxicological Profile and Safety Considerations

Direct toxicological data for this compound is limited. Therefore, a preliminary safety assessment relies on data from structurally related compounds, particularly acetoacetanilide and phenacetin.

  • Acetoacetanilide Derivatives: These compounds are generally considered to be of low to moderate acute toxicity.[5][6][8][9] The primary toxicological concern is the potential to cause methemoglobinemia upon absorption.[9][10]

  • Phenacetin: The parent compound, phenacetin, has been withdrawn from many markets due to its association with nephrotoxicity and carcinogenicity.[11]

Given the structural alerts and the known toxicity of related compounds, this compound should be handled with appropriate precautions in a laboratory setting. In the context of drug development, any significant levels of this compound as an impurity would necessitate a thorough toxicological evaluation. In silico toxicology tools can provide initial predictions of potential toxicities.[12][13]

Conclusion: A Molecule Demanding Further Investigation

This compound represents more than just a chemical entity; it is a case study in the intricate interplay of synthesis, metabolism, and pharmaceutical quality. This guide has provided a comprehensive overview of its chemical nature, synthesis, analysis, and potential relevance in drug development. While much can be inferred from its structural analogs, the scarcity of direct experimental data on its stability and toxicology underscores the need for further research. For scientists and researchers in the pharmaceutical industry, a thorough understanding of such molecules is not merely an academic exercise but a critical component of ensuring the safety and efficacy of therapeutic agents.

References

  • Loba Chemie. (n.d.). ACETOACETANILIDE FOR SYNTHESIS - Safety Data Sheet. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Acetoacetanilide, 99%. Retrieved from [Link]

  • UNEP Publications. (n.d.). ACETOACETANILIDE CAS N°:102-01-2. Retrieved from [Link]

  • SIELC Technologies. (2018). This compound. Retrieved from [Link]

  • Yerramsetty, S., Fronczek, F. R., & Uppu, R. M. (2023). This compound. IUCrData, 8(7), x230565. [Link]

  • Veeprho. (n.d.). Phenacetin Impurities and Related Compound. Retrieved from [Link]

  • Honarparvar, B., Modarresi, M., & Roosta, A. (2016). In silico toxicology: computational methods for the prediction of chemical toxicity. Wiley Interdisciplinary Reviews: Computational Molecular Science, 6(2), 147-172. [Link]

  • International Journal of Trend in Scientific Research and Development. (2021). Stability Indicating HPLC Method Development –A Review. IJTSRD, 5(6), 252-256. [Link]

  • ArhFarm. (2021). In silico toxicology methods in drug safety assessment. Arhiv za farmaciju, 71(4), 257-277. [Link]

  • ChemRxiv. (2024). PregPred: an In-Silico Alternative to Animal Testing for Predicting Developmental Toxicity Potential. [Link]

  • PubChemLite. (n.d.). This compound (C12H15NO3). Retrieved from [Link]

  • Drugfuture. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubMed. (2023). N-(4-Eth-oxy-phen-yl)-3-oxobutanamide. Retrieved from [Link]

  • Science.gov. (n.d.). forced degradation study: Topics by Science.gov. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2020). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 13(8), 3931-3937. [Link]

  • American Pharmaceutical Review. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Retrieved from [Link]

  • Preprints.org. (2024). Revolutionizing Stability-Indicating Analysis: Advanced RP-HPLC Strategies for Pharmaceutical Excellence. Preprints.org. [Link]

  • Semantic Scholar. (n.d.). Choices of chromatographic methods as stability indicating assays for pharmaceutical products. Retrieved from [Link]

  • Science.gov. (n.d.). forced degradation study: Topics by Science.gov. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) this compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic synthesis of diphenylacetylene. | Download Scientific Diagram. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Potential Biological Activity of N-(4-Ethoxyphenyl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unveiling the Potential of a Phenacetin Congener Metabolite

N-(4-Ethoxyphenyl)-3-oxobutanamide, a molecule with the chemical formula C12H15NO3, is a fascinating subject for investigation within the realm of medicinal chemistry and drug discovery.[1][2][3][4][5][6] Its structural architecture, featuring a β-diketone functionality and an ethoxyphenyl amide moiety, places it within a class of compounds known for a diverse range of biological activities.[1] What makes this particular compound especially intriguing is its identity as a putative intermediate in the biotransformation of bucetin, an analgesic and antipyretic agent once considered a safer alternative to phenacetin.[1][7] This metabolic relationship provides a strong rationale for exploring its intrinsic pharmacological properties.

This technical guide will provide a comprehensive framework for the systematic investigation of the potential biological activities of this compound. We will delve into its chemical characteristics, propose detailed experimental workflows for screening its potential therapeutic effects, and discuss the underlying scientific principles that guide these investigations.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to any investigation into its biological activity. These properties influence its solubility, stability, and pharmacokinetic profile.

PropertyValueReference
Molecular Formula C12H15NO3[2][5]
Molecular Weight 221.25 g/mol [2][8]
IUPAC Name This compound[2]
CAS Number 122-82-7[2]
Synonyms p-Acetoacetophenetidide, Acetoacet-p-phenetidide, 4'-Ethoxyacetoacetanilide[2]
Appearance Colorless laths (crystals)[1]
Tautomerism Exists in keto and enol tautomeric forms, crystallizes as the keto tautomer.[1][7]

Proposed Investigational Workflow: A Multi-pronged Approach

Given the limited direct research on the biological activity of this compound, a logical and efficient approach is to conduct a series of screening assays based on the known activities of structurally related compounds. This workflow is designed to identify promising areas for more in-depth investigation.

G cluster_0 Phase 1: Foundational Screening cluster_1 Phase 2: Biological Activity Profiling cluster_2 Phase 3: Lead Optimization & Mechanistic Studies A This compound Synthesis & Purification B In Vitro Cytotoxicity Assessment (e.g., MTT Assay on non-cancerous cell lines) A->B C Preliminary Solubility & Stability Profiling A->C D Antimicrobial Activity Screening (Panel of Gram-positive & Gram-negative bacteria) B->D If low cytotoxicity E Anticancer Activity Screening (Panel of human cancer cell lines) B->E If low cytotoxicity F Anti-inflammatory Activity Screening (e.g., LPS-stimulated macrophages) B->F If low cytotoxicity G Analgesic Activity Screening (in vivo) (e.g., Writhing test, Hot plate test) B->G If low cytotoxicity H Structure-Activity Relationship (SAR) Studies D->H If active E->H If active F->H If active G->H If active I Mechanism of Action Elucidation H->I J In Vivo Efficacy & Toxicology Studies I->J

Caption: Proposed investigational workflow for this compound.

Potential Biological Activities and Experimental Protocols

Antimicrobial Activity

The N-aryl-3-oxobutanamide scaffold has demonstrated potential as a source of antibacterial agents, particularly when substituted with electron-withdrawing groups.[9] Although the ethoxy group is electron-donating, the overall structure warrants investigation.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

  • Bacterial Strains: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria should be used.

  • Preparation of Inoculum: Grow bacterial cultures in appropriate broth (e.g., Mueller-Hinton Broth) to a standardized turbidity (e.g., 0.5 McFarland standard).

  • Serial Dilution: Prepare a series of twofold dilutions of this compound in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial suspension to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Controls: Include a positive control (a known antibiotic) and a negative control (no compound).

Anticancer Activity

Derivatives of N-aryl-3-oxobutanamide have been explored for their cytotoxic effects against various cancer cell lines.[9] The investigation of this compound's anticancer potential is a logical next step.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Lines: A panel of human cancer cell lines representing different tumor types (e.g., MDA-MB-231 - breast, A549 - lung, HCT116 - colon) should be utilized.

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 (half-maximal inhibitory concentration) value.

Anti-inflammatory Activity

Given its origin as a metabolite of an analgesic-antipyretic drug, investigating the anti-inflammatory properties of this compound is highly relevant. A common in vitro model for assessing anti-inflammatory potential involves the use of lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Protocol: Measurement of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in appropriate media.

  • Cell Seeding and Treatment: Seed the cells in a 96-well plate and treat with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.

  • Nitrite Measurement: Collect the cell culture supernatant and measure the accumulation of nitrite (a stable product of NO) using the Griess reagent.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the amount of nitrite produced and determine the inhibitory effect of the compound.

G LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 binds to NFkB NF-κB Signaling Pathway TLR4->NFkB activates iNOS Inducible Nitric Oxide Synthase (iNOS) Expression NFkB->iNOS promotes NO Nitric Oxide (NO) Production iNOS->NO catalyzes Inflammation Inflammation NO->Inflammation mediates Compound This compound (Potential Inhibitor) Compound->NFkB may inhibit

Caption: Potential anti-inflammatory mechanism of action.

Future Directions: From Screening to Lead Compound

Should initial screenings reveal significant biological activity, the following steps will be crucial for advancing this compound as a potential therapeutic agent:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of analogs with modifications to the ethoxy group, the phenyl ring, and the butanamide chain will help to identify the key structural features responsible for the observed activity and to optimize potency.

  • Mechanism of Action (MoA) Elucidation: Depending on the identified activity, further in-depth studies will be necessary. For example, if anticancer activity is observed, investigations into the compound's effects on the cell cycle, apoptosis, and specific signaling pathways would be warranted.

  • In Vivo Efficacy and Toxicology: Promising compounds from SAR studies will need to be evaluated in relevant animal models to assess their efficacy and safety profiles.

Conclusion

This compound represents a compelling starting point for a drug discovery program. Its connection to a known analgesic, coupled with the established biological potential of the N-aryl-3-oxobutanamide scaffold, provides a solid foundation for the proposed investigations. The systematic approach outlined in this guide, from initial screening to mechanistic studies, offers a clear and scientifically rigorous path to unlocking the therapeutic potential of this intriguing molecule.

References

  • Yerramsetty, S., Fronczek, F. R., & Uppu, R. M. (2023). N-(4-Eth-oxy-phen-yl)-3-oxobutanamide. IUCrData, 8(Pt 7), x230565. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Yerramsetty, S., Fronczek, F. R., & Uppu, R. M. (2023). N-(4-Eth-oxy-phen-yl)-3-oxobutanamide. PubMed. [Link]

  • Gu, Y., et al. (2024). Design, synthesis and antitumor activity of novel 4-oxobutanamide derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]

  • PubChemLite. (n.d.). This compound (C12H15NO3). [Link]

  • FDA Global Substance Registration System. (n.d.). This compound. [Link]

  • Bordin, F., et al. (1991). Biological properties of some benzopsoralen derivatives. PubMed. [Link]

  • Global Substance Registration System. (n.d.). This compound. [Link]

  • ResearchGate. (2023). This compound. [Link]

Sources

An In-depth Technical Guide to N-(4-Ethoxyphenyl)-3-oxobutanamide as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-(4-Ethoxyphenyl)-3-oxobutanamide, also known as p-acetoacetophenetidide, is a versatile synthetic intermediate possessing a reactive β-dicarbonyl moiety. This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, characteristic reactivity, and critical applications. We will explore its role as a key building block in the synthesis of high-performance azo pigments and its significance as a metabolic intermediate of the analgesic drug bucetin. Detailed, field-proven protocols for its synthesis and analytical characterization are presented, aimed at researchers, chemists, and professionals in the pharmaceutical and chemical manufacturing industries.

Introduction: The Strategic Importance of a Versatile Intermediate

This compound (CAS No. 122-82-7) is an acetoacetanilide derivative that holds a strategic position in organic synthesis.[1] Its molecular architecture, featuring an aromatic ring, an amide linkage, and a β-ketoamide functional group, imparts a unique reactivity profile that is exploited in diverse chemical industries. The active methylene group, situated between two carbonyls, is the primary site of reactivity, making it an excellent nucleophile and a classic "coupling component" in chemical synthesis.[2][3]

While it is a known metabolite of the analgesic bucetin, its primary industrial value lies in its function as a precursor.[4] In the pigment industry, the acetoacetanilide scaffold is fundamental to the creation of a wide range of arylide yellow and orange azo pigments.[5][6] In pharmaceutical research, its structural relationship to analgesics like phenacetin and its role in drug metabolism provide a valuable context for drug design and toxicology studies.[4] This guide will elucidate the chemical principles and practical methodologies that underscore its utility.

Physicochemical & Structural Properties

A thorough understanding of a compound's physical properties is foundational to its application in synthesis. This compound is a stable, crystalline solid under standard conditions. Its key properties are summarized below.

PropertyValueSource(s)
IUPAC Name This compound
Synonyms p-Acetoacetophenetidide, 4'-Ethoxyacetoacetanilide
CAS Number 122-82-7
Molecular Formula C₁₂H₁₅NO₃
Molecular Weight 221.25 g/mol
Appearance Colorless to white crystalline solid/laths
Melting Point 102-105 °C

The molecule's most significant structural feature is its β-ketoamide group, which gives rise to keto-enol tautomerism. This equilibrium is a critical consideration in its synthesis, reactivity, and analytical characterization. X-ray crystallography studies have confirmed that in its solid state, the molecule exists predominantly as the keto tautomer.[4][7]

Keto-Enol Tautomerism of the β-Dicarbonyl System.

Synthesis of this compound

The most direct and industrially relevant synthesis is the condensation reaction between 4-ethoxyaniline (p-phenetidine) and a reactive β-keto ester, typically ethyl acetoacetate. This reaction is a form of acylation where the amine nitrogen attacks the ester carbonyl of ethyl acetoacetate, leading to the formation of the amide bond and the elimination of ethanol.

The choice to heat the reaction mixture is causal; it provides the necessary activation energy to overcome the reaction barrier and, crucially, drives the equilibrium forward by facilitating the removal of the ethanol byproduct. No catalyst is strictly necessary, though mild acid or base catalysis can sometimes be employed to accelerate similar condensations.

G Synthesis & Purification Workflow A 1. Reagent Combination - 4-Ethoxyaniline - Ethyl Acetoacetate B 2. Thermal Condensation Heat to 120-140°C (Ethanol byproduct removed) A->B C 3. Reaction Monitoring (e.g., via TLC) B->C D 4. Work-up Cool to room temperature C->D Upon completion E 5. Purification Recrystallize from Ethanol/Water D->E F Final Product N-(4-Ethoxyphenyl)-3- oxobutanamide E->F

General Experimental Workflow for Synthesis and Purification.
Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous N-aryl-3-oxobutanamides.[8]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser (or distillation head to remove ethanol) and a magnetic stirrer, combine 4-ethoxyaniline (1.0 eq., e.g., 13.7 g, 0.1 mol) and ethyl acetoacetate (1.1 eq., e.g., 14.3 g, 0.11 mol).

  • Heating: Heat the reaction mixture to 120-140°C with continuous stirring. The mixture will become homogeneous, and the liberation of ethanol will be observed.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC), observing the consumption of the 4-ethoxyaniline starting material. The reaction typically takes 2-4 hours.

  • Work-up: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. The crude product will often solidify into a crystalline mass upon cooling.

  • Purification: The crude solid is purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol and, if necessary, add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum to yield this compound as a white to off-white crystalline solid.

Applications as a Synthetic Intermediate

Azo Pigment Synthesis

A primary industrial application of this compound is its use as a "coupling component" in the synthesis of azo pigments.[2][3] The synthesis is a two-step process:

  • Diazotization: A primary aromatic amine (the diazo component) is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form a reactive diazonium salt.

  • Azo Coupling: The diazonium salt, a weak electrophile, is then reacted with this compound. The electron-rich active methylene group of the acetoacetanilide acts as the nucleophile, attacking the terminal nitrogen of the diazonium salt to form the characteristic -N=N- (azo) linkage.[9]

The specific aromatic amine used in the diazotization step determines the final color and properties of the pigment, which typically fall in the yellow, orange, or red spectrum.

cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Azo Coupling A Aromatic Amine (Ar-NH₂) B Diazonium Salt (Ar-N₂⁺) A->B NaNO₂, HCl 0-5 °C D Azo Pigment B->D C This compound (Coupling Component) C->D

General Workflow for Azo Pigment Synthesis.
Pharmaceutical Relevance: A Metabolic Intermediate

This compound is a documented putative intermediate in the biotransformation of Bucetin, an analgesic and antipyretic agent.[4] Studies have shown that after oral administration, bucetin undergoes metabolic changes, including oxidation of the secondary alcohol to a ketone, yielding this compound.[4] This intermediate can then undergo further biotransformation, such as O-de-ethylation. Understanding such metabolic pathways is crucial for drug development, as the metabolites may have their own pharmacological or toxicological profiles.

Bucetin Bucetin (N-(4-Ethoxyphenyl)-3-hydroxybutanamide) Intermediate This compound Bucetin->Intermediate Keto Conversion (Oxidation) Metabolite1 N-(4-hydroxyphenyl)-3-oxobutanamide Intermediate->Metabolite1 O-de-ethylation Metabolite2 Other Glucuronides Metabolite1->Metabolite2 Further Metabolism

Postulated Metabolic Pathway of Bucetin.

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized intermediate. A self-validating system of analysis involves cross-referencing data from multiple orthogonal techniques.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a suitable method for assessing the purity of this compound.

ParameterCondition
Column C18 Reverse-Phase (e.g., Newcrom R1)
Mobile Phase Acetonitrile and Water with an acid modifier (e.g., phosphoric acid or formic acid for MS compatibility)
Detection UV at an appropriate wavelength (e.g., 254 nm)
Mode Isocratic or Gradient

Protocol Source: Adapted from SIELC Technologies Application Note.[10]

Spectroscopic Analysis
  • ¹H NMR Spectroscopy: Due to keto-enol tautomerism, the ¹H NMR spectrum can be complex.

    • Keto form: Will show a characteristic singlet for the active methylene protons (-CO-CH₂-CO-) around 3.5-4.0 ppm.

    • Enol form: Is distinguished by a vinyl proton signal (~5-6 ppm) and a very broad enolic hydroxyl proton (-OH) signal (10-15 ppm). The ratio of the tautomers can be determined by integrating the respective signals.

  • Infrared (IR) Spectroscopy: Key signals confirm the presence of the principal functional groups.

    • N-H stretch: ~3300-3100 cm⁻¹ (amide)

    • C=O stretch: A strong, often broad band between 1720-1650 cm⁻¹ (ketone and amide carbonyls)

    • C-O stretch: ~1250-1000 cm⁻¹ (ethoxy group)

  • Mass Spectrometry (MS): Confirms the molecular weight. The expected molecular ion peak [M]⁺ for C₁₂H₁₅NO₃ is at m/z = 221.11.

Conclusion

This compound is a high-value synthetic intermediate whose utility is derived directly from its predictable reactivity, particularly that of its β-ketoamide functional group. Its established role in the synthesis of vibrant azo pigments and its documented presence in pharmaceutical metabolic pathways highlight its importance in both industrial and research settings. The synthetic and analytical protocols detailed in this guide provide a robust framework for its preparation and characterization, enabling chemists and researchers to leverage its full potential as a versatile molecular building block.

References

  • Azo dye. (n.d.). In Wikipedia. Retrieved January 4, 2026, from [Link]

  • The Chemistry of Color: Acetoacetanilide Derivatives in Pigment Production. (n.d.). Aceto Chemical Corporation. Retrieved January 4, 2026, from [Link]

  • The Role of o-Acetoacetanisidide in Yellow Dye Synthesis: A Chemical Perspective. (n.d.). Aceto Chemical Corporation. Retrieved January 4, 2026, from [Link]

  • Christie, R. M. (2014). Azo Dyes and Pigments. In The Chemistry of Colour. Royal Society of Chemistry. Retrieved from [Link]

  • Acetoacetanilide. (n.d.). In Wikipedia. Retrieved January 4, 2026, from [Link]

  • Yerramsetty, S., Fronczek, F. R., & Uppu, R. M. (2023). This compound. IUCrData, 8(7), x230565. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 61053, this compound. Retrieved January 4, 2026, from [Link].

  • Yerramsetty, S., Fronczek, F. R., & Uppu, R. M. (2023). N-(4-Eth-oxy-phen-yl)-3-oxobutanamide. IUCrData, 8(Pt 7), x230565. [Link]

  • This compound. (2018). SIELC Technologies. Retrieved January 4, 2026, from [Link]

Sources

Methodological & Application

"step-by-step synthesis protocol for N-(4-Ethoxyphenyl)-3-oxobutanamide"

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

A Detailed Step-by-Step Synthesis Protocol for N-(4-Ethoxyphenyl)-3-oxobutanamide

Abstract

This compound, also known as 4'-Ethoxyacetoacetanilide, is a valuable β-ketoamide that serves as a key intermediate in the synthesis of various organic molecules, including pharmaceuticals and dye pigments.[1][2][3] Its structural relationship to compounds like the analgesic bucetin highlights its relevance in drug development and metabolic studies.[4][5] This application note provides a comprehensive, field-proven protocol for the synthesis of this compound. We will focus on the acylation of p-phenetidine with diketene, a method chosen for its mild reaction conditions and efficiency.[6] This guide is designed for researchers in organic synthesis, medicinal chemistry, and materials science, offering in-depth explanations for experimental choices, rigorous safety procedures, and methods for purification and characterization.

Introduction: Scientific Context and Rationale

This compound belongs to the acetoacetanilide family. The presence of both a β-dicarbonyl moiety and an amide functional group makes it a versatile precursor for synthesizing heterocyclic systems and more complex molecular architectures. It is a known putative intermediate in the biotransformation of the analgesic bucetin, which was once considered a safer alternative to phenacetin.[4] Understanding its synthesis is crucial for accessing its derivatives and studying its chemical and biological properties.

Two primary synthetic routes are commonly considered for this molecule:

  • Condensation with Ethyl Acetoacetate: This classic method involves the reaction of p-phenetidine with ethyl acetoacetate at elevated temperatures (120-140°C) to drive the condensation by removing the ethanol byproduct.[6]

  • Acylation with Diketene: A milder and often more rapid alternative is the acylation of p-phenetidine using diketene. This reaction proceeds efficiently at lower temperatures, avoiding the need for heat and the removal of volatile byproducts, which simplifies the experimental setup.[6]

This protocol will detail the acylation route using diketene due to its operational simplicity and favorable reaction kinetics.

Reaction Mechanism: Nucleophilic Acylation

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of p-phenetidine (the nucleophile) attacks one of the electrophilic carbonyl carbons of the diketene molecule. This attack leads to the opening of the strained four-membered ring of diketene, followed by a proton transfer to form the stable amide product. Controlling the temperature is critical, as diketene can undergo violent polymerization in the presence of bases or heat.[7]

Reaction_Mechanism Figure 1: Acylation of p-Phenetidine with Diketene cluster_reactants Reactants cluster_product Product p_phenetidine p-Phenetidine (4-Ethoxyaniline) diketene Diketene plus + arrow product This compound

Caption: Figure 1: Acylation of p-Phenetidine with Diketene

Materials, Reagents, and Safety

Reagent & Equipment List
Reagent/MaterialCAS NumberFormulaMolecular Weight ( g/mol )
p-Phenetidine (4-Ethoxyaniline)156-43-4C₈H₁₁NO137.18
Diketene, stabilized674-82-8C₄H₄O₂84.07
Toluene, anhydrous108-88-3C₇H₈92.14
Hexane, anhydrous110-54-3C₆H₁₄86.18
Ethanol, 200 proof64-17-5C₂H₅OH46.07
Deionized Water7732-18-5H₂O18.02

Equipment:

  • 250 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel (50 mL)

  • Thermometer and adapter

  • Ice-water bath

  • Nitrogen inlet/outlet (or drying tube)

  • Büchner funnel and vacuum flask

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Thin-Layer Chromatography (TLC) plates (silica gel) and chamber

Critical Safety Precautions

This protocol involves hazardous materials and must be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, chemical safety goggles, and nitrile gloves.

  • p-Phenetidine (4-Ethoxyaniline): Toxic if swallowed, inhaled, or in contact with skin.[8][9] It is a suspected mutagen and causes serious eye irritation.[10] The compound is sensitive to air and light, often turning dark red or brown upon storage; purification may be necessary if significantly discolored.[11]

  • Diketene: Highly flammable liquid and vapor.[7] It is harmful if inhaled or swallowed and can cause severe irritation to the eyes, skin, and respiratory tract.[12] Critically, diketene reacts violently with water and can polymerize explosively when heated or exposed to acids and bases.[7][13] It must be handled with extreme care, using non-sparking tools and ensuring the system is protected from moisture.[14]

  • Toluene: Flammable liquid with harmful vapors. Avoid inhalation and skin contact.

Detailed Step-by-Step Synthesis Protocol

This protocol is designed for a laboratory scale, starting with approximately 5 grams of p-phenetidine.

Quantitative Reagent Data
ReagentMolar Eq.MolesMW ( g/mol )Amount
p-Phenetidine1.000.0364137.185.00 g
Diketene1.050.038284.073.21 g (2.97 mL)
Toluene--92.1475 mL
Experimental Workflow

Caption: A general experimental workflow for the synthesis and purification.

Synthesis Procedure
  • Reaction Setup:

    • To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add p-phenetidine (5.00 g, 0.0364 mol).

    • Add 75 mL of anhydrous toluene to the flask. Stir the mixture until the p-phenetidine is fully dissolved. The solution may have a pale yellow to brownish color.

    • Causality Note: Using an inert atmosphere (nitrogen) and anhydrous solvent is crucial to prevent the violent reaction of diketene with atmospheric moisture.[7]

  • Cooling:

    • Place the flask in an ice-water bath and begin stirring. Cool the solution until the internal temperature reaches 0-5 °C.

  • Addition of Diketene:

    • In a separate, dry graduated cylinder, measure 2.97 mL (3.21 g, 0.0382 mol) of stabilized diketene. Add this to a dry 50 mL dropping funnel attached to the central neck of the reaction flask.

    • Add the diketene dropwise to the stirred p-phenetidine solution over a period of 20-30 minutes.

    • Causality Note: This slow, controlled addition is the most critical step. It manages the exothermic nature of the reaction and prevents a rapid, uncontrolled temperature increase that could lead to hazardous polymerization of diketene.[7][13] Ensure the internal temperature does not rise above 10 °C during the addition.

  • Reaction Completion:

    • Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

    • Continue stirring for an additional 1-2 hours. A precipitate of the product will likely form during this time.

    • Monitor the reaction's progress by TLC (e.g., using a 1:1 ethyl acetate:hexane eluent), checking for the disappearance of the p-phenetidine starting material.

  • Product Isolation and Work-up:

    • Once the reaction is complete, cool the mixture again in an ice bath for 15-20 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with two portions of cold, anhydrous hexane (2 x 20 mL) to remove residual toluene and any non-polar impurities.[6]

    • Press the solid as dry as possible on the funnel.

Purification by Recrystallization
  • Solvent Preparation: Prepare a solvent mixture of ethanol and deionized water.

  • Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat gently (on a hot plate) while stirring until the solid dissolves completely.

  • Crystallization: Slowly add hot deionized water dropwise to the hot ethanol solution until the solution becomes faintly cloudy (the saturation point). If it becomes too cloudy, add a few drops of hot ethanol to redissolve the precipitate.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to complete the crystallization process.

  • Final Collection: Collect the purified, colorless crystalline product by vacuum filtration. Wash the crystals with a small amount of ice-cold ethanol/water (1:1) mixture.

  • Drying: Dry the final product in a vacuum oven at 40-50 °C to a constant weight. The expected yield is typically in the range of 80-90%.

Characterization

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:

  • Melting Point: Compare the observed melting point with the literature value (102-106 °C).[2]

  • HPLC: Assess purity by reverse-phase high-performance liquid chromatography.[15]

  • Spectroscopy: Confirm the molecular structure using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of this compound via the acylation of p-phenetidine with diketene. By adhering to the described steps, particularly the careful control of temperature during the diketene addition and the rigorous safety precautions, researchers can safely and efficiently produce this valuable chemical intermediate in high yield and purity. The presented methodology is robust and suitable for laboratory-scale preparations, serving as a foundational procedure for further synthetic applications.

References

  • NextSDS. (n.d.). Diketene Safety Data Sheet. Retrieved from [Link]

  • Yerramsetty, S., Fronczek, F. R., & Uppu, R. M. (2023). This compound. IUCrData, 8(7), x230565. Available at: [Link]

  • International Labour Organization & World Health Organization. (2021). International Chemical Safety Card for DIKETENE (ICSC 1280). Retrieved from [Link]

  • Cole-Parmer. (n.d.). p-Phenetidine, 98% Material Safety Data Sheet. Retrieved from [Link]

  • Pharmco Products, Inc. (2013). MATERIAL SAFETY DATA SHEET - Ethyl Acetoacetate. Retrieved from [Link]

  • SIELC Technologies. (2018). This compound. Retrieved from [Link]

  • International Labour Organization & World Health Organization. (2021). International Chemical Safety Card for p-PHENETIDINE (ICSC 1720). Retrieved from [Link]

  • New Jersey Department of Health. (2004). Hazardous Substance Fact Sheet: Diketene. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025). p-Phenetidine Safety Data Sheet. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 61053, this compound. Retrieved from [Link]

  • International Union of Crystallography. (2023). This compound. Retrieved from [Link]

  • Uppu, R. M., et al. (2023). data reports this compound. IUCrData. Retrieved from [Link]

  • PubMed. (2023). N-(4-Eth-oxy-phen-yl)-3-oxobutanamide. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: N-(4-Ethoxyphenyl)acetamide. Retrieved from [Link]

  • FDA Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]

  • St. Olaf College. (n.d.). Synthesis of Phenacetin. Retrieved from [Link]

  • Fisher Scientific. (2023). N1-(3-Acetyl-4-hydroxyphenyl)acetamide Safety Data Sheet. Retrieved from [Link]

  • Chemical Education Resources. (1999). Two Methods for the Synthesis of Phenacetin. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C12H15NO3). Retrieved from [Link]

  • Google Patents. (n.d.). EP0782981A1 - Process for the manufacture of P-phenetidine.
  • Homework.Study.com. (n.d.). Write out the reaction and mechanism for the synthesis of phenacetin from acetic anhydride and p-phenetidine. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring N-(4-Nitrophenyl)-3-Oxobutanamide: Properties and Applications. Retrieved from [Link]

  • Wikipedia. (n.d.). p-Phenetidine. Retrieved from [Link]

  • Google Patents. (n.d.). RU2546111C2 - Method of phenacetin obtaining.
  • PrepChem.com. (n.d.). Preparation of p-phenetidine. Retrieved from [Link]

Sources

"HPLC method for quantification of N-(4-Ethoxyphenyl)-3-oxobutanamide"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Quantification of N-(4-Ethoxyphenyl)-3-oxobutanamide using a Validated High-Performance Liquid Chromatography (HPLC) Method

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive, validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise and accurate quantification of this compound. This compound is a significant intermediate and metabolite, notably in the biotransformation of analgesics like bucetin, and is structurally related to phenacetin[1][2]. The method detailed herein is designed for researchers, quality control analysts, and drug development professionals, offering robust performance suitable for routine analysis, stability studies, and pharmacokinetic applications. The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose[3][4].

Introduction and Scientific Rationale

This compound is an acetoacetanilide derivative that plays a role as a metabolic intermediate[1][2]. Accurate quantification is crucial for understanding metabolic pathways, ensuring the purity of related active pharmaceutical ingredients (APIs), and conducting quality control. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution, sensitivity, and specificity[5].

The method described in this note employs a reversed-phase chromatographic strategy, which is optimal for separating moderately polar analytes like this compound. The fundamental principle of reversed-phase chromatography is the partitioning of the analyte between a non-polar stationary phase (e.g., C18) and a polar mobile phase[5][6]. By carefully selecting the column, mobile phase composition, and detector settings, a selective and efficient separation is achieved. The causality behind each parameter choice is discussed to provide a deeper understanding of the method's mechanics.

Recommended HPLC Method Parameters

The following parameters were optimized to achieve a symmetrical peak shape, adequate retention, and high resolution for this compound.

Causality of Parameter Selection
  • Stationary Phase (Column): A C18 (octadecylsilyl) column is selected for its strong hydrophobic retention capabilities, which are well-suited for the aromatic and alkyl moieties of the target analyte. The specified dimensions and particle size provide a balance of high efficiency (theoretical plates) and manageable backpressure[7].

  • Mobile Phase: The mobile phase consists of a mixture of acetonitrile and water, a common combination in reversed-phase HPLC[8].

    • Acetonitrile (MeCN): Chosen as the organic modifier due to its low viscosity, low UV cutoff, and excellent solvating properties, which typically result in sharp, well-defined peaks[6].

    • Phosphoric Acid: A small amount of phosphoric acid is added to the aqueous component to acidify the mobile phase (pH ~3.0). This serves two critical functions: 1) It suppresses the ionization of residual silanol groups on the silica-based stationary phase, preventing peak tailing caused by secondary ionic interactions[6]. 2) It ensures the analyte, which has an amide group, is in a consistent, non-ionized state, leading to reproducible retention times. For mass spectrometry applications, phosphoric acid should be replaced with a volatile acid like formic acid[8][9].

  • Detection Wavelength (254 nm): The analyte contains a substituted benzene ring, which is a strong chromophore. While a full UV scan to determine the absorbance maximum (λmax) is recommended for ultimate sensitivity, 254 nm is a highly robust wavelength for aromatic compounds and provides excellent sensitivity for this molecule.

  • Flow Rate and Temperature: A flow rate of 1.0 mL/min is a standard for 4.6 mm ID columns, providing efficient analysis within a reasonable timeframe. Maintaining a constant column temperature (e.g., 30 °C) is crucial for ensuring the stability and reproducibility of retention times by minimizing viscosity fluctuations in the mobile phase[10].

Summary of Chromatographic Conditions
ParameterRecommended Condition
Instrument HPLC System with UV/PDA Detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (with 0.1% Phosphoric Acid) (50:50, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV/PDA
Detection Wavelength 254 nm
Run Time Approximately 10 minutes

Experimental Protocols

This section provides step-by-step methodologies for solution preparation and sample analysis.

Materials and Reagents
  • This compound reference standard

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade or Milli-Q)

  • Phosphoric Acid (ACS Grade, ~85%)

  • Methanol (HPLC Grade)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Analytical balance

  • Syringe filters (0.45 µm, PTFE or Nylon)

Preparation of Solutions
  • Mobile Phase Preparation (1 L):

    • Measure 500 mL of HPLC-grade acetonitrile into a 1 L graduated cylinder.

    • In a separate container, add 1.0 mL of phosphoric acid to 500 mL of HPLC-grade water.

    • Combine the acetonitrile and acidified water in a 1 L solvent bottle. Mix thoroughly and degas using sonication or vacuum filtration.

  • Diluent Preparation:

    • Prepare a mixture of Acetonitrile:Water (50:50, v/v) to be used as the diluent for dissolving standards and samples.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of the this compound reference standard.

    • Transfer it quantitatively to a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent. Mix well.

  • Calibration Standards:

    • Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the Standard Stock Solution with the diluent.

Sample Preparation
  • Accurately weigh a portion of the sample powder expected to contain approximately 25 mg of this compound.

  • Transfer it to a 25 mL volumetric flask.

  • Add approximately 15 mL of diluent and sonicate for 10 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature, then dilute to volume with the diluent and mix thoroughly.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

Analysis Workflow

The following diagram outlines the complete workflow from sample preparation to final data analysis.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase & Diluent B Prepare Standard Stock Solution (1000 µg/mL) C Prepare Calibration Standards (1-100 µg/mL) B->C H Inject Calibration Standards C->H D Prepare Sample Solution & Filter I Inject Sample Solutions D->I E Equilibrate HPLC System with Mobile Phase F Inject Blank (Diluent) E->F G Perform System Suitability (Replicate Injections of Standard) F->G G->H H->I J Generate Calibration Curve (Peak Area vs. Concentration) H->J L Calculate Sample Concentration from Calibration Curve I->L K Check Linearity (r² > 0.999) J->K J->L K->L M Generate Final Report L->M

Caption: Experimental workflow for HPLC quantification.

Method Validation Protocol

To ensure the method is trustworthy and suitable for its intended purpose, it must be validated according to ICH Q2(R1) guidelines[4][11][12]. The validation process provides documented evidence of the method's performance.[13]

System Suitability Testing (SST)

Before starting any validation or sample analysis, the suitability of the chromatographic system must be confirmed. This is done by making at least five replicate injections of a working standard solution (e.g., 25 µg/mL).

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Measures peak symmetry. High tailing can affect integration accuracy.
Theoretical Plates (N) > 2000Indicates the efficiency of the column separation.
% RSD of Peak Area ≤ 2.0%Demonstrates the precision of the injector and system.
% RSD of Retention Time ≤ 1.0%Demonstrates the stability of the pump and mobile phase composition.
Validation Parameters

The following diagram illustrates the logical relationship between core validation pillars.

G center Validated Method acc Accuracy (Recovery) center->acc pre Precision (RSD%) center->pre spec Specificity (No Interference) center->spec lin Linearity (r²) center->lin ran Range center->ran rob Robustness center->rob lod LOD / LOQ center->lod

Caption: Core parameters for HPLC method validation.

  • Specificity: Analyze a blank (diluent) and a placebo sample to ensure no interfering peaks are present at the retention time of this compound. Peak purity analysis using a PDA detector can further confirm specificity.

  • Linearity: Construct a calibration curve by plotting the peak area response versus concentration for at least five standard solutions across the specified range (e.g., 1-100 µg/mL). The correlation coefficient (r²) should be ≥ 0.999.

  • Range: The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of linearity, accuracy, and precision[11].

  • Accuracy: Perform recovery studies by spiking a placebo matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-day): Analyze six replicate samples at 100% of the test concentration on the same day. The Relative Standard Deviation (%RSD) should be ≤ 2.0%.

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or on a different instrument. The %RSD should again be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ). These can be estimated based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Evaluate the method's reliability by making small, deliberate variations in the method parameters, such as the mobile phase composition (±2%), pH (±0.2 units), column temperature (±2 °C), and flow rate (±0.1 mL/min)[10]. The system suitability parameters should remain within the acceptance criteria after these changes.

Conclusion

The RP-HPLC method detailed in this application note provides a simple, precise, accurate, and robust system for the quantification of this compound. The clear rationale for experimental choices and the comprehensive validation protocol, grounded in ICH guidelines, ensure that this method is reliable for its intended use in research and quality control environments.

References

  • SIELC Technologies. (2018). This compound.
  • Scribd. Validation of Analytical Methods in Accordance With ICH Guidelines Q2.
  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
  • SIELC Technologies. (n.d.). Separation of Phenacetin on Newcrom R1 HPLC column.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-ethoxyaniline on Primesep 100 Column.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • International Council for Harmonisation (ICH). (n.d.). Quality Guidelines.
  • Abraham Entertainment. (2025). ICH Q2 R1: Mastering Analytical Method Validation.
  • PubMed. (n.d.). A UHPLC-MS/MS method coupled with liquid-liquid extraction for the quantitation of phenacetin....
  • ResearchGate. (2011). Determination of Acetaminophen and Phenacetin in Porcine Microsomal Samples.
  • National Center for Biotechnology Information. (n.d.). This compound.
  • World Journal of Pharmaceutical Research. (2021). A comprehensive review of method development by HPLC.
  • South Eastern European Journal of Public Health. (2023). Analytical Method Validation: A Comprehensive Review of Current Practices.
  • BenchChem. (2025). Comparative Analysis of N-(2-ethoxyphenyl)-3-oxobutanamide and Structurally Related Analgesics.
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
  • Cellulose Chemistry and Technology. (2012). HPLC METHOD FOR THE EVALUATION OF CHROMATOGRAPHIC CONDITIONS FOR SEPARATION OF NEW XANTHINE DERIVATIVES.
  • LeoPARD. (2022). Eco-Friendly and Sensitive HPLC and TLC Methods Validated for the Determination of Betahistine in the Presence of Its Process.

Sources

Purification of N-(4-Ethoxyphenyl)-3-oxobutanamide by Recrystallization: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive protocol for the purification of N-(4-Ethoxyphenyl)-3-oxobutanamide, a key intermediate in various chemical syntheses, through the technique of recrystallization. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering in-depth insights into the principles and practical execution of this fundamental purification method.

Principle of Recrystallization

Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1][2][3] The underlying principle is based on the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system at different temperatures.[2][3] An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will exhibit high solubility at an elevated temperature, typically the solvent's boiling point.[1][2][3]

The process involves dissolving the impure solid in a minimum amount of hot solvent to create a saturated solution.[4][5] As this solution is allowed to cool, the solubility of the desired compound decreases, leading to the formation of a crystalline lattice. The impurities, which are either present in smaller quantities or are more soluble in the cold solvent, remain in the solution (mother liquor).[1] This selective crystallization effectively separates the pure compound from contaminants. Subsequent filtration and washing of the crystals yield a product of significantly higher purity.

Materials and Methods

Reagents and Solvents
  • Crude this compound

  • Ethanol (95%)

  • Deionized Water

  • Other potential solvents for testing (e.g., Isopropanol, Acetone, Ethyl Acetate)

  • Boiling chips

Equipment
  • Erlenmeyer flasks (various sizes)

  • Hot plate with magnetic stirring capability

  • Magnetic stir bars

  • Graduated cylinders

  • Powder funnel

  • Stemless funnel

  • Fluted filter paper

  • Büchner funnel and flask

  • Vacuum source

  • Watch glass

  • Spatula

  • Melting point apparatus

Solvent Selection: The Cornerstone of Successful Recrystallization

The choice of solvent is the most critical parameter in developing a successful recrystallization protocol.[1] An ideal solvent should satisfy the following criteria:

  • High-Temperature Coefficient of Solubility: The compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent.[1][3]

  • Inertness: The solvent must not react with the compound being purified.[1]

  • Impurity Solubility: Impurities should either be highly soluble in the cold solvent (to remain in the mother liquor) or insoluble in the hot solvent (to be removed by hot filtration).[1][3]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.[1]

  • Safety and Cost: The solvent should be non-toxic, non-flammable, and inexpensive.

For this compound, a compound with moderate polarity, a mixed solvent system often provides the best results. A common and effective system is a mixture of ethanol and water.[6] Ethanol is a good solvent in which the compound is readily soluble, while water acts as an anti-solvent in which it is poorly soluble.[7] This allows for fine-tuning of the solubility to achieve optimal crystal growth.

Table 1: Properties of Potential Recrystallization Solvents

SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes
Water10080.1Good anti-solvent for moderately polar organic compounds.[8]
Ethanol7824.5Good solvent for a wide range of organic compounds. Miscible with water.
Isopropanol8219.9Similar properties to ethanol.
Acetone5620.7Good solvent, but its low boiling point can lead to rapid evaporation.
Ethyl Acetate776.0Less polar than alcohols, can be a good choice for less polar compounds.

Detailed Recrystallization Protocol

This protocol outlines the purification of this compound using an ethanol/water mixed solvent system.

Experimental Workflow

Recrystallization_Workflow A Dissolution of Crude Product B Hot Filtration (Optional) A->B If insoluble impurities are present C Induction of Crystallization A->C If no insoluble impurities B->C D Crystal Growth (Cooling) C->D E Isolation of Crystals D->E F Washing of Crystals E->F G Drying of Purified Product F->G

Caption: Workflow for the recrystallization of this compound.

Step-by-Step Procedure
  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar and a few boiling chips. Add a minimal amount of hot 95% ethanol and begin heating on a hot plate with stirring. Continue to add hot ethanol dropwise until the solid is completely dissolved.[6] It is crucial to use the minimum amount of solvent to ensure the solution is saturated.[4][5]

  • Hot Filtration (if necessary): If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration. To do this, pre-heat a stemless funnel and a receiving Erlenmeyer flask containing a small amount of boiling solvent. Place a fluted filter paper in the funnel and pour the hot solution through it. This step prevents premature crystallization in the funnel.

  • Induction of Crystallization: To the clear, hot ethanolic solution, add hot deionized water dropwise while stirring until the solution becomes slightly cloudy or turbid.[6][9] This indicates that the saturation point has been reached.

  • Clarification: Add a few more drops of hot ethanol to the turbid solution until it becomes clear again.[6][9] This ensures that the solution is perfectly saturated at that temperature.

  • Cooling and Crystal Growth: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature.[4] Slow cooling is essential for the formation of large, pure crystals, as it allows for the selective exclusion of impurities from the growing crystal lattice.[4]

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of the crystallized product.[10]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4][11]

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture (typically a 1:1 ratio) to remove any adhering mother liquor containing dissolved impurities.[10][11]

  • Drying: Dry the purified crystals thoroughly to remove any residual solvent. This can be achieved by air drying on a watch glass or by using a vacuum oven at a temperature well below the compound's melting point.

Troubleshooting Common Issues

Table 2: Troubleshooting Guide for Recrystallization

IssuePossible Cause(s)Solution(s)
No crystals form upon cooling - Too much solvent was added. - The solution was not sufficiently saturated.- Boil off some of the solvent to concentrate the solution.[4] - Scratch the inside of the flask with a glass rod to provide a surface for nucleation.[4] - Add a seed crystal of the pure compound.[4]
"Oiling out" occurs - The melting point of the compound is lower than the boiling point of the solvent. - The solution is cooling too rapidly. - High concentration of impurities.- Reheat the solution to dissolve the oil, add more of the "good" solvent (ethanol), and allow it to cool more slowly.[10] - Consider using a different solvent system with a lower boiling point.[10]
Low recovery of purified product - The compound is too soluble in the cold solvent. - Premature crystallization during hot filtration. - Incomplete crystallization.- Ensure the solution is thoroughly cooled in an ice bath. - Use a minimal amount of cold solvent for washing the crystals. - Ensure the filtration apparatus is pre-heated for hot filtration.
Colored impurities remain - The impurity is co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use with caution as it can also adsorb the desired product.

Purity Assessment

The purity of the recrystallized this compound should be assessed to confirm the effectiveness of the purification process.

  • Melting Point Analysis: A pure compound will have a sharp and narrow melting point range. Impurities typically cause a depression and broadening of the melting point range.[12] The reported melting point for a similar compound, N-(2-ethoxyphenyl)-3-oxobutanamide, is in the range of 102-105 °C.[13]

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed in an appropriate solvent system is a good indicator of high purity.

  • Spectroscopic Methods (NMR, IR): ¹H and ¹³C NMR spectroscopy can confirm the chemical structure and identify any remaining impurities.[14] Infrared (IR) spectroscopy can verify the presence of the expected functional groups.

Conclusion

Recrystallization is a highly effective and economical method for the purification of this compound. Careful selection of the solvent system and adherence to a systematic protocol are paramount for achieving high purity and yield. The mixed solvent system of ethanol and water provides a robust and tunable medium for the crystallization of this compound. By understanding the principles behind each step and anticipating potential challenges, researchers can confidently apply this technique to obtain high-quality material for their research and development endeavors.

References

Application Note: A Detailed Protocol for In-Process Monitoring of N-(4-Ethoxyphenyl)-3-oxobutanamide Synthesis by Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

N-(4-Ethoxyphenyl)-3-oxobutanamide, also known as p-acetoacetophenetidide, is a key intermediate in various synthetic pathways, including those for pharmaceuticals and dyestuffs.[1] Its structural motif, a β-ketoamide, is present in molecules of significant biological interest.[2] The synthesis of this compound, typically achieved through the acetoacetylation of p-phenetidine, requires careful monitoring to ensure the complete consumption of starting materials and to minimize the formation of impurities.[3]

Thin-Layer Chromatography (TLC) is an indispensable analytical technique for real-time reaction monitoring in synthetic organic chemistry.[4] Its speed, simplicity, and low cost allow chemists to make rapid, informed decisions about the progress of a reaction.[5] This application note provides a comprehensive, field-proven protocol for monitoring the synthesis of this compound using TLC. We will delve into the principles behind the separation, provide a step-by-step experimental workflow, and explain the interpretation of the results, grounding our methodology in established chromatographic theory and practice.

Reaction Scheme:

The synthesis involves the reaction of p-phenetidine with an acetoacetylating agent, such as ethyl acetoacetate. The progress is monitored by observing the disappearance of the p-phenetidine spot and the appearance of the this compound product spot on the TLC plate.

(Image depicting the reaction of p-phenetidine with ethyl acetoacetate to yield this compound and ethanol)

Principle of Chromatographic Separation

TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (a solvent or solvent mixture).[6] The key to this protocol is the significant polarity difference between the starting material, p-phenetidine, and the product, this compound.

  • Stationary Phase: Silica gel (SiO₂) is a polar, acidic adsorbent.

  • Analyte Interaction: The basic lone pair of electrons on the nitrogen atom of p-phenetidine (an aromatic amine) causes it to adsorb strongly to the acidic silica gel via hydrogen bonding and Lewis acid-base interactions.

  • Elution Order: The resulting product, an amide, is significantly less basic than the starting amine. While the amide and β-keto groups are polar, the reduced basicity leads to a weaker overall interaction with the silica gel. Consequently, the product is eluted more easily by the mobile phase and travels further up the plate.

This difference in interaction results in a clear separation, where the product will have a higher Retention Factor (Rf) value than the starting amine.

Rf = (distance traveled by the spot) / (distance traveled by the solvent front) [7]

Materials and Reagents

Reagent / MaterialGradeSupplier
p-PhenetidineReagent Grade, ≥98%Standard Chemical Supplier
Ethyl AcetoacetateReagent Grade, ≥99%Standard Chemical Supplier
Ethyl AcetateACS GradeStandard Chemical Supplier
n-HexaneACS GradeStandard Chemical Supplier
TLC PlatesSilica Gel 60 F₂₅₄, Aluminum-backedStandard Chemical Supplier
Capillary SpottersGlassStandard Chemical Supplier
TLC Developing ChamberGlass, with lidStandard Chemical Supplier
UV Lamp254 nm and 365 nmStandard Laboratory Equipment
Iodine ChamberGlass jar with Iodine crystalsStandard Laboratory Equipment

Detailed Experimental Protocol

This protocol is designed to be a self-validating system for monitoring the reaction. It employs a three-lane spotting technique: starting material (SM), co-spot (C), and reaction mixture (RM).[4]

Preparation of the TLC Chamber and Mobile Phase
  • Prepare the Mobile Phase: In a graduated cylinder, prepare a 3:1 mixture of n-hexane and ethyl acetate. This ratio serves as an excellent starting point, though optimization may be required.

  • Equilibrate the Chamber: Pour the mobile phase into the TLC developing chamber to a depth of approximately 0.5 cm. Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall. Close the lid and allow the chamber to saturate with solvent vapor for at least 10-15 minutes. This ensures a uniform solvent front and improves the reproducibility of Rf values.[8]

Preparation of TLC Plate and Samples
  • Prepare the TLC Plate: Handle the TLC plate only by the edges to avoid contaminating the silica surface. Using a pencil, gently draw a light origin line approximately 1 cm from the bottom of the plate.[6] Mark three tick marks on this line for the SM, C, and RM lanes.

  • Prepare the Starting Material (SM) Solution: Dissolve a small amount (1-2 mg) of p-phenetidine in 0.5 mL of ethyl acetate.

  • Prepare the Reaction Mixture (RM) Sample: At designated time points (e.g., t=0, 30 min, 60 min), withdraw a tiny aliquot (less than a drop) from the reaction flask using a glass capillary spotter.[4] Dilute this aliquot in a small vial with ~0.5 mL of ethyl acetate. This dilution is crucial to prevent overloading the TLC plate, which can cause streaking.

Spotting the TLC Plate
  • Lane 1 (SM): Using a clean capillary spotter, touch the SM solution to the leftmost tick mark on the origin line. The goal is to create a small, concentrated spot, no more than 1-2 mm in diameter. Allow the solvent to evaporate completely.

  • Lane 3 (RM): Using a different clean capillary spotter, apply a spot of the diluted reaction mixture to the rightmost tick mark. Allow the solvent to evaporate.

  • Lane 2 (Co-spot): On the central tick mark, first spot the SM solution. After it dries, carefully spot the RM solution directly on top of the SM spot. This co-spot lane is critical for confirming the identity of spots, as two different compounds will often appear as a single elongated spot if their Rf values are very close.[4]

Developing the TLC Plate
  • Elution: Carefully place the spotted TLC plate into the equilibrated developing chamber using forceps. Ensure the origin line is above the level of the mobile phase.[8]

  • Development: Replace the lid and allow the solvent front to ascend the plate undisturbed.

  • Completion: When the solvent front is approximately 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the position of the solvent front with a pencil.[8] Allow the plate to air dry completely in a fume hood.

Visualization and Interpretation
  • UV Visualization (Non-destructive): Place the dried plate under a UV lamp (254 nm). Both p-phenetidine and the aromatic product contain a conjugated π-system and will absorb UV light, appearing as dark spots against the fluorescent green background of the plate.[9] Gently circle the observed spots with a pencil.

  • Iodine Staining (Semi-destructive): Place the plate in an iodine chamber for 1-2 minutes. Many organic compounds, particularly those with electron-rich groups like amines and aromatic rings, will form colored complexes with iodine, appearing as yellow-brown spots.[10] This can help visualize spots that are weak under UV. The spots will fade over time.

  • Analysis:

    • At t=0: The RM lane should show a dark spot corresponding to the p-phenetidine spot in the SM lane.

    • During the reaction: A new spot with a higher Rf value (the product) will appear in the RM lane. The intensity of the p-phenetidine spot will decrease over time.

    • Reaction Completion: The reaction is considered complete when the p-phenetidine spot is no longer visible in the RM lane.[4]

Expected Results

The following table summarizes the expected chromatographic behavior of the key components.

CompoundStructureExpected Rf (3:1 Hex:EtOAc)VisualizationNotes
p-Phenetidine (SM)~0.3 - 0.4UV (254 nm), IodineStrong interaction with silica gel due to basic amine group.
This compound (Product)~0.6 - 0.7UV (254 nm), IodineLess basic amide, elutes faster than the starting amine.
Ethyl Acetoacetate

~0.5 - 0.6Weakly UV activeMay not be easily visible depending on concentration and stain.

Note: Rf values are illustrative and can vary depending on the exact conditions (temperature, chamber saturation, plate manufacturer).

Workflow Visualization

The following diagram illustrates the complete workflow for monitoring the synthesis reaction using TLC.

TLC_Workflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis & Decision prep_chamber 1. Prepare & Saturate TLC Chamber prep_plate 2. Prepare & Mark TLC Plate prep_chamber->prep_plate prep_samples 3. Prepare SM & RM Solutions prep_plate->prep_samples spotting 4. Spot SM, Co-spot, RM on Plate prep_samples->spotting develop 5. Develop Plate in Chamber spotting->develop visualize 6. Dry & Visualize (UV, Iodine) develop->visualize decision Is SM spot gone in RM lane? visualize->decision continue_rxn Continue Reaction (Take another aliquot later) decision->continue_rxn No workup Reaction Complete (Proceed to Work-up) decision->workup Yes

Sources

A Validated Stability-Indicating HPLC Method for the Quantification of N-(4-Ethoxyphenyl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: January 2026

Application Note

Abstract

This application note details the development and validation of a precise, accurate, and robust stability-indicating high-performance liquid chromatography (HPLC) method for the quantitative analysis of N-(4-Ethoxyphenyl)-3-oxobutanamide. This method is suitable for the determination of the active pharmaceutical ingredient (API) in the presence of its degradation products, making it a valuable tool for quality control and stability studies in pharmaceutical development. The method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4]

Introduction

This compound, a compound structurally related to phenacetin, is of significant interest in pharmaceutical research.[5][6] As with any active pharmaceutical ingredient, a reliable and validated analytical method is crucial to ensure its quality, purity, and stability throughout the drug development process. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of drug substances and their impurities.[7][8] The development of a stability-indicating assay method (SIAM) is a regulatory requirement to demonstrate that the analytical procedure can accurately measure the drug substance in the presence of its potential degradation products that may form under various stress conditions.[7][9] This application note provides a comprehensive guide for the development and validation of such a method for this compound.

Method Development

The primary objective of the method development was to achieve a symmetric peak shape for this compound, with good resolution from any potential degradation products. Based on the chemical structure of the analyte, a reverse-phase HPLC method with UV detection was selected.

Chromatographic Conditions

After systematic evaluation of various stationary phases, mobile phase compositions, and gradient conditions, the optimal chromatographic parameters were determined as follows:

ParameterCondition
HPLC System Agilent 1200 Series or equivalent
Column ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 30% B, 5-15 min: 30-70% B, 15-20 min: 70% B, 20-22 min: 70-30% B, 22-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Diluent Acetonitrile:Water (50:50, v/v)

Rationale for Selection:

  • Column: A C18 column was chosen due to the non-polar nature of this compound. The ZORBAX Eclipse Plus C18 provides excellent peak shape for a wide range of compounds.

  • Mobile Phase: A simple mobile phase of water and acetonitrile with phosphoric acid was selected. The phosphoric acid helps to control the pH and ensure good peak symmetry. A gradient elution was employed to ensure the elution of any potential, more hydrophobic degradation products.[10][11][12]

  • Detection Wavelength: The UV spectrum of this compound shows a significant absorbance at 254 nm, providing good sensitivity.[13]

Method Validation

The developed HPLC method was validated according to the ICH Q2(R1) guideline for specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[1][2][3][4]

Specificity (Forced Degradation Studies)

Forced degradation studies were conducted to demonstrate the stability-indicating nature of the method.[9][14] A stock solution of this compound (1 mg/mL in diluent) was subjected to the following stress conditions:

  • Acid Hydrolysis: 1 mL of stock solution + 1 mL of 1N HCl, heated at 80°C for 2 hours.

  • Base Hydrolysis: 1 mL of stock solution + 1 mL of 1N NaOH, heated at 80°C for 2 hours.

  • Oxidative Degradation: 1 mL of stock solution + 1 mL of 30% H₂O₂, stored at room temperature for 24 hours.

  • Thermal Degradation: The solid drug substance was kept in a hot air oven at 105°C for 24 hours.

  • Photolytic Degradation: The drug substance was exposed to UV light (254 nm) for 24 hours.

The stressed samples were then diluted with diluent to a final concentration of 100 µg/mL and analyzed. The chromatograms showed significant degradation in acidic, basic, and oxidative conditions, with the degradation products well-resolved from the parent peak. No significant degradation was observed under thermal and photolytic stress. The peak purity of the this compound peak in the stressed samples was evaluated using a photodiode array (PDA) detector and was found to be spectrally pure.

Protocols

Preparation of Solutions

1. Diluent: Prepare a mixture of HPLC grade acetonitrile and water in the ratio of 50:50 (v/v).

2. Mobile Phase A (0.1% Phosphoric Acid in Water): Add 1 mL of phosphoric acid to 1000 mL of HPLC grade water and mix well.

3. Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile.

4. Standard Stock Solution (1000 µg/mL): Accurately weigh about 100 mg of this compound working standard and transfer it to a 100 mL volumetric flask. Add about 70 mL of diluent and sonicate to dissolve. Make up the volume with diluent and mix well.

5. Standard Solution (100 µg/mL): Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask and make up the volume with diluent.

Experimental Workflow

HPLC Method Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standard Prepare Standard Solution (100 µg/mL) hplc_system Equilibrate HPLC System prep_standard->hplc_system prep_sample Prepare Sample Solution (Forced Degradation Samples) prep_sample->hplc_system inject Inject Samples & Standards hplc_system->inject acquire Acquire Chromatographic Data inject->acquire integrate Integrate Peaks acquire->integrate validate Perform Validation Calculations (Linearity, Accuracy, Precision, etc.) integrate->validate report Generate Report validate->report

Caption: Overall workflow for the HPLC analysis and method validation.

Validation Parameters and Acceptance Criteria
Validation ParameterProtocolAcceptance Criteria
Linearity A series of seven solutions of this compound were prepared in the concentration range of 10-150 µg/mL. Each solution was injected in triplicate.Correlation coefficient (r²) ≥ 0.999
Accuracy The accuracy of the method was determined by the standard addition method at three concentration levels (80%, 100%, and 120% of the target concentration) in triplicate.Mean recovery should be between 98.0% and 102.0%.
Precision (Repeatability) Six replicate injections of the standard solution (100 µg/mL) were performed on the same day.Relative Standard Deviation (RSD) ≤ 2.0%
Precision (Intermediate) The repeatability study was repeated on a different day by a different analyst.RSD ≤ 2.0%
Limit of Detection (LOD) Determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S).The analyte peak should be detectable and distinguishable from the baseline noise.
Limit of Quantitation (LOQ) Determined based on the standard deviation of the response and the slope of the calibration curve (LOQ = 10 * σ/S).The analyte peak should be quantifiable with acceptable accuracy and precision.
Robustness The robustness of the method was evaluated by making small, deliberate variations in the method parameters: flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% organic).The system suitability parameters should remain within the acceptance criteria. RSD of the results should be ≤ 2.0%.
System Suitability

To ensure the performance of the chromatographic system, a system suitability test was performed before each validation run. Five replicate injections of the standard solution (100 µg/mL) were made.

System Suitability ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
RSD of Peak Areas ≤ 2.0%

Validation Results Summary

The developed method met all the pre-defined acceptance criteria for the validation parameters.

Validation ParameterResult
Linearity (r²) 0.9998
Accuracy (% Recovery) 99.5% - 101.2%
Precision (Repeatability RSD) 0.8%
Precision (Intermediate RSD) 1.2%
LOD 0.1 µg/mL
LOQ 0.3 µg/mL
Robustness The method was found to be robust for all the tested parameters.

digraph "Validation_Parameters" {
graph [splines=true, overlap=false, rankdir=TB];
node [shape=box, style="rounded,filled", fontname="Arial"];
edge [fontname="Arial"];

MethodValidation [label="Method Validation\n(ICH Q2(R1))", fillcolor="#4285F4", fontcolor="#FFFFFF", fontsize=14];

Specificity [label="Specificity\n(Forced Degradation)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Linearity [label="Linearity & Range", fillcolor="#FBBC05", fontcolor="#202124"]; Accuracy [label="Accuracy\n(% Recovery)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Precision [label="Precision\n(Repeatability & Intermediate)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; LOD_LOQ [label="LOD & LOQ", fillcolor="#F1F3F4", fontcolor="#202124"]; Robustness [label="Robustness", fillcolor="#202124", fontcolor="#FFFFFF"];

MethodValidation -> {Specificity, Linearity, Accuracy, Precision, LOD_LOQ, Robustness} [arrowhead=vee, color="#5F6368"]; } Caption: Interrelation of the key validation parameters as per ICH Q2(R1).


Conclusion

A simple, rapid, and reliable stability-indicating HPLC method for the quantitative determination of this compound has been successfully developed and validated as per the ICH guidelines. The method is specific, linear, accurate, precise, and robust. The forced degradation studies confirmed the stability-indicating nature of the method, as the degradation products were well-resolved from the parent drug. This method can be effectively used for routine quality control analysis and for stability assessment of this compound in bulk and pharmaceutical formulations.

  • Forced Degradation Studies. MedCrave online. (2016-12-14). --INVALID-LINK--
  • 3 Key Regulatory Guidelines for Method Validation. Altabrisa Group. (2025-07-30). --INVALID-LINK--
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. --INVALID-LINK--
  • Determination of Acetaminophen and Phenacetin in Porcine Microsomal Samples. ResearchGate. (2025-08-05). --INVALID-LINK--
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. --INVALID-LINK--
  • Quality Guidelines. International Council for Harmonisation. --INVALID-LINK--
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). --INVALID-LINK--
  • Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage Form. Scholars Academic Journal of Pharmacy. --INVALID-LINK--
  • Rapid separation and determination of process-related substances of paracetamol using reversed-phase HPLC with photo diode array as a detector. PubMed. --INVALID-LINK--
  • Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development. --INVALID-LINK--
  • Development and validation of stability indicating RP-HPLC and HPTLC for determination of Niclosamide in bulk and in synthetic mixture. Arabian Journal of Chemistry. --INVALID-LINK--
  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Pharmatutor. --INVALID-LINK--
  • This compound. PubChem. --INVALID-LINK--
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. --INVALID-LINK--
  • Forced Degradation in Pharmaceuticals – A Regulatory Update. LinkedIn. --INVALID-LINK--
  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. LCGC North America. --INVALID-LINK--
  • Stability Indicating HPLC Method Development and Validation. SciSpace. --INVALID-LINK--
  • Spectrum LU100155 for this compound. MassBank of North America. --INVALID-LINK--
  • Structures of phenacetin and acetaminophen. ResearchGate. --INVALID-LINK--
  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace. --INVALID-LINK--
  • This compound(C12H15NO3). PubChemLite. --INVALID-LINK--
  • This compound. IUCr Journals. --INVALID-LINK--
  • data reports this compound. IUCrData. --INVALID-LINK--
  • A reversed-phase-high performance liquid chromatography method for simultaneous determination of paracetamol, caffeine, drotaverine HCl and their related impurities with dissolution profiling of their tablets and greenness profile assessment. PubMed. --INVALID-LINK--
  • Reverse Phase - High Performance Liquid Chromatography Method for the Analysis of Paracetamol. Research Journal of Pharmacy and Technology. --INVALID-LINK--

References

Application Notes & Protocols: The Role of N-(4-Ethoxyphenyl)-3-oxobutanamide in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-(4-Ethoxyphenyl)-3-oxobutanamide, also known as p-Acetoacetophenetidide, is a versatile chemical intermediate whose significance in medicinal chemistry extends beyond its historical association with phenacetin-related analgesics. Its true value lies in the reactive 1,3-dicarbonyl functionality, which serves as a powerful and adaptable scaffold for the synthesis of diverse heterocyclic systems. This guide provides an in-depth exploration of this compound, presenting its physicochemical properties, validated protocols for its synthesis and characterization, and a detailed application protocol for its use in constructing medicinally relevant dihydropyridine cores via the Hantzsch synthesis. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this intermediate for the creation of novel bioactive molecules.

Introduction: A Versatile Building Block

This compound is a bifunctional organic compound featuring both an amide linkage and a β-keto group. While it is a known putative intermediate in the biotransformation of the analgesic Bucetin, its primary utility in a laboratory setting is not as a direct therapeutic agent, but as a highly valuable synthetic precursor.[1][2]

The key to its versatility is the reactive methylene group positioned between two carbonyls (an active methylene group). This structural motif allows the molecule to participate in a wide array of carbon-carbon and carbon-nitrogen bond-forming reactions, making it an ideal starting point for building complex molecular architectures.[3] In particular, it is an excellent substrate for condensation reactions that lead to the formation of heterocyclic rings such as pyridines, pyrimidines, and pyrazoles—scaffolds that form the core of countless approved drugs.[3]

This guide will demonstrate the practical utility of this compound, treating it as a key reagent and providing the necessary protocols to synthesize, purify, and utilize it in a powerful, multicomponent reaction central to drug discovery.

Physicochemical & Analytical Profile

A thorough understanding of a starting material's properties is fundamental to its successful application. The identity and purity of each batch of this compound must be rigorously confirmed before use in subsequent synthetic steps.

Compound Properties
PropertyValueSource
IUPAC Name This compound[4]
Synonyms p-Acetoacetophenetidide, 4'-Ethoxyacetoacetanilide[4]
CAS Number 122-82-7[4][5]
Molecular Formula C₁₂H₁₅NO₃[6]
Molar Mass 221.25 g/mol [4]
Appearance Colorless to white crystalline solid[1]
Tautomerism Exists as the keto tautomer in the crystalline state[1][7]
Expected Analytical Data for Quality Control

The following table provides expected data for the verification of this compound.

Analysis MethodExpected Results & Key Characteristics
Melting Point Sharp melting range, approx. 102-105 °C. A broad range suggests impurities.[8]
FT-IR (cm⁻¹) ~3300 (N-H stretch), ~1715 (Ketone C=O stretch), ~1660 (Amide I C=O stretch), ~1600 (Aromatic C=C stretch), ~1240 (Aryl-O-C stretch).
¹H NMR (CDCl₃, δ) ~8.0 (s, 1H, NH ), ~7.4 (d, 2H, ArH ), ~6.9 (d, 2H, ArH ), ~4.0 (q, 2H, OCH₂ CH₃), ~3.5 (s, 2H, COCH₂ CO), ~2.3 (s, 3H, COCH₃ ), ~1.4 (t, 3H, OCH₂CH₃ ).
¹³C NMR (CDCl₃, δ) ~205 (Ketone C =O), ~164 (Amide C =O), ~156 (Ar-C -O), ~131 (Ar-C -N), ~122 (Ar-C H), ~115 (Ar-C H), ~64 (C H₂-O), ~50 (C H₂), ~31 (C H₃), ~15 (C H₃).
HPLC A single major peak under reverse-phase conditions (e.g., C18 column with a water/acetonitrile mobile phase) indicates high purity.[9]

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis, characterization, and application of this compound.

Protocol 1: Synthesis of this compound

This protocol describes the synthesis via the acetoacetylation of p-phenetidine (4-ethoxyaniline) with ethyl acetoacetate. This method is a classic, reliable route that avoids the use of the more hazardous diketene.[10]

Rationale: The reaction is a nucleophilic acyl substitution where the amine of p-phenetidine attacks the ester carbonyl of ethyl acetoacetate. The reaction is driven to completion by heating, which facilitates the elimination of ethanol as a byproduct.

G cluster_0 Synthesis Workflow p_phenetidine p-Phenetidine Reaction Combine & Heat (~120-140°C, 2-4h) Ethanol is removed p_phenetidine->Reaction EtOAc Ethyl Acetoacetate EtOAc->Reaction Cooling Cool to RT Product Solidifies Reaction->Cooling Reaction Complete Purification Recrystallize (Ethanol/Water) Cooling->Purification Product Pure N-(4-Ethoxyphenyl) -3-oxobutanamide Purification->Product

Caption: Workflow for the synthesis and purification of the title compound.

Materials:

  • p-Phenetidine (4-ethoxyaniline)

  • Ethyl acetoacetate

  • Ethanol (95%)

  • Deionized water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, combine p-phenetidine (e.g., 0.1 mol, 13.7 g) and ethyl acetoacetate (e.g., 0.11 mol, 14.3 g, 1.1 eq).

    • Scientist's Note: A slight excess of ethyl acetoacetate ensures the complete consumption of the more valuable p-phenetidine.

  • Heating: Heat the mixture gently with stirring to 120-140 °C. The mixture will become homogeneous, and ethanol will begin to distill off. Maintain this temperature for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate), observing the disappearance of the p-phenetidine spot.

  • Work-up: Once the reaction is complete, remove the heat source and allow the flask to cool to room temperature. The crude product will often solidify into a crystalline mass.

  • Purification: Add 50-70 mL of hot ethanol to the flask to dissolve the crude product. If the product does not fully dissolve, gently heat the mixture. Once dissolved, slowly add hot deionized water until the solution becomes faintly turbid.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold 1:1 ethanol/water, then with cold water.

  • Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight. The final product should be a white or off-white crystalline solid. Perform QC analysis as described in Section 2.2.

Protocol 2: Application in Hantzsch Dihydropyridine Synthesis

This protocol demonstrates the power of this compound as a building block in a multi-component reaction to form a 1,4-dihydropyridine (DHP) derivative. DHPs are a privileged scaffold in medicinal chemistry, most famous as L-type calcium channel blockers.[11][12]

Rationale: The Hantzsch synthesis is a condensation reaction between an aldehyde, two equivalents of a β-dicarbonyl compound (here, one equivalent is our title compound and the other is ethyl acetoacetate), and an ammonia source.[13][14] The reaction proceeds through Knoevenagel condensation and Michael addition intermediates to form the stable DHP ring.[13]

G cluster_1 Hantzsch Synthesis Workflow Aldehyde Aromatic Aldehyde (e.g., Benzaldehyde) Reaction Combine in Ethanol Reflux (2-6h) Aldehyde->Reaction Ketoamide N-(4-Ethoxyphenyl) -3-oxobutanamide Ketoamide->Reaction Ketoester Ethyl Acetoacetate Ketoester->Reaction Ammonia Ammonium Acetate (Nitrogen Source) Ammonia->Reaction Precipitation Cool to RT Product Precipitates Reaction->Precipitation Reaction Complete Isolation Filter & Wash (Cold Ethanol) Precipitation->Isolation Product 1,4-Dihydropyridine Derivative Isolation->Product

Sources

Application Notes & Protocols: Synthesis of Novel Bioactive Scaffolds from N-(4-Ethoxyphenyl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Versatile Precursor

In the landscape of modern medicinal chemistry and drug discovery, the efficient construction of diverse molecular architectures from readily accessible starting materials is paramount. N-(4-Ethoxyphenyl)-3-oxobutanamide, a derivative of acetoacetanilide, emerges as a highly valuable and versatile precursor for the synthesis of a wide array of novel compounds.[1] Its strategic importance lies in the inherent reactivity of its β-dicarbonyl moiety, which exists in a keto-enol tautomeric equilibrium.[2][3] This structural feature renders the molecule susceptible to a variety of chemical transformations, including electrophilic substitutions and cyclization reactions, providing a gateway to diverse heterocyclic systems.[2][3]

This guide provides an in-depth exploration of synthetic pathways originating from this compound, offering detailed protocols for the synthesis of novel compounds with potential therapeutic applications. The methodologies detailed herein are designed for researchers, scientists, and drug development professionals, with a focus on the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

Chemical Profile of this compound

A thorough understanding of the starting material is critical for successful synthetic campaigns.

PropertyValueSource
Molecular Formula C₁₂H₁₅NO₃[4][5]
Molecular Weight 221.25 g/mol [4]
Appearance White to off-white solid
CAS Number 122-82-7[2]
Key Structural Features β-keto amide, ethoxy-substituted phenyl ring[6]

The presence of the active methylene group flanked by two carbonyl groups is the cornerstone of its reactivity, making it a prime candidate for condensation and multicomponent reactions.[7]

Synthesis of this compound

Two primary and well-established routes are commonly employed for the synthesis of the title compound. The choice between these methods often depends on the availability of reagents, reaction scale, and desired purity.[8]

Protocol 1: Condensation of 4-Ethoxyaniline with Ethyl Acetoacetate

This classical approach involves the nucleophilic attack of the amine on the ester carbonyl of ethyl acetoacetate, followed by the elimination of ethanol.

Experimental Workflow:

Caption: Workflow for the synthesis of this compound via condensation.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-ethoxyaniline (1 equivalent) and ethyl acetoacetate (1.1 equivalents).

  • Heating: Heat the reaction mixture at 120-130°C for 2-3 hours. Ethanol is liberated during the reaction.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up: Cool the reaction mixture to room temperature. The crude product will often solidify upon cooling.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield this compound as a crystalline solid.

Protocol 2: Acylation of 4-Ethoxyaniline with Diketene

This method offers a milder and often more rapid alternative, avoiding the need for high temperatures.

Experimental Workflow:

Caption: Workflow for the synthesis of this compound via acylation.

Step-by-Step Protocol:

  • Reaction Setup: Dissolve 4-ethoxyaniline (1 equivalent) in a dry, inert solvent such as benzene or toluene in a three-necked flask fitted with a dropping funnel and a stirrer.

  • Addition of Diketene: Cool the solution to 0-5°C and add a solution of diketene (1 equivalent) in the same solvent dropwise over 30 minutes with continuous stirring.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Purification: The product often precipitates out of the solution. Collect the solid by filtration, wash with a small amount of cold solvent, and dry. Further purification can be achieved by recrystallization.

Synthesis of Novel Heterocyclic Compounds

The true synthetic utility of this compound is demonstrated in its conversion to various heterocyclic systems, many of which are scaffolds for biologically active molecules.

Synthesis of Substituted 4H-Pyrans and 1,4-Dihydropyridines

Multicomponent reactions (MCRs) are a powerful tool for the rapid generation of molecular complexity from simple starting materials. This compound can participate in MCRs with aromatic aldehydes and active methylene compounds to yield medicinally relevant 4H-pyrans and 1,4-dihydropyridines, which have shown potential as antitumor agents.[9]

Reaction Scheme:

Sources

Application Notes & Protocols: A Robust HPLC Method for the Pharmacokinetic Analysis of N-(4-Ethoxyphenyl)-3-oxobutanamide in Biological Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-proven guide for the quantitative determination of N-(4-Ethoxyphenyl)-3-oxobutanamide in biological matrices, specifically plasma, using High-Performance Liquid Chromatography (HPLC) with UV detection. This compound is a compound of interest in pharmaceutical research, and understanding its pharmacokinetic profile is crucial for preclinical and clinical development.[1] This application note details a robust, validated HPLC method, offering the precision, accuracy, and sensitivity required for pharmacokinetic studies. We delve into the causality behind experimental choices, from sample preparation to chromatographic conditions, ensuring a self-validating and reproducible protocol. This guide is intended for researchers, scientists, and drug development professionals seeking to implement a reliable bioanalytical method for this and structurally similar small molecules.

Introduction: The Rationale for a Validated HPLC Method

This compound, a small molecule with a molecular weight of 221.25 g/mol , is a subject of interest in drug metabolism and pharmacokinetic (DMPK) studies.[2][3] Its structural similarity to compounds like phenacetin suggests potential metabolic pathways that necessitate careful bioanalytical characterization.[4][5][6] Accurate quantification of this analyte in biological fluids is paramount to understanding its absorption, distribution, metabolism, and excretion (ADME) profile, which in turn informs dosing regimens and safety assessments in drug development.

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the analysis of pharmaceutical compounds in complex biological matrices.[7] Its ability to separate analytes from endogenous interferences, coupled with sensitive detection methods, makes it the gold standard for bioanalytical applications.[7] This application note is grounded in the principles of authoritative regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH), to ensure the developed method is not only scientifically sound but also meets the stringent requirements for regulatory submissions.[8][9][10][11][12][13][14]

Method Overview: A Strategic Approach to Bioanalysis

The described method employs a reversed-phase HPLC (RP-HPLC) system with UV detection. RP-HPLC is the chosen modality due to the moderate hydrophobicity of this compound, allowing for excellent retention and separation on a non-polar stationary phase.[15] The protocol is designed to be both rapid and robust, with a focus on minimizing sample preparation complexity while maximizing recovery and reproducibility.

The entire bioanalytical workflow is governed by the principles of method validation, which demonstrates that the analytical procedure is suitable for its intended purpose.[12][13] This includes a thorough evaluation of specificity, linearity, accuracy, precision, and stability, as mandated by international guidelines.[16]

Figure 1. A generalized workflow for the bioanalytical method of this compound.

Detailed Experimental Protocols

Materials and Reagents
  • Analyte: this compound (purity ≥98%)

  • Internal Standard (IS): Phenacetin (purity ≥98%) or another structurally similar and stable compound with a distinct retention time.

  • Solvents: HPLC grade acetonitrile (ACN) and methanol (MeOH); Milli-Q or equivalent purified water.

  • Acids: Formic acid (FA) or phosphoric acid, analytical grade.

  • Biological Matrix: Drug-free human or animal plasma with appropriate anticoagulant (e.g., K2EDTA).

Instrumentation and Chromatographic Conditions

The following table summarizes the recommended HPLC setup. These conditions serve as a robust starting point and may be optimized based on the specific instrumentation available.[17]

ParameterRecommended ConditionJustification
HPLC System Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, and UV-Vis detector.Provides reliable and reproducible performance for routine bioanalysis.
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).The C18 stationary phase offers excellent retention for moderately non-polar analytes like this compound.
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileA common mobile phase for RP-HPLC that provides good peak shape and is compatible with mass spectrometry if hyphenation is desired.[18]
Gradient Elution 0-1 min: 30% B1-5 min: 30% to 90% B5-7 min: 90% B7-7.1 min: 90% to 30% B7.1-10 min: 30% B (re-equilibration)A gradient elution allows for the efficient separation of the analyte from early-eluting polar components and late-eluting non-polar components of the plasma matrix.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between run time and backpressure.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Injection Volume 10 µLA small injection volume minimizes potential peak distortion.
UV Detection Wavelength To be determined by UV scan (typically around 254 nm for aromatic compounds).The wavelength of maximum absorbance for the analyte should be used to maximize sensitivity.
Preparation of Standard Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of this compound and the internal standard (IS) into separate 10 mL volumetric flasks. Dissolve in methanol and bring to volume.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 mixture of acetonitrile and water. These will be used to spike the calibration standards and quality control samples.

  • Internal Standard Working Solution (10 µg/mL): Dilute the IS primary stock solution with a 50:50 mixture of acetonitrile and water to achieve a final concentration of 10 µg/mL.

Preparation of Calibration Standards and Quality Control Samples
  • Calibration Standards: Spike 90 µL of blank plasma with 10 µL of the appropriate working standard solution to create a calibration curve with at least 6-8 non-zero concentration levels. A typical range might be 10-2000 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples in blank plasma at a minimum of three concentration levels: Low (LQC), Medium (MQC), and High (HQC). These are prepared independently from the calibration standards.

Sample Preparation Protocol: Protein Precipitation

Protein precipitation is a simple and effective method for removing the majority of proteins from plasma samples, which can otherwise interfere with the HPLC analysis.[17]

  • Sample Aliquoting: Pipette 100 µL of plasma sample (unknown, calibration standard, or QC) into a 1.5 mL microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of the IS working solution (10 µg/mL) to each tube, except for blank samples.

  • Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.

  • Vortexing: Vortex each tube vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4 °C.

  • Supernatant Collection: Carefully transfer 200 µL of the clear supernatant to an HPLC vial.

  • Injection: Inject 10 µL of the supernatant into the HPLC system.

Figure 2. A step-by-step diagram of the protein precipitation sample preparation protocol.

Method Validation: Ensuring Data Integrity

A full bioanalytical method validation should be performed in accordance with FDA and ICH M10 guidelines to ensure the reliability of the data.[8][10][11][12][13][14] The key validation parameters are summarized in the table below.

Validation ParameterAcceptance CriteriaRationale
Selectivity No significant interfering peaks at the retention times of the analyte and IS in blank matrix from at least six different sources.Demonstrates that the method can differentiate the analyte and IS from endogenous matrix components.[16]
Linearity A linear regression of the peak area ratio (analyte/IS) versus concentration should have a correlation coefficient (r²) of ≥ 0.99.Establishes the relationship between the analytical response and the concentration of the analyte over a defined range.
Accuracy and Precision The mean accuracy should be within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ). The precision (CV%) should not exceed 15% (20% at LLOQ).Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the measurements.[16] These are critical for ensuring the reliability of the quantitative data.
Matrix Effect The matrix factor should be consistent across different lots of matrix, with a CV% of ≤ 15%.Assesses the influence of the biological matrix on the ionization and detection of the analyte.[16]
Recovery The extraction recovery of the analyte and IS should be consistent and reproducible.Measures the efficiency of the sample preparation process.
Stability Analyte stability should be demonstrated under various conditions: freeze-thaw cycles, bench-top (room temperature), and long-term storage (-80°C).Ensures that the analyte concentration does not change significantly during sample handling and storage.[16]

Data Analysis and Pharmacokinetic Calculations

The concentration of this compound in the unknown samples is determined by interpolating the peak area ratio from the calibration curve. The resulting concentration-time data can then be used to calculate key pharmacokinetic parameters such as:

  • Cmax: Maximum plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC (Area Under the Curve): A measure of total drug exposure.

  • t1/2 (Half-life): The time required for the plasma concentration to decrease by half.

  • Clearance (CL): The volume of plasma cleared of the drug per unit time.

  • Volume of Distribution (Vd): The apparent volume into which the drug distributes in the body.

Pharmacokinetic analysis is typically performed using specialized software such as WinNonlin® or Phoenix®.

Conclusion

This application note provides a detailed and robust protocol for the pharmacokinetic analysis of this compound in plasma using HPLC-UV. By adhering to the principles of scientific integrity and regulatory guidelines, this method offers a reliable and reproducible approach for researchers in the field of drug development. The causality-driven explanations for experimental choices are intended to empower scientists to not only implement this protocol but also to adapt and troubleshoot it for their specific needs.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers Guidance for Industry. [Link]

  • Kymos. ICH M10 guideline: validation of bioanalytical methods. [Link]

  • European Medicines Agency. ICH M10 on bioanalytical method validation - Scientific guideline. [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • SIELC Technologies. (2018). This compound. [Link]

  • International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Bioanalysis Zone. (2024). Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. [Link]

  • U.S. Department of Health and Human Services. Bioanalytical Method Validation for Biomarkers Guidance. [Link]

  • Bioanalysis Zone. (2025). Small Molecule Method Development Strategies with Chad Christianson. [Link]

  • SciSpace. A review on method development by hplc. [Link]

  • National Center for Biotechnology Information. Phenacetin. [Link]

  • National Center for Biotechnology Information. (2024). Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds. [Link]

  • National Center for Biotechnology Information. DoE-assisted HPLC method development and validation of enzalutamide and repaglinide in rat plasma. [Link]

  • National Center for Biotechnology Information. This compound. [Link]

  • MDPI. (2024). Development and Validation of an Improved HPLC-MS/MS Method for Quantifying Total and Unbound Lenalidomide in Human Plasma. [Link]

  • Semantic Scholar. Reactive metabolites of phenacetin and acetaminophen: a review. [Link]

  • ResearchGate. Structures of phenacetin and acetaminophen. [Link]

  • FDA Global Substance Registration System. This compound. [Link]

  • National Center for Biotechnology Information. This compound. [Link]

  • PubMed. Effects of phenacetin and its metabolite p-phenetidine on COX-1 and COX-2 activities and expression in vitro. [Link]

  • Semantic Scholar. Determination of Acetaminophen and Phenacetin in Porcine Microsomal Samples. [Link]

  • PubMed. (2023). N-(4-Eth-oxy-phen-yl)-3-oxobutanamide. [Link]

  • FDA Global Substance Registration System. This compound. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(4-Ethoxyphenyl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(4-Ethoxyphenyl)-3-oxobutanamide (also known as p-Acetoacetophenetidide). This guide is designed for researchers, chemists, and process development professionals to provide in-depth, practical solutions to common challenges encountered during the synthesis of this important chemical intermediate. By understanding the causality behind experimental choices, you can optimize your reaction conditions, improve yields, and ensure the highest purity of your final product.

Introduction: The Chemistry and Its Challenges

This compound is a key building block in the synthesis of various organic compounds, particularly azo pigments and dyes. The most common and industrially relevant synthetic routes involve the acetoacetylation of p-phenetidine (4-ethoxyaniline). While seemingly straightforward, this reaction is prone to several issues that can impact yield and purity. This guide will address these challenges through a structured troubleshooting format.

The core reaction involves the nucleophilic attack of the amino group of p-phenetidine on an acetoacetylating agent. The two most prevalent agents are ethyl acetoacetate and diketene.

Route 1: Condensation with Ethyl Acetoacetate This is a classic condensation reaction where the amine displaces the ethoxy group of ethyl acetoacetate. The reaction is typically driven to completion by heating to remove the ethanol byproduct.

Route 2: Acylation with Diketene This method is often faster and can be performed at lower temperatures.[1] Diketene is a highly reactive acetoacetylating agent that reacts readily with amines.[1]

Troubleshooting Guide: A Problem-Solution Approach

This section addresses the most frequently encountered problems during the synthesis. Each question is followed by a detailed explanation of the potential causes and a set of actionable solutions grounded in chemical principles.

Q1: My yield of this compound is consistently low. What are the primary causes and how can I address them?

Low yield is the most common frustration in this synthesis. The causes can be traced back to starting material quality, reaction equilibrium, temperature control, and side reactions.

Possible Cause 1: Purity of p-Phenetidine p-Phenetidine is an aromatic amine and is susceptible to air oxidation over time, leading to the formation of colored, polymeric impurities.[2] These "tars" not only reduce the molar amount of your key nucleophile but can also interfere with the reaction and complicate purification.

  • Expert Insight & Solution: Always use freshly distilled or purified p-phenetidine. A simple preliminary purification involves dissolving the amine in dilute hydrochloric acid, treating it with activated carbon to adsorb polymeric tars, and then filtering.[2][3] The free amine can be regenerated by basification before use, or the hydrochloride salt can be used directly in some protocols.

Possible Cause 2: Incomplete Reaction (Equilibrium Effects) The condensation with ethyl acetoacetate is a reversible equilibrium reaction. The formation of the ethanol byproduct can limit the forward reaction.

  • Expert Insight & Solution: To drive the reaction to completion, the ethanol byproduct must be actively removed.

    • Thermal Removal: Conduct the reaction at a temperature above the boiling point of ethanol (78 °C) but below the decomposition temperature of the reactants and products, typically in the range of 120-140 °C.[1] This allows ethanol to distill off as it is formed.

    • Solvent Choice: If using a solvent, select one with a boiling point that facilitates the removal of an ethanol-solvent azeotrope or is high enough to allow ethanol to be distilled off.

Possible Cause 3: Side Reactions Several side reactions can consume starting materials and reduce the yield of the desired product.

  • Di-acetoacetylation: Although the amide product is less nucleophilic than the starting amine, a second acetoacetylation at the amide nitrogen can occur under harsh conditions (e.g., excessively high temperatures or prolonged reaction times).

  • Reaction with Impurities: Carbonyl impurities in the starting materials or solvent can react with the highly nucleophilic p-phenetidine.

  • Expert Insight & Solution:

    • Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the acetoacetylating agent to ensure full conversion of the limiting p-phenetidine.[1]

    • Temperature Control: When using the highly reactive diketene, the reaction is exothermic. Maintain a low temperature (0-10 °C) during the addition of diketene to prevent runaway reactions and the formation of byproducts.[1]

    • Reaction Monitoring: Use Thin-Layer Chromatography (TLC) to monitor the disappearance of the p-phenetidine spot. Stop the reaction once the starting material is consumed to prevent the formation of degradation products or side products from over-reaction.

Q2: I'm observing a persistent color (yellow to brown) in my crude product. What are the likely impurities and how can I minimize their formation and remove them?

The presence of color indicates impurities, most often arising from the oxidation of the p-phenetidine starting material.

Possible Cause 1: Oxidized p-Phenetidine As mentioned, p-phenetidine is prone to oxidation. If impure starting material is used, the colored impurities will carry through to the crude product.

  • Expert Insight & Solution: The most effective solution is prevention. Purify the p-phenetidine before starting the reaction, as detailed in Q1. If color develops during the reaction, it may indicate that the reaction temperature is too high, causing thermal decomposition.

Possible Cause 2: Residual Starting Materials Unreacted p-phenetidine, being susceptible to oxidation, can discolor the product upon standing.

  • Expert Insight & Solution: Ensure the reaction goes to completion by monitoring via TLC. During workup, unreacted p-phenetidine can often be removed by an acidic wash (e.g., with dilute HCl), which will protonate the amine and make it water-soluble.

Removal of Color During Purification: Recrystallization is the most effective method for removing colored impurities and purifying the final product.[4]

  • Solvent Selection: An ideal solvent system is one in which the product has high solubility at high temperatures and low solubility at low temperatures, while the impurities remain soluble at all temperatures.[4] Ethanol or ethanol/water mixtures are commonly used for this compound.[1]

  • Use of Activated Carbon: If the product remains colored after initial recrystallization, dissolve the crude product in a minimum of hot solvent, add a small amount of decolorizing activated carbon, keep the solution hot for a few minutes, and then perform a hot filtration to remove the carbon. Allow the filtrate to cool slowly to crystallize the purified product.

Q3: Recrystallization of my product is difficult, resulting in an oil or significant product loss. What are the best practices for purifying this compound?

Purification challenges often stem from improper solvent choice or technique.

Possible Cause 1: Incorrect Solvent System If the product "oils out" instead of crystallizing, it means the solution has become supersaturated at a temperature above the product's melting point. This is common when the solvent is too good a solvent, even at low temperatures.

  • Expert Insight & Solution: Use a mixed-solvent system. A common and effective choice is ethanol/water.

    • Dissolve the crude product in a minimal amount of hot ethanol.

    • Slowly add hot water dropwise until the solution just begins to turn cloudy (this is the saturation point).

    • Add a few more drops of hot ethanol to make the solution clear again.

    • Allow the solution to cool slowly and undisturbed. Slow cooling promotes the formation of larger, purer crystals.[2]

Possible Cause 2: Premature Crystallization During Hot Filtration If you are using activated carbon, the product can sometimes crystallize in the filter funnel during hot filtration, leading to significant yield loss.

  • Expert Insight & Solution: Keep everything hot.

    • Use a pre-heated filter funnel (a stemless funnel is best to prevent clogging).

    • Place a small amount of the recrystallization solvent in the receiving flask and heat it so that hot solvent vapors keep the funnel warm.

    • Perform the filtration as quickly as possible.

Possible Cause 3: Product Loss in Mother Liquor If the product is too soluble in the chosen solvent, even when cold, a significant amount will remain dissolved after filtration.

  • Expert Insight & Solution:

    • Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product.

    • Cool Thoroughly: After slow cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation before filtration.

    • Washing: Wash the collected crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor without dissolving a significant amount of the product.

Data Summary & Key Parameters

The choice of synthetic route can significantly impact reaction conditions and outcomes. The following table summarizes key parameters for the two primary methods.

ParameterRoute 1: Ethyl AcetoacetateRoute 2: DiketeneCausality & Rationale
Acylating Agent Ethyl AcetoacetateDiketeneDiketene is more reactive, allowing for milder conditions. Ethyl acetoacetate requires heat to drive off the ethanol byproduct.
Stoichiometry 1.0 - 1.2 eq.1.0 - 1.1 eq.A slight excess of the acylating agent ensures complete consumption of the more valuable p-phenetidine.
Temperature 120 - 140 °C[1]0 - 25 °C[1]High temperature is needed to remove ethanol in Route 1. Low temperature is required to control the exothermic reaction with diketene.
Solvent Often neat (no solvent) or high-boiling point solvent (e.g., xylene)Aprotic solvent (e.g., toluene, dichloromethane)[1]A solvent is needed for Route 2 to manage the exotherm and maintain a stirrable mixture at low temperatures.
Byproduct EthanolNoneThe lack of a byproduct in Route 2 simplifies the reaction drive and workup.
Reaction Time 2 - 4 hours[1]1 - 2 hours[1]The higher reactivity of diketene leads to significantly shorter reaction times.

Experimental Protocols

Protocol 1: Synthesis via Condensation with Ethyl Acetoacetate

Objective: To synthesize this compound by reacting p-phenetidine with ethyl acetoacetate.

Methodology:

  • Setup: Equip a round-bottom flask with a distillation head and a condenser.

  • Reagents: Charge the flask with purified p-phenetidine (1.0 eq) and ethyl acetoacetate (1.1 eq).

  • Heating: Heat the reaction mixture to 130-140 °C with magnetic stirring.[1] Ethanol will begin to distill off.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent), checking for the consumption of p-phenetidine. The reaction is typically complete in 2-4 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The crude product will likely solidify upon cooling.

  • Purification: Purify the crude solid by recrystallization from an ethanol/water mixture as described in the troubleshooting guide.

Protocol 2: Synthesis via Acylation with Diketene

Objective: To synthesize this compound using the high-reactivity diketene reagent.

Methodology:

  • Setup: Equip a three-neck flask with a magnetic stirrer, a dropping funnel, and a thermometer.

  • Reagents: Dissolve purified p-phenetidine (1.0 eq) in a suitable aprotic solvent like toluene.

  • Cooling: Cool the solution in an ice-salt bath to 0-5 °C.

  • Addition: Add diketene (1.05 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.[1]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours.

  • Monitoring: Monitor the reaction progress by TLC until the p-phenetidine is consumed.

  • Work-up: If the product precipitates from the solution, collect it by vacuum filtration. If not, remove the solvent under reduced pressure.

  • Purification: Purify the crude solid by recrystallization from an ethanol/water mixture.

Process & Troubleshooting Visualization

The following diagram illustrates a logical workflow for troubleshooting low yield, a critical issue in this synthesis.

Troubleshooting_Workflow start Low Yield Observed check_purity Step 1: Verify Starting Material Purity start->check_purity purity_issue Is p-Phenetidine discolored or old? check_purity->purity_issue purify_amine Action: Purify p-Phenetidine via acid wash & activated carbon treatment. purity_issue->purify_amine Yes check_conditions Step 2: Analyze Reaction Conditions purity_issue->check_conditions No purify_amine->check_conditions route_check Which Route? (EAA or Diketene) check_conditions->route_check eaa_path Ethyl Acetoacetate (EAA) Route route_check->eaa_path EAA diketene_path Diketene Route route_check->diketene_path Diketene temp_check_eaa Is temp >120°C & is ethanol being removed? eaa_path->temp_check_eaa increase_temp Action: Increase temperature to ensure ethanol distillation. temp_check_eaa->increase_temp No check_workup Step 3: Review Purification Process temp_check_eaa->check_workup Yes increase_temp->check_workup temp_check_diketene Was addition temp kept <10°C? diketene_path->temp_check_diketene control_exotherm Action: Improve cooling and slow addition rate to control exotherm. temp_check_diketene->control_exotherm No temp_check_diketene->check_workup Yes control_exotherm->check_workup recrystallization_issue Was significant product lost in mother liquor? check_workup->recrystallization_issue optimize_recrystallization Action: Minimize solvent volume, ensure thorough cooling, and wash crystals with ice-cold solvent. recrystallization_issue->optimize_recrystallization Yes end_point Re-run Experiment recrystallization_issue->end_point No optimize_recrystallization->end_point

Caption: Troubleshooting workflow for diagnosing and resolving low product yield.

References

  • Yerramsetty, S., Fronczek, F. R., & Uppu, R. M. (2023). This compound. IUCrData, 8(7), x230565. [Link]

  • Nagy, T., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. National Institutes of Health. [Link]

  • Yerramsetty, S., Fronczek, F. R., & Uppu, R. M. (2023). This compound. International Union of Crystallography. [Link]

  • Yerramsetty, S., Fronczek, F. R., & Uppu, R. M. (2023). This compound. IUCrData, 8(x230565). [Link]

  • Das, B., et al. (2006). Chemoselective N-acylation of amines in water. ResearchGate. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Synthesis of Phenacetin. St. Olaf College. [Link]

  • Unknown. (1999). Two Methods for the Synthesis of Phenacetin. Chemical Education Resources. [Link]

  • SIELC Technologies. (2018). This compound. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

Sources

"troubleshooting side reactions in N-(4-Ethoxyphenyl)-3-oxobutanamide synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of N-(4-Ethoxyphenyl)-3-oxobutanamide. This document is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting guides and FAQs in a direct question-and-answer format to address specific challenges encountered during this synthesis. Our focus is on providing not just solutions, but also the underlying chemical principles to empower your experimental success.

Core Synthesis Pathway: Acylation with Diketene

The most common and efficient industrial synthesis of this compound involves the acetoacetylation of p-phenetidine (4-ethoxyaniline) using diketene.[1][2] This method is favored for its milder reaction conditions and high atom economy compared to condensation with β-ketoesters.[3]

The primary reaction proceeds as a nucleophilic attack by the amino group of p-phenetidine on the carbonyl of the diketene lactone ring, leading to ring-opening and formation of the desired amide.

Caption: Core synthesis of this compound.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most frequent problems encountered during the synthesis. Each issue is analyzed from a mechanistic standpoint to provide robust and scientifically grounded solutions.

Q1: My reaction yield is significantly lower than expected. What are the primary causes?

A1: Low yield is a common issue that can almost always be traced back to one of three factors: reagent quality, reagent stoichiometry, or reaction conditions.

  • Probable Cause 1: Hydrolysis of Diketene

    • Expertise & Experience: Diketene is highly susceptible to hydrolysis, reacting with even trace amounts of water to form acetoacetic acid.[1] This acid is unstable and readily decarboxylates to acetone and CO₂, reducing the effective concentration of your acylating agent. Diketene's half-life in neutral water at 25°C is approximately 45 minutes.[1]

    • Trustworthiness (Self-Validation): Before starting, ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents to minimize this side reaction. If you suspect moisture contamination, a fresh, unopened bottle of diketene and freshly distilled solvent should be used for a control experiment.

  • Probable Cause 2: Impure p-Phenetidine

    • Expertise & Experience: p-Phenetidine, like many anilines, is prone to air oxidation, which manifests as a dark brown or reddish discoloration. Oxidized impurities will not participate in the desired reaction, effectively lowering the concentration of your starting nucleophile and reducing the yield.

    • Trustworthiness (Self-Validation): Use p-phenetidine that is colorless or a very pale yellow. If your stock is discolored, it must be purified before use. This can be achieved by vacuum distillation or by a decolorization procedure, such as dissolving it in dilute acid, treating with activated carbon, and then re-precipitating the free amine with a base.[4]

  • Probable Cause 3: Incorrect Stoichiometry or Temperature

    • Expertise & Experience: The reaction is exothermic. A rapid, uncontrolled addition of diketene can cause localized heating, promoting side reactions. While the reaction is generally rapid, insufficient time or temperatures below 0°C may lead to an incomplete reaction.

    • Trustworthiness (Self-Validation): Add diketene dropwise to a cooled solution (0-5°C) of p-phenetidine in an aprotic solvent (e.g., toluene).[3] Monitor the reaction's progress using Thin Layer Chromatography (TLC). The disappearance of the p-phenetidine spot is a reliable indicator of reaction completion.

ProblemProbable CauseRecommended Solution
Low Yield Diketene hydrolysisUse oven-dried glassware, anhydrous solvents, and an inert atmosphere.
Impure p-phenetidineUse purified (distilled or decolorized) p-phenetidine.
Suboptimal temperatureMaintain temperature at 0-10°C during diketene addition, then allow to warm to room temperature.[3]
Incorrect stoichiometryUse a slight excess (1.05 eq) of diketene and ensure accurate measurements.
Q2: The final product is discolored (brown/pink) and/or oily, not the expected white crystalline solid. Why?

A2: This issue points directly to the presence of impurities. The color is often due to oxidized starting material, while an oily consistency indicates incomplete purification or the presence of low-melting eutectic mixtures of your product and side-products.

  • Probable Cause 1: Oxidized Starting Material

    • Expertise & Experience: As mentioned in Q1, oxidized p-phenetidine is the most common source of color. These colored impurities carry through the reaction and are often difficult to remove by simple crystallization.

    • Authoritative Grounding: The purification of anilines prior to their use in synthesis is a standard and critical step in organic chemistry to prevent the formation of colored byproducts.[4]

  • Probable Cause 2: Formation of Side Products

    • Expertise & Experience: Although N-acylation is the primary pathway, uncontrolled conditions can lead to minor side products. The most significant is the potential for di-acylation, where the initially formed product reacts again, or more commonly, where both N-H bonds of a single aniline molecule react under harsh conditions.

    • Trustworthiness (Self-Validation): Proper temperature control during diketene addition is paramount. If discoloration persists even with pure starting materials, a more rigorous purification method, such as column chromatography, is required to separate the product from these colored impurities.[5]

Troubleshooting_Impurities Start Crude Product is Discolored / Oily CheckSM Was p-phenetidine pure (colorless)? Start->CheckSM PurifySM Purify p-phenetidine (distillation/decolorization) and repeat synthesis. CheckSM->PurifySM No CheckTemp Was temperature controlled during addition? CheckSM->CheckTemp Yes ImproveControl Ensure slow, dropwise addition of diketene at 0-5 °C. CheckTemp->ImproveControl No Purification Optimize Purification CheckTemp->Purification Yes Recrystallize Attempt recrystallization from Ethanol/Water. Purification->Recrystallize Column If oiling out persists, use column chromatography. Recrystallize->Column Fails PureProduct Pure Crystalline Product Recrystallize->PureProduct Succeeds Column->PureProduct

Caption: Workflow for troubleshooting impure product formation.

Q3: My ¹H NMR spectrum is complex, showing more signals than expected. Is my product a mixture of impurities?

A3: While impurities could be present, the most likely reason for a complex ¹H NMR spectrum is keto-enol tautomerism . This is an intrinsic property of the this compound molecule, not a side reaction.[6][7]

  • Expertise & Experience: The product, a β-dicarbonyl compound, exists as an equilibrium mixture of the keto form and the enol form. In many NMR solvents (like CDCl₃), this equilibrium is slow on the NMR timescale, meaning you will see two distinct sets of peaks corresponding to both tautomers.[7]

    • Keto Form: Will show a characteristic singlet for the two methylene protons (–CO–CH₂ –CO–) typically around 3.5-4.0 ppm.

    • Enol Form: The methylene signal will be replaced by a vinyl proton signal (–CO–CH =C(OH)–) around 5-6 ppm. You will also see a broad singlet for the enolic hydroxyl proton (–OH ) which can range from 10-15 ppm.

  • Trustworthiness (Self-Validation): The ratio of the keto to enol form can be calculated by integrating the distinct peaks for each tautomer (e.g., the keto methylene singlet vs. the enol vinyl singlet). This ratio can change depending on the solvent, temperature, and concentration. Running the NMR in a different solvent (e.g., DMSO-d₆) may shift the equilibrium and help confirm that the extra peaks are from the second tautomer and not an impurity.

Key Side Reactions: A Mechanistic View

Understanding potential side reactions is key to preventing them. The two most critical side reactions in this synthesis are diketene hydrolysis and potential over-acylation.

Side_Reactions cluster_main Main Reaction cluster_side Side Reactions p_phenetidine p-Phenetidine product Desired Product p_phenetidine->product + Diketene diacylation Di-acylated Byproduct p_phenetidine->diacylation + 2x Diketene (Harsh Conditions) diketene Diketene water H₂O (Trace Moisture) hydrolysis_product Acetoacetic Acid (Unstable) decomposition Acetone + CO₂ hydrolysis_product->decomposition Decarboxylation diketene_side Diketene diketene_side->hydrolysis_product + H₂O diketene_side2 Diketene

Caption: Key side reaction pathways competing with the main synthesis.

Experimental Protocols
Protocol 1: Synthesis of this compound

This protocol is based on standard procedures for the acylation of anilines with diketene.[2][3]

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve p-phenetidine (1.0 eq) in anhydrous toluene (approx. 5 mL per gram of aniline).

  • Cooling: Cool the solution in an ice-water bath to 0-5°C.

  • Diketene Addition: Add diketene (1.05 eq) to the dropping funnel. Add the diketene dropwise to the stirred aniline solution over 30-45 minutes, ensuring the internal temperature does not rise above 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.

  • Monitoring: Monitor the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent) until the p-phenetidine spot is no longer visible.

  • Work-up: Upon completion, the product often precipitates from the solution. Cool the mixture again in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.

  • Washing: Wash the crude product on the filter with a small amount of cold hexane to remove non-polar impurities.

  • Drying: Dry the product under vacuum to yield the crude this compound.

Protocol 2: Purification by Recrystallization

This is the most common method for purifying the crude product.[5]

  • Solvent Selection: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot 95% ethanol while stirring and heating to dissolve the solid completely.

  • Induce Crystallization: Slowly add hot deionized water dropwise to the hot ethanol solution until the solution just begins to turn cloudy (the cloud point).

  • Clarification: Add a few drops of hot ethanol to re-dissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice bath for 30 minutes.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (50:50) mixture, and dry under vacuum.

Frequently Asked Questions (FAQs)

Q: Which is the better synthetic route: using diketene or ethyl acetoacetate? A: For laboratory and industrial synthesis, the diketene route is generally superior.[1][3] It proceeds under much milder conditions (0°C to room temperature) and is faster. The ethyl acetoacetate condensation requires high temperatures (120-140°C) to drive off the ethanol byproduct, which can lead to thermal degradation and more side products.[3]

Q: What are the critical safety precautions when handling diketene? A: Diketene is a toxic, flammable, and corrosive liquid.[1] It is a lachrymator and must be handled in a well-ventilated fume hood at all times. Personal protective equipment (goggles, lab coat, appropriate gloves) is mandatory. Due to its reactivity with water, it should be stored in a cool, dry place away from moisture.

Q: How can I definitively confirm the purity and identity of my final product? A: A combination of techniques should be used.

  • Melting Point: A sharp melting point that matches the literature value (approx. 83-88 °C) is a good indicator of purity.[2]

  • NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can be used to identify the presence of the keto-enol tautomers.[7]

  • IR Spectroscopy: Will show characteristic peaks for the N-H bond, the amide C=O, and the ketone C=O.

  • Mass Spectrometry: Will confirm the molecular weight (221.25 g/mol ).[8]

  • HPLC: Can provide a quantitative measure of purity.[9]

References

Technical Support Center: Optimizing HPLC Mobile Phase for N-(4-Ethoxyphenyl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the dedicated technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of N-(4-Ethoxyphenyl)-3-oxobutanamide. This resource is designed for researchers, analytical scientists, and drug development professionals to provide field-proven insights and systematic troubleshooting strategies. Our goal is to empower you to develop robust, reliable, and efficient HPLC methods by understanding the causality behind each experimental choice.

Section 1: Frequently Asked Questions - Foundational Method Development

This section addresses the most common initial questions when setting up an HPLC method for this compound.

Q1: What is the recommended starting point for an HPLC mobile phase for this compound?

A: For this compound, a neutral molecule with a LogP of approximately 1.30, a reversed-phase (RP-HPLC) method is the standard approach[1]. The analyte is retained primarily through hydrophobic interactions with a non-polar stationary phase (e.g., C18)[2].

A robust starting point for method development is:

  • Stationary Phase: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A (Aqueous): 0.1% Formic Acid in HPLC-grade water.

  • Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile (ACN).

  • Mode: Gradient elution from 5% to 95% B over 10-15 minutes to quickly determine the approximate elution conditions[3]. Following this scouting gradient, an optimized isocratic or gradient method can be developed. An initial isocratic condition could be estimated around 40% Acetonitrile[4].

The primary goal is to achieve a retention factor (k) between 2 and 10, which provides a good balance between resolution and analysis time[5].

Q2: Is pH adjustment of the mobile phase necessary for this neutral compound?

A: Yes, while this compound itself is neutral and its retention is largely unaffected by pH, controlling the mobile phase pH is critical for method reproducibility and peak shape[6]. Most silica-based reversed-phase columns have residual silanol groups (Si-OH) on their surface. At a mid-range pH, these groups can become ionized (Si-O⁻) and interact with polar parts of the analyte, causing significant peak tailing[7][8].

By acidifying the mobile phase to a pH between 2.5 and 4.0 with an additive like formic or phosphoric acid, the ionization of these silanols is suppressed[6][7]. This minimizes unwanted secondary interactions, leading to sharper, more symmetrical peaks. A method using phosphoric acid has been noted for this compound; however, formic acid is preferred for mass spectrometry (MS) compatibility[1].

Q3: Acetonitrile vs. Methanol: Which organic modifier should I choose?

A: Both acetonitrile (ACN) and methanol (MeOH) are excellent choices for reversed-phase HPLC, and the selection can significantly impact selectivity[2][5].

FeatureAcetonitrile (ACN)Methanol (MeOH)Rationale & Causality
Elution Strength StrongerWeakerACN is less polar than MeOH, leading to stronger elution in RP-HPLC. A 10% decrease in organic content roughly triples retention time[9][10].
Selectivity Unique π-π interactionsStrong proton donor/acceptorThese different solvent properties can change the elution order of the analyte relative to its impurities. If resolution is poor with ACN, switching to MeOH is a powerful tool to alter selectivity[3][5].
UV Cutoff ~190 nm~205 nmACN's lower UV cutoff is advantageous for detecting compounds at low wavelengths.
System Pressure LowerHigherACN/water mixtures have lower viscosity, resulting in lower system backpressure, which can extend column and pump seal life.
Buffer Solubility LowerHigherPhosphate buffers have poor solubility in high concentrations of ACN and can precipitate, causing blockages. This is a critical consideration for buffered mobile phases[2].

Recommendation: Start with Acetonitrile due to its lower viscosity and favorable UV transparency. If you face co-elution or resolution issues, switching to Methanol is a primary step in optimization.

Q4: Should I use an isocratic or gradient method for analysis?

A: The choice depends on the complexity of your sample.

  • Isocratic Elution (constant mobile phase composition): This method is simple, robust, and ideal for quantifying the main peak when impurities are well-resolved and elute close to the analyte. It is often preferred for routine quality control (QC) analysis due to its simplicity and reproducibility[11].

  • Gradient Elution (mobile phase composition changes over time): This is the preferred method for complex samples containing compounds with a wide range of hydrophobicities or for initial method development. It ensures that late-eluting, strongly retained impurities are effectively washed from the column, preventing carryover and providing a comprehensive impurity profile[12].

Recommendation: Begin with a "scouting" gradient to understand the sample's complexity. If all peaks of interest elute within a narrow time frame, an isocratic method can be developed for faster, simpler analysis. For stability-indicating methods or complex mixtures, a gradient method is superior.

Section 2: In-Depth Troubleshooting Guide

This section provides systematic solutions to specific problems you may encounter during method optimization.

Problem: Poor Peak Shape (Tailing)

Q: My peak for this compound is tailing (Asymmetry Factor > 1.2). What are the primary causes and how do I fix it?

A: Peak tailing is one of the most common chromatographic problems and is often caused by secondary retention mechanisms, where the analyte interacts with the column in more than one way[7][13]. For a neutral amide like this, the most likely culprit is interaction with active silanol groups on the column packing.

G start Peak Tailing Observed (As > 1.2) check_overload Step 1: Check for Column Overload start->check_overload action_overload Dilute sample 10-fold and re-inject. check_overload->action_overload result_overload Did peak shape improve? action_overload->result_overload check_column Step 2: Investigate Column Health result_overload->check_column No solution_overload Issue Resolved: Overloading was the cause. result_overload->solution_overload Yes action_column Flush column or replace with a new one. check_column->action_column result_column Is tailing resolved? action_column->result_column check_mobile_phase Step 3: Optimize Mobile Phase result_column->check_mobile_phase No solution_column Issue Resolved: Column was contaminated/voided. result_column->solution_column Yes action_ph Ensure mobile phase pH is low (e.g., 2.5-3.5) using 0.1% FA/TFA. check_mobile_phase->action_ph solution_final Issue Resolved: Silanol interaction was the cause. action_ph->solution_final

Caption: A systematic workflow for troubleshooting peak tailing.

Causality Explained:

  • Column Overload: Injecting too much sample mass saturates the stationary phase, leading to peak distortion. Diluting the sample is a simple diagnostic test[13].

  • Column Health: Contaminants can accumulate at the head of the column, or a void can form in the packing bed. These create alternative flow paths for the analyte, resulting in tailing[7][14]. Using guard columns and in-line filters can significantly extend column life[14].

  • Mobile Phase pH (Silanol Interactions): This is the most common chemical cause. As explained in FAQ Q2, acidic conditions (pH < 4) protonate silanol groups, neutralizing their charge and preventing secondary ionic interactions that cause tailing[7]. Using a modern, high-purity, end-capped column also minimizes the number of available silanols[7].

Problem: Inadequate Resolution

Q: I'm seeing co-eluting impurities. How can I improve the resolution between this compound and other peaks?

A: Resolution is a function of efficiency, retention, and selectivity. The most powerful way to improve resolution is by changing selectivity (α), which alters the relative spacing between peaks.

Strategies to Improve Resolution:

  • Adjust Organic Solvent Strength (%B): This is the first and easiest step. Decreasing the percentage of the organic modifier (e.g., from 40% ACN to 35% ACN) will increase the retention time of all components, often providing more time for separation and thus improving resolution[9].

  • Change the Organic Modifier: This is the most effective way to change selectivity. The different chemical properties of ACN and MeOH will alter their interactions with the analyte and impurities, often changing their elution order[3][5]. If you are using ACN, try an equivalent strength of MeOH (e.g., 40% ACN ≈ 50% MeOH)[2].

  • Optimize Temperature: Increasing the column temperature (e.g., from 25°C to 40°C) reduces mobile phase viscosity, which can improve efficiency (sharper peaks). It can also subtly affect selectivity. A column oven is essential for temperature control and reproducible retention times[15].

  • Modify Mobile Phase pH: While the analyte is neutral, impurities may be acidic or basic. Changing the pH can ionize or suppress the ionization of an impurity, drastically shifting its retention time away from the main peak without significantly moving the analyte[8][16].

Problem: Unstable Retention Times

Q: The retention time for my analyte is drifting between injections. What should I check?

A: Drifting retention times are a sign of an unstable system. The cause must be identified to ensure method robustness.

Common Causes and Solutions:

  • Insufficient Column Equilibration: This is especially common with gradient methods. Ensure the column is re-equilibrated with the initial mobile phase for at least 10-15 column volumes before the next injection[15].

  • Mobile Phase Instability: If the mobile phase is prepared by mixing volatile components (like triethylamine) or is not degassed properly, its composition can change over time. Always use freshly prepared, degassed mobile phase[15].

  • Temperature Fluctuations: A lack of temperature control can cause significant drift. Use a thermostated column compartment.

  • System Leaks: Even a small, slow leak in the pump, injector, or fittings will alter the flow rate and mobile phase composition, causing retention times to drift (usually to later times). Check for salt buildup around fittings or use a systematic leak test.

Section 3: Experimental Protocols

Protocol 1: Preparation of a Standard Mobile Phase (0.1% Formic Acid in Water/ACN)

Objective: To prepare 1 liter of aqueous and organic mobile phases for a standard reversed-phase HPLC analysis.

Materials:

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water (Type I Ultrapure)

  • High-purity Formic Acid (FA), ~99% or better

  • 1 L graduated cylinders

  • 1 L mobile phase bottles (borosilicate glass)

  • 0.45 µm or 0.2 µm membrane filter for aqueous phase[10]

Procedure:

  • Mobile Phase A (Aqueous): a. Measure 1000 mL of HPLC-grade water into a clean mobile phase bottle. b. Carefully add 1.0 mL of formic acid to the water. c. Cap the bottle and swirl gently to mix. d. Filter the solution through a 0.45 µm membrane filter to remove particulates[10]. e. Degas the mobile phase using sonication, vacuum, or helium sparging for 15-20 minutes to prevent air bubble formation in the pump[15].

  • Mobile Phase B (Organic): a. Measure 1000 mL of HPLC-grade ACN into a second clean mobile phase bottle. b. Carefully add 1.0 mL of formic acid to the ACN. c. Cap the bottle and swirl gently to mix. Degassing is typically less critical for the pure organic phase but is still good practice.

  • System Setup: a. Label the bottles clearly. b. Place the corresponding solvent lines into each bottle, ensuring the sinkers are at the bottom. c. Purge the HPLC pumps thoroughly with the new mobile phases to remove any old solvent and air bubbles.

Protocol 2: Systematic Approach to Mobile Phase Optimization

Objective: To systematically optimize the mobile phase to achieve adequate retention, resolution, and peak shape for this compound and its related impurities.

G start Start: Define Method Goals (e.g., Resolution > 2, As < 1.5) scout Step 1: Run Scouting Gradient (e.g., 5-95% ACN in 15 min) start->scout evaluate_scout Evaluate Chromatogram: - Approx. %B for elution - Number of peaks scout->evaluate_scout isocratic_path Step 2: Develop Isocratic Method (if sample is simple) evaluate_scout->isocratic_path gradient_path Step 2: Develop Gradient Method (if sample is complex) evaluate_scout->gradient_path adjust_b Adjust %B to get k between 2-10 isocratic_path->adjust_b check_res Resolution & Tailing OK? adjust_b->check_res selectivity_step Step 3: Alter Selectivity (if resolution is poor) check_res->selectivity_step No final Final Method Achieved check_res->final Yes adjust_gradient Adjust gradient slope and time to improve resolution gradient_path->adjust_gradient adjust_gradient->check_res action_selectivity Switch ACN to MeOH selectivity_step->action_selectivity action_selectivity->isocratic_path

Caption: A workflow for systematic mobile phase optimization.

Procedure:

  • Define Goals: Establish your system suitability criteria (e.g., resolution between critical pair > 2.0, tailing factor < 1.5, retention factor 2 < k < 10).

  • Scouting Gradient: Perform an initial broad gradient run (e.g., 5-95% ACN over 15 min) to visualize all components in your sample.

  • Method Selection (Isocratic vs. Gradient):

    • If all peaks elute in a small window, calculate the isocratic %B that would provide a k of ~3-5 and proceed with an isocratic method.

    • If peaks are spread across the chromatogram, proceed with optimizing a gradient method.

  • Optimize Retention and Resolution:

    • Isocratic: Adjust the %B in small increments (e.g., ±2%) to move the analyte peak into the desired retention window.

    • Gradient: Adjust the slope of the gradient. A shallower gradient (e.g., 1%/min) increases run time but generally improves resolution.

  • Optimize Selectivity (If Needed): If resolution is still insufficient after adjusting solvent strength, the next step is to change selectivity. The most powerful way to do this is to switch the organic modifier from acetonitrile to methanol (or vice versa) and repeat Step 4[5].

  • Final Verification: Once the desired separation is achieved, verify the method's robustness by making small, deliberate changes to parameters like pH, temperature, and mobile phase composition.

References

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International.

  • Exploring the Different Mobile Phases in HPLC. Veeprho.

  • This compound | SIELC. SIELC Technologies.

  • Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Research J. Pharm. and Tech.

  • Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. ResearchGate.

  • Peak Tailing In Chromatography: Troubleshooting Basics. GMP Insiders.

  • 4-Methoxyacetoacetanilide - Solubility of Things. Solubility of Things.

  • Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions. uHPLCs.

  • HPLC Troubleshooting Guide. Chromatography Forum.

  • Mobile Phase Selectivity. Phenomenex.

  • Peak Tailing in HPLC. Element Lab Solutions.

  • HPLC Troubleshooting Guide. Sigma-Aldrich.

  • Determination of Acetaminophen and Phenacetin in Porcine Microsomal Samples. ResearchGate.

  • HPLC Troubleshooting Guide. Sigma-Aldrich.

  • An In-depth Technical Guide to the Physicochemical Properties of N-(2-ethoxyphenyl)-3-oxobutanamide. Benchchem.

  • Novel and high sensitive quantitative analysis of Phenacetin using Liquid Chromatography Triple Quadrupole Mass Spectrometry. ResearchGate.

  • Control pH During Method Development for Better Chromatography. Agilent.

  • Development and validation of RP-HPLC method for quantitative determination and estimation of paracetamol, caffeine, phenylephri. The Pharma Innovation Journal.

  • Phenacetin in Pharmacokinetic Research: Applied Use-Cases... Benchchem.

  • This compound. National Center for Biotechnology Information.

  • Validation of a HPLC quantification of acetaminophen, phenylephrine and chlorpheniramine in pharmaceutical formulations: capsules and sachets. PubMed.

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Shimadzu.

  • Common Issues in HPLC Analysis. Medikamenter Quality Services.

  • How does pH affect the results of HPLC results?. Quora.

  • Optimization of Mobile Phase for Simultaneous Determination of Sweeteners, Preservatives and Dyes by UFLC. OSF Preprints.

  • Effect of pH on retention time of all analytes. Mobile phase: a mixture... ResearchGate.

  • Back to Basics: The Role of pH in Retention and Selectivity. LCGC International.

  • Top 10 Most Common HPLC Issues and How to Fix Them (2023). YouTube.

  • This compound. FDA Global Substance Registration System.

  • This compound | C12H15NO3 | CID 61053. PubChem.

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. PharmaCores.

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International.

  • What are the Common Peak Problems in HPLC. Chromatography Today.

  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl). Pharmacia.

  • This compound. GSRS.

Sources

"common byproducts in the synthesis of N-(4-Ethoxyphenyl)-3-oxobutanamide"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(4-Ethoxyphenyl)-3-oxobutanamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of this important β-ketoamide intermediate. Our approach is rooted in mechanistic understanding to empower you to not only solve immediate experimental challenges but also to proactively improve your synthetic outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound, presented in a question-and-answer format.

Question 1: My reaction mixture has turned dark brown or black, and my final product is discolored. What is the cause and how can I fix it?

Answer:

This is a common issue primarily attributed to the purity of your starting material, p-phenetidine (4-ethoxyaniline).

Causality: p-Phenetidine is an aromatic amine that is susceptible to air oxidation, especially upon prolonged storage or exposure to light. This oxidation process leads to the formation of highly colored polymeric "tar" impurities.[1] These impurities are carried through the reaction and contaminate your final product, resulting in discoloration and potentially complicating purification.

Troubleshooting and Solutions:

  • Pre-reaction Purification of p-Phenetidine: It is highly recommended to purify p-phenetidine before use if it appears discolored. A simple and effective method is to dissolve the amine in dilute hydrochloric acid, treat the solution with activated carbon to adsorb the polymeric tars, and then filter the solution. Neutralization of the filtrate will precipitate the purified p-phenetidine.[1]

  • Reaction under Inert Atmosphere: To prevent in-situ oxidation, consider running your reaction under an inert atmosphere, such as nitrogen or argon. This is particularly important if your reaction requires elevated temperatures for an extended period.

  • Post-reaction Decolorization: If your crude product is already discolored, you may be able to remove the colored impurities during recrystallization by adding a small amount of activated carbon to the hot solution before filtration. Be aware that activated carbon can also adsorb some of your desired product, potentially lowering the yield.

Question 2: My reaction yield is significantly lower than expected. What are the potential reasons and how can I improve it?

Answer:

Low yields can stem from several factors, from incomplete reactions to the formation of soluble byproducts that are lost during workup.

Causality and Solutions:

  • Incomplete Reaction:

    • Insufficient Reaction Time or Temperature: The condensation of p-phenetidine with ethyl acetoacetate often requires heating to drive the reaction to completion by removing the ethanol byproduct.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC). If you observe significant amounts of starting material, consider increasing the reaction time or temperature.

    • Hydrolysis of Acetoacetylating Agent: If you are using diketene, it is highly susceptible to hydrolysis, especially in the presence of moisture, to form acetoacetic acid.[2] This reduces the amount of acetylating agent available for the main reaction. Ensure you are using anhydrous solvents and reagents.

  • Side Reactions Consuming Starting Materials:

    • Self-Condensation of Ethyl Acetoacetate: Under basic conditions or at elevated temperatures, ethyl acetoacetate can undergo self-condensation reactions to form byproducts like dehydroacetic acid and isodehydroacetic acid. This side reaction consumes your reagent and can complicate purification. Using a slight excess of the amine or carefully controlling the temperature can help minimize this.

    • Polymerization of Diketene: Diketene can undergo polymerization, which is catalyzed by both acids and bases. This is often a problem if the reaction is not properly cooled during the addition of diketene or if there are acidic or basic impurities present.

  • Loss of Product During Workup:

    • Incorrect Recrystallization Solvent: If your product is too soluble in the recrystallization solvent at low temperatures, you will have significant losses in the mother liquor. An ethanol/water mixture is commonly used for N-aryl-3-oxobutanamides.[2] If you are experiencing low recovery, try adjusting the solvent ratio or using a different solvent system.

    • Premature Crystallization During Hot Filtration: If you are using activated carbon for decolorization, ensure the solution is kept hot during filtration to prevent your product from crystallizing out along with the carbon.

Question 3: I am seeing an unexpected, less polar spot on my TLC plate that is difficult to remove. What could this be?

Answer:

This is often indicative of a diacetoacetylation reaction, where the nitrogen atom of p-phenetidine reacts with two molecules of the acetoacetylating agent.

Causality: The initial product, this compound, still possesses an amide N-H bond. While amides are less nucleophilic than amines, under certain conditions (e.g., excess acetylating agent, prolonged reaction times, or high temperatures), a second acetoacetylation can occur to form N,N-bis(3-oxobutanoyl)-4-ethoxyaniline. This di-acylated byproduct is less polar than the desired mono-acylated product due to the additional acetyl group and the absence of the N-H bond for hydrogen bonding.

Mechanism of Diacetoacetylation:

Diacetoacetylation p_phenetidine p-Phenetidine product This compound p_phenetidine->product First Acetoacetylation acetoacetylating_agent Acetoacetylating Agent (e.g., Diketene) acetoacetylating_agent->product byproduct N,N-bis(3-oxobutanoyl)-4-ethoxyaniline (Diacetoacetylation Byproduct) acetoacetylating_agent->byproduct product->byproduct Second Acetoacetylation (Excess Reagent/Harsh Conditions)

Caption: Formation of the diacetoacetylation byproduct.

Troubleshooting and Solutions:

  • Control Stoichiometry: Use a precise 1:1 molar ratio of p-phenetidine to the acetoacetylating agent. A slight excess of the amine can sometimes be used to ensure complete consumption of the more valuable acetylating agent and prevent diacetoacetylation.

  • Optimize Reaction Conditions:

    • When using diketene, add it slowly to a cooled solution of p-phenetidine to maintain a low concentration of the acetylating agent and control the exothermicity of the reaction.[2]

    • Avoid excessively high temperatures or prolonged reaction times once the formation of the desired product is complete (as monitored by TLC).

  • Purification:

    • Column Chromatography: This is the most effective method for separating the less polar diacetoacetylated byproduct from the more polar desired product. A gradient elution with a hexane/ethyl acetate solvent system on silica gel is typically effective.[3][4]

    • Recrystallization: Careful recrystallization may also be effective if the solubility difference between the product and the byproduct is significant. You may need to experiment with different solvent systems.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is better: condensation with ethyl acetoacetate or acylation with diketene?

A1: Both routes are viable, and the choice often depends on available resources and desired reaction conditions.[2]

FeatureCondensation with Ethyl AcetoacetateAcylation with Diketene
Reagents p-Phenetidine, Ethyl Acetoacetatep-Phenetidine, Diketene
Conditions Typically requires heating (120-140 °C) to drive off ethanol.[2]Can often be performed at or below room temperature.[2]
Byproducts Ethanol, potential for self-condensation of ethyl acetoacetate.No volatile byproduct, but diketene is prone to hydrolysis and polymerization.
Speed Generally slower (2-4 hours).[2]Often faster (1-2 hours).[2]
Safety Ethyl acetoacetate is relatively safe.Diketene is toxic and reactive, requiring careful handling.

Recommendation: For a milder and often faster reaction, acylation with diketene is preferable, provided you can handle the reagent safely and use anhydrous conditions. For a simpler setup that avoids highly reactive reagents, condensation with ethyl acetoacetate is a solid choice.

Q2: How can I effectively monitor the progress of my reaction?

A2: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction.[4]

Protocol for TLC Analysis:

  • Prepare your TLC plate: Use a silica gel plate.

  • Spot the plate: Apply small spots of your starting material (p-phenetidine), the acetoacetylating agent (if stable enough), and the reaction mixture at different time points.

  • Develop the plate: A common eluent system is a mixture of hexane and ethyl acetate (e.g., 4:1 or 3:1 v/v).[3][4]

  • Visualize the spots: Use a UV lamp to visualize the aromatic compounds. You should see the spot for p-phenetidine disappear as a new, typically more polar spot for this compound appears.

TLC_Analysis cluster_tlc TLC Plate Visualization lane1 p-Phenetidine (Starting Material) lane2 Reaction Mixture (Time = t) lane3 Co-spot (SM + Rxn) spot1_sm spot2_rxn_sm spot2_rxn_prod spot3_co_sm spot3_co_prod baseline Baseline solvent_front Solvent Front rf_sm Rf (SM) rf_prod Rf (Product)

Caption: Example TLC plate for reaction monitoring.

Q3: What is the best way to purify the crude this compound?

A3: The two most effective purification methods are recrystallization and silica gel column chromatography.

  • Recrystallization: This is often the first choice for removing the majority of impurities. A solvent system in which the product has high solubility at high temperatures and low solubility at low temperatures is ideal. For this compound, a mixture of ethanol and water is a good starting point.[2][5]

    Step-by-Step Recrystallization Protocol:

    • Dissolve the crude product in a minimal amount of hot ethanol.

    • If the solution is colored, you can add a small amount of activated carbon and hot filter the solution.

    • Slowly add hot water to the hot ethanol solution until it becomes slightly cloudy.

    • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

    • Allow the solution to cool slowly to room temperature, then cool it further in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration and wash them with a small amount of cold ethanol/water.

    • Dry the crystals under vacuum.

  • Silica Gel Column Chromatography: This method is excellent for separating byproducts with similar polarities, such as the diacetoacetylation product.[3][4]

    General Column Chromatography Protocol:

    • Pack a column with silica gel using a non-polar solvent like hexane.

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel.

    • Load the adsorbed product onto the top of the column.

    • Elute the column with a solvent system of increasing polarity, for example, starting with a hexane/ethyl acetate mixture and gradually increasing the proportion of ethyl acetate.

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Experimental Workflow Visualization:

Workflow cluster_reaction Reaction Stage cluster_workup Work-up & Purification setup Reaction Setup (p-Phenetidine + Acetoacetylating Agent) reaction Reaction Progression (Stirring, Heating if necessary) setup->reaction monitoring TLC Monitoring reaction->monitoring cooling Cooling / Precipitation monitoring->cooling filtration Filtration cooling->filtration purification Purification (Recrystallization or Column Chromatography) filtration->purification drying Drying purification->drying product Purified this compound drying->product analysis Yield & Purity Analysis (Mass, MP, NMR, etc.) product->analysis

Caption: General experimental workflow for synthesis and purification.

References

  • St. Olaf College. (n.d.). Synthesis of Phenacetin. Retrieved from [Link]

  • Chemical Education Resources. (1999). Two Methods for the Synthesis of Phenacetin.
  • Google Patents. (n.d.). CN106518705A - Synthesis of acetoacetanilide.
  • Wikipedia. (n.d.). Diketene. Retrieved from [Link]

  • Yerramsetty, S., Fronczek, F. R., & Uppu, R. M. (2023). This compound. IUCrData, 8(7), x230565. [Link]

Sources

Technical Support Center: Troubleshooting Peak Tailing in the HPLC Analysis of N-(4-Ethoxyphenyl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to our dedicated technical support guide for researchers and drug development professionals working with N-(4-Ethoxyphenyl)-3-oxobutanamide. This document provides in-depth, field-proven insights into one of the most common chromatographic challenges encountered with this compound: peak tailing. Our goal is to move beyond simple checklists and explain the underlying chemical principles, empowering you to diagnose and solve issues with scientific rigor.

Part 1: Foundational FAQs - Understanding the Problem

This section addresses the fundamental questions surrounding peak tailing and the specific chemical properties of this compound that make it susceptible.

Q1: What is peak tailing and how is it quantitatively measured?

In an ideal chromatographic separation, a peak should be perfectly symmetrical, resembling a Gaussian distribution. Peak tailing is a distortion where the latter half of the peak is broader than the front half.[1][2] This indicates that a portion of the analyte molecules are being retained longer than the main band, often due to undesirable secondary interactions with the column or system.[3][4]

This distortion is quantitatively measured using the Tailing Factor (Tf) or Asymmetry Factor (As) . The USP (United States Pharmacopeia) tailing factor is calculated at 5% of the peak height. A perfectly symmetrical peak has a Tf of 1.0. A value greater than 1 indicates tailing, and many methods require a Tf of less than 2.0 for acceptable quantification.

Q2: Why is this compound particularly prone to peak tailing?

The molecular structure of this compound (C₁₂H₁₅NO₃) contains specific functional groups that create a high potential for the secondary chemical interactions that cause peak tailing.[5][6][7]

  • Polar Amide Group (-NH-C=O): The amide linkage is polar and can form hydrogen bonds with active sites on the stationary phase, most notably residual silanol groups.[8][9]

  • β-Diketone Functionality (-C(=O)CH₂C(=O)-): This part of the molecule is a known metal chelator.[10] If trace metal contaminants (e.g., iron, aluminum) are present in the silica packing material or leached from stainless steel system components, the analyte can chelate with them, causing a strong, secondary retention mechanism that leads to severe tailing.[11][12]

  • Keto-Enol Tautomerism: The β-diketone can exist in equilibrium between its keto and enol forms.[6][10] If the interconversion between these tautomers is slow relative to the chromatographic timescale, it can lead to peak broadening or splitting, which can sometimes be mistaken for tailing.

Part 2: A Systematic Troubleshooting Guide

Peak tailing issues can stem from the instrument, the column, or the method chemistry. The following guide provides a logical workflow to systematically identify and resolve the root cause.

G cluster_0 Initial Observation cluster_1 Step 1: Diagnose the Scope cluster_2 Step 2: Address Physical & System-Wide Issues cluster_3 Step 3: Address Chemical & Analyte-Specific Issues start Peak Tailing Observed (Tf > 1.5) all_peaks Do ALL peaks tail? start->all_peaks system_issues Physical/System Issue (Pre-Separation Problem) all_peaks->system_issues  Yes   analyte_issues Chemical/Analyte-Specific Issue (On-Column Interaction) all_peaks->analyte_issues No, only analyte peak   system_solutions Check for: - Column void/damage - Blocked inlet frit - Extra-column volume (tubing, fittings) system_issues->system_solutions overload_check Is column overloaded? analyte_issues->overload_check silanol_check Silanol Interaction? overload_check->silanol_check No overload_solution Reduce sample load (concentration/volume) overload_check->overload_solution Yes metal_check Metal Chelation? silanol_check->metal_check No silanol_solution Lower mobile phase pH Use end-capped column Increase buffer strength silanol_check->silanol_solution Yes metal_solution Add chelator (EDTA) Use inert hardware (e.g., MaxPeak Premier) metal_check->metal_solution Yes/Likely

Figure 2. Secondary interaction between the analyte's amide and an ionized silanol group.

Primary Solution: Mobile Phase pH Adjustment

The ionization state of silanol groups is pH-dependent. At low pH (< 3), they are protonated (Si-OH) and less interactive. [3][13][14] Experimental Protocol: pH Optimization

  • Baseline: Run your sample using your current method and record the tailing factor.

  • Prepare Acidified Mobile Phase: Prepare your aqueous mobile phase (Solvent A) with 0.1% formic acid. This will bring the pH to approximately 2.7.

    • Causality: Formic acid protonates the silanol groups, neutralizing their negative charge and minimizing the secondary ionic interaction with your analyte. [13]It is also mass spectrometry compatible.

  • Equilibrate and Analyze: Thoroughly flush the system and column with the new mobile phase and re-inject your sample.

  • Compare Results: A significant improvement in peak shape (Tf approaching 1.0) strongly indicates that silanol interactions were the root cause.

ParameterCondition 1 (Neutral pH)Condition 2 (Low pH, e.g., pH 2.7)Rationale
Mobile Phase A Water0.1% Formic Acid in WaterProtonates silanol groups to minimize secondary interactions. [3][13]
Silanol State Ionized (Si-O⁻)Protonated (Si-OH)Reduces unwanted ionic retention mechanisms. [15]
Expected Tf > 1.8 (High Tailing)< 1.5 (Improved Symmetry)Eliminating the secondary interaction results in a more Gaussian peak.
Table 1. Strategy and expected outcomes of mobile phase pH adjustment.

Secondary Solution: Column Selection

If pH adjustment is insufficient or not possible for your method:

  • Use a Modern, End-Capped Column: Choose a high-purity, "Type B" silica column that has been "end-capped." End-capping is a process that chemically masks most residual silanols with a small, non-polar group (like trimethylsilyl), making them inaccessible to the analyte. [13][16][17]* Consider Alternative Stationary Phases: For highly polar compounds, an amide-embedded column can offer alternative selectivity and improved peak shape. [18][19]

Q6: Could metal chelation be the cause of my peak tailing? How do I address it?

Yes, this is a strong possibility given the β-diketone structure of your analyte. [10]Trace metals in the silica matrix or from stainless steel components can act as active sites, chelating with the analyte and causing significant tailing. [12]

Sources

Technical Support Center: Characterization of N-(4-Ethoxyphenyl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-(4-Ethoxyphenyl)-3-oxobutanamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the characterization of this compound. Here, we provide in-depth, field-proven insights in a question-and-answer format, focusing on the causality behind experimental choices to ensure robust and reliable results.

Section 1: Spectroscopic Analysis

The unique structural features of this compound, particularly its β-dicarbonyl moiety, present specific challenges in spectroscopic analysis. This section addresses the most frequently asked questions regarding NMR, IR, and Mass Spectrometry.

Frequently Asked Questions (FAQs) - Spectroscopy

Q1: My ¹H NMR spectrum of this compound shows more peaks than I expected. What is the likely cause?

A1: The presence of more signals than anticipated in your ¹H NMR spectrum is most likely due to keto-enol tautomerism. As a β-dicarbonyl compound, this compound can exist as an equilibrium mixture of the keto and enol forms.[1] This equilibrium can be slow on the NMR timescale, leading to distinct sets of peaks for each tautomer. The ratio of these tautomers is influenced by factors such as the solvent, temperature, and concentration.[1]

Q2: How can I distinguish between the keto and enol forms in the ¹H NMR spectrum?

A2: You can identify the two tautomers by their characteristic signals:

  • Keto form: Look for a singlet corresponding to the methylene protons (CH₂) situated between the two carbonyl groups, typically appearing around 3.5-4.0 ppm.[1]

  • Enol form: This form is characterized by a vinyl proton signal (around 5-6 ppm) and a broad enolic hydroxyl proton signal, which can appear anywhere from 10-15 ppm.[1]

By integrating the signals corresponding to each form, you can determine the keto-enol ratio in your sample.

Q3: The chemical shifts in my NMR spectrum don't perfectly align with predicted values. Should I be concerned?

A3: Minor deviations in chemical shifts are common and can be attributed to variations in solvent, sample concentration, and temperature. As long as the splitting patterns and the relative integrations of the peaks are consistent with the structure of this compound, small variations are generally not a cause for concern. It is crucial to always report the solvent used for your NMR analysis.

Q4: What are the key signals to look for in the IR spectrum of this compound?

A4: The IR spectrum will display characteristic absorption bands for the functional groups present in the molecule. Key signals to identify include:

  • N-H stretching: Around 3300-3100 cm⁻¹

  • C=O stretching: For both the ketone and amide, typically in the 1720-1650 cm⁻¹ region.

  • C-O stretching: From the ethoxy group, appearing around 1250-1000 cm⁻¹.

  • Aromatic C=C stretching: In the 1600-1450 cm⁻¹ region.[1]

Q5: How can I confirm the molecular weight of my compound using mass spectrometry?

A5: The molecular weight of this compound is 221.25 g/mol .[2] In an electron ionization (EI) mass spectrum, you should look for the molecular ion peak (M⁺) at an m/z of 221. Depending on the ionization method used, you might also observe adducts such as [M+H]⁺ at m/z 222 or [M+Na]⁺ at m/z 244.[1]

Troubleshooting Spectroscopic Data
Problem Potential Cause Recommended Solution
NMR: Extra, unidentifiable peaksImpurities from synthesis (e.g., starting materials, side-products)Purify the sample using recrystallization or column chromatography.
NMR: Broad peaksSample aggregation, presence of paramagnetic impurities, or intermediate exchange rate between tautomers.Dilute the sample, filter to remove particulates, or acquire the spectrum at a different temperature.
IR: Broad O-H stretch obscuring other signalsPresence of water in the sample.Ensure the sample is thoroughly dried before analysis. Use a dry KBr matrix if preparing a pellet.
MS: No molecular ion peak observedFragmentation of the molecular ion is too rapid.Use a softer ionization technique, such as Electrospray Ionization (ESI) or Chemical Ionization (CI).
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[1]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer.

  • Data Analysis: Process the spectra to identify chemical shifts, coupling constants, and integrations. Compare the data with expected values for the keto and enol tautomers.

Visualization: Spectroscopic Analysis Workflow

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Sample This compound Sample NMR NMR Analysis (¹H, ¹³C) Sample->NMR IR IR Analysis Sample->IR MS Mass Spectrometry Sample->MS Interpret Data Interpretation NMR->Interpret IR->Interpret MS->Interpret Confirm Structure Confirmation Interpret->Confirm Data Consistent Troubleshoot Troubleshooting Interpret->Troubleshoot Inconsistent Data

Caption: General workflow for spectroscopic characterization.

Section 2: Chromatographic Analysis

The polarity and potential for multiple interactions of this compound can pose challenges in achieving optimal separation and peak shape in chromatographic methods.

Frequently Asked Questions (FAQs) - Chromatography

Q6: I am developing a Reverse-Phase HPLC method for this compound. What are good starting conditions?

A6: A good starting point for a reverse-phase HPLC method would be a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, with a small amount of acid modifier like phosphoric acid or formic acid.[3] A gradient elution from a lower to a higher concentration of acetonitrile is often effective. For Mass Spectrometry compatibility, it is recommended to use formic acid instead of phosphoric acid.[3]

Q7: My HPLC peaks are tailing. What could be the cause and how can I fix it?

A7: Peak tailing in HPLC can be caused by several factors:

  • Secondary Interactions: Interactions between your compound and acidic silanol groups on the silica-based column packing can lead to tailing. This can be mitigated by adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase or by operating at a lower pH.

  • Column Overload: Injecting too much sample can saturate the column, resulting in poor peak shape. Try reducing the injection volume or the concentration of your sample.[1]

  • Contamination: A buildup of contaminants at the head of the column can also cause peak tailing. Flushing the column or using a guard column can help resolve this issue.[1]

Q8: I am seeing a doublet or a broadened peak for my compound in HPLC. Why is this happening?

A8: This is likely due to the on-column interconversion of the keto-enol tautomers. If the rate of interconversion is slow relative to the chromatographic timescale, you may see two distinct peaks. If the rate is intermediate, you may observe a single broad peak. To address this, you can try adjusting the mobile phase pH or the column temperature to shift the equilibrium or increase the rate of interconversion, respectively.

Troubleshooting Chromatographic Data
Problem Potential Cause Recommended Solution
Poor Resolution Inappropriate mobile phase composition or gradient.Optimize the mobile phase composition and gradient profile. Try a different column with a different stationary phase.
Ghost Peaks Contamination in the mobile phase, injector, or sample.Use high-purity solvents, clean the injector, and ensure the sample is free of extraneous material.
Inconsistent Retention Times Fluctuation in mobile phase composition, temperature, or flow rate.Ensure the mobile phase is well-mixed, use a column oven for temperature control, and check the pump for consistent flow.
Experimental Protocol: HPLC Method Development
  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start with a 10-minute linear gradient from 10% B to 90% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

This method can be scaled for preparative separation to isolate impurities.[3]

Section 3: Thermal Analysis

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide valuable information about the purity, crystallinity, and thermal stability of this compound.

Frequently Asked Questions (FAQs) - Thermal Analysis

Q9: What is the expected melting point of pure this compound?

A9: The reported melting point for the related para-isomer, this compound, is in the range of 102-105 °C.[4] A sharp melting peak within this range in a DSC thermogram is indicative of high purity.

Q10: My DSC thermogram shows a broad melting peak. What does this indicate?

A10: A broad melting peak typically suggests the presence of impurities, which depress and broaden the melting range.[4] It could also indicate that the sample is not fully crystalline (i.e., contains amorphous content) or that decomposition is occurring during the melting process.[1]

Q11: What is the purpose of performing TGA on this compound?

A11: TGA is used to determine the thermal stability of this compound by measuring its weight loss as a function of temperature. This can help identify the temperature at which the compound begins to decompose and can also be used to quantify the amount of residual solvent or water in the sample.

Experimental Protocol: Thermal Analysis
  • DSC: Accurately weigh 2-5 mg of the sample into an aluminum pan. Heat the sample at a controlled rate, for example, 10 °C/min, under a nitrogen atmosphere.[1]

  • TGA: Accurately weigh 5-10 mg of the sample into a ceramic or platinum pan. Heat the sample at a controlled rate, for example, 10 °C/min, under a nitrogen atmosphere.[1]

Visualization: Thermal Analysis Decision Tree

G Start Perform DSC Analysis Check_Peak Sharp Melting Peak? Start->Check_Peak High_Purity High Purity Indicated Check_Peak->High_Purity Yes Broad_Peak Broad Melting Peak Check_Peak->Broad_Peak No Check_TGA Perform TGA Analysis Broad_Peak->Check_TGA Weight_Loss Weight Loss Before Melting? Check_TGA->Weight_Loss Solvent_Present Residual Solvent/Water Present Weight_Loss->Solvent_Present Yes Impurity_Decomp Impurity or Decomposition Likely Weight_Loss->Impurity_Decomp No

Caption: Decision tree for interpreting thermal analysis data.

References

  • This compound | C12H15NO3 | CID 61053 - PubChem. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]

  • This compound - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]

  • This compound | SIELC. (n.d.). SIELC Technologies. Retrieved January 4, 2026, from [Link]

  • Spectrum LU100155 for this compound - MoNA - MassBank of North America. (n.d.). MassBank of North America. Retrieved January 4, 2026, from [Link]

  • data reports this compound - IUCrData. (2023, June 26). International Union of Crystallography. Retrieved January 4, 2026, from [Link]

  • (IUCr) this compound. (2023, July 4). International Union of Crystallography. Retrieved January 4, 2026, from [Link]

  • This compound (C12H15NO3) - PubChemLite. (n.d.). PubChemLite. Retrieved January 4, 2026, from [Link]

  • Crystal Structure and Hirshfeld Surface Analysis of Acetoacetanilide Based Reaction Products - MDPI. (n.d.). MDPI. Retrieved January 4, 2026, from [Link]

  • Acetamide, N-(4-ethoxyphenyl)-N-hydroxy- - the NIST WebBook. (n.d.). National Institute of Standards and Technology. Retrieved January 4, 2026, from [Link]

Sources

Technical Support Center: Purification Strategies for Syntheses Involving p-Phenetidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals. This resource provides in-depth troubleshooting and frequently asked questions (FAQs) for the effective removal of unreacted p-phenetidine from synthetic reaction mixtures. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to make informed decisions in your purification strategies.

Frequently Asked Questions (FAQs)

Q1: Why is removing unreacted p-phenetidine critical for my synthesis?

A: Unreacted p-phenetidine is a common impurity in reactions where it is used as a starting material, such as in the synthesis of paracetamol (acetaminophen) or other amide-containing active pharmaceutical ingredients (APIs).[1][2] Its removal is crucial for several reasons:

  • Toxicity: p-Phenetidine is toxic if inhaled, ingested, or absorbed through the skin and is a suspected mutagen.[3] Its presence in a final product, especially a pharmaceutical, is a significant safety concern.

  • Product Purity: The presence of p-phenetidine as an impurity will affect the purity and yield of your desired product. This can lead to difficulties in downstream applications and may compromise the integrity of your research data.

  • Regulatory Compliance: For drug development professionals, regulatory bodies have strict limits on the levels of impurities in APIs. Failure to adequately remove starting materials like p-phenetidine can lead to non-compliance.

Q2: What are the key physical and chemical properties of p-phenetidine that I can exploit for its removal?

A: Understanding the properties of p-phenetidine is fundamental to designing an effective purification strategy. Here are its key characteristics:

PropertyValueImplication for Purification
Appearance Colorless to reddish-brown oily liquid[4][5][6][7]Color can be an initial, though not definitive, indicator of its presence.
Boiling Point ~254 °C[3][4][6][7]Distillation can be a viable method for separation if the desired product has a significantly different boiling point.
Solubility in Water Slightly soluble to insoluble[3][4][5][6][8][9]This limited solubility can be exploited in aqueous workups and recrystallization.
Solubility in Organic Solvents Soluble in ethanol, ether, and chloroform[8][9]This allows for the use of various organic solvents in extraction and chromatography.
Basicity (pKa) ~5.2[8]The basic nature of the amine group allows for its conversion to a water-soluble salt through an acid-base extraction.
Q3: What are the primary methods for removing unreacted p-phenetidine?

A: The most common and effective methods for removing unreacted p-phenetidine are:

  • Acid-Base Extraction: This technique leverages the basicity of the amine group on p-phenetidine.

  • Recrystallization: This method relies on the differential solubility of the desired product and p-phenetidine in a given solvent system.

  • Column Chromatography: This is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.

The choice of method will depend on the specific properties of your desired product and the scale of your reaction.

Troubleshooting Guides & Detailed Protocols

Method 1: Acid-Base Extraction

Principle: This is often the most effective and straightforward method for removing basic impurities like p-phenetidine from a neutral or acidic product. By washing the organic reaction mixture with an aqueous acid solution, the basic p-phenetidine is protonated to form a water-soluble ammonium salt, which is then extracted into the aqueous layer.[10][11][12][13]

When to Use: This method is ideal when your desired product is not acid-sensitive and is soluble in an organic solvent that is immiscible with water.

Experimental Protocol:
  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl).

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

  • Phase Separation: Allow the layers to separate. The top layer will typically be the organic phase, and the bottom will be the aqueous phase (confirm by adding a few drops of water).

  • Aqueous Layer Removal: Drain the lower aqueous layer, which now contains the p-phenetidinium salt.

  • Repeat: Repeat the acidic wash (steps 2-5) one or two more times to ensure complete removal of the p-phenetidine.

  • Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine (saturated NaCl solution) to remove excess water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the purified product.

Troubleshooting:
  • Emulsion Formation: If an emulsion forms at the interface of the two layers, it can be broken by adding a small amount of brine or by passing the mixture through a pad of Celite.

  • Product is Acid-Sensitive: If your product is susceptible to degradation in acidic conditions, this method should be avoided.

Workflow Diagram:

AcidBaseExtraction start Crude Reaction Mixture in Organic Solvent sep_funnel Separatory Funnel: Add 1M HCl (aq) start->sep_funnel shake Shake & Vent sep_funnel->shake separate Allow Layers to Separate shake->separate aq_layer Aqueous Layer: p-Phenetidinium Salt separate->aq_layer Drain org_layer Organic Layer: Desired Product separate->org_layer wash_bicarb Wash with NaHCO3 (aq) org_layer->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over Na2SO4 wash_brine->dry concentrate Concentrate dry->concentrate product Purified Product concentrate->product

Caption: Acid-Base Extraction Workflow.

Method 2: Recrystallization

Principle: Recrystallization is a purification technique for solid compounds based on differences in solubility.[14][15] An ideal recrystallization solvent will dissolve the desired compound and the impurity (p-phenetidine) at high temperatures but will have low solubility for the desired compound at low temperatures, allowing it to crystallize out while the impurity remains in solution.[15]

When to Use: This method is suitable when your desired product is a solid at room temperature and a suitable recrystallization solvent can be identified.

Experimental Protocol:
  • Solvent Selection: Choose a solvent or solvent system in which your desired product is highly soluble at elevated temperatures and poorly soluble at low temperatures. Water or aqueous ethanol is often a good choice for the recrystallization of paracetamol.[16][17]

  • Dissolution: Place the crude solid product in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent to just dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Ice Bath: Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.

  • Vacuum Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Troubleshooting:
  • Oiling Out: If the product separates as an oil instead of crystals, it may be due to a high concentration of impurities or cooling the solution too quickly. Try reheating the solution and allowing it to cool more slowly, or add slightly more solvent.

  • Poor Crystal Formation: If crystals do not form, it may be because too much solvent was used. The solution can be concentrated by gentle heating to evaporate some of the solvent. Seeding the solution with a pure crystal of the desired product can also induce crystallization.[18]

Workflow Diagram:

Recrystallization start Crude Solid Product dissolve Dissolve in Minimal Hot Solvent start->dissolve cool_rt Slowly Cool to Room Temperature dissolve->cool_rt cool_ice Cool in Ice Bath cool_rt->cool_ice filter Vacuum Filtration cool_ice->filter wash Wash with Cold Solvent filter->wash mother_liquor Mother Liquor: Contains p-Phenetidine filter->mother_liquor Discard dry Dry Crystals wash->dry product Purified Crystalline Product dry->product

Caption: Recrystallization Workflow.

Method 3: Column Chromatography

Principle: Column chromatography separates compounds based on their differential partitioning between a mobile phase (solvent) and a stationary phase (adsorbent, typically silica gel).[19] Since p-phenetidine is a basic amine, it can interact strongly with the acidic silica gel, leading to tailing and poor separation. This can be mitigated by adding a small amount of a basic modifier, like triethylamine, to the eluent.[20][21]

When to Use: This is a highly effective but more resource-intensive method suitable for small to medium-scale purifications, especially when other methods fail or when separating multiple components.

Experimental Protocol:
  • Stationary Phase and Eluent Selection: For separating a less polar p-phenetidine from a more polar amide product, normal-phase chromatography on silica gel is appropriate. An eluent system such as ethyl acetate/hexane is a good starting point. To improve the separation of the basic p-phenetidine, add ~0.5-1% triethylamine to the eluent.

  • Column Packing: Pack a glass column with a slurry of silica gel in the chosen eluent.

  • Sample Loading: Dissolve the crude mixture in a minimal amount of the eluent and load it onto the top of the column.

  • Elution: Pass the eluent through the column, collecting fractions in test tubes. The less polar compounds will elute first.

  • Monitoring: Monitor the fractions by Thin-Layer Chromatography (TLC) to identify which fractions contain the desired product.[1][22][23][24]

  • Combining and Concentrating: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.

Troubleshooting:
  • Tailing of p-Phenetidine on TLC/Column: This is common due to the interaction of the amine with the acidic silica gel. Adding a small amount of triethylamine or ammonia to the eluent will neutralize the acidic sites on the silica and lead to better peak shapes.[20][21]

  • Co-elution of Product and Impurity: If the product and p-phenetidine have similar polarities, try adjusting the polarity of the eluent. A gradient elution (gradually increasing the polarity of the eluent) may be necessary.

Workflow Diagram:

ColumnChromatography start Crude Mixture load Load onto Silica Gel Column start->load elute Elute with Solvent System load->elute collect Collect Fractions elute->collect tlc Monitor Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine concentrate Concentrate combine->concentrate product Purified Product concentrate->product

Caption: Column Chromatography Workflow.

Verification of p-Phenetidine Removal

After purification, it is essential to verify the absence of p-phenetidine in your final product.

  • Thin-Layer Chromatography (TLC): Spot your purified product alongside a standard of p-phenetidine on a TLC plate. The absence of a spot in your product lane corresponding to the p-phenetidine standard indicates successful removal.[1][22][23][24]

  • Melting Point Analysis: A sharp melting point range that corresponds to the literature value for your pure product is a good indicator of purity.[1][2] The presence of impurities like p-phenetidine will typically broaden and depress the melting point range.

  • Spectroscopic Methods (NMR, IR): For a more quantitative assessment, spectroscopic techniques such as ¹H NMR and IR can be used to confirm the absence of characteristic peaks corresponding to p-phenetidine.

By understanding the chemical principles behind these purification techniques and following these detailed protocols, you will be well-equipped to effectively remove unreacted p-phenetidine from your syntheses, ensuring the purity and safety of your final products.

References

  • p-Phenetidine - ChemBK. (n.d.). Retrieved from [Link]

  • 4-Ethoxyaniline | C8H11NO | CID 9076 - PubChem. (n.d.). Retrieved from [Link]

  • p-Phenetidine. (n.d.). Retrieved from [Link]

  • ICSC 1720 - p-PHENETIDINE - Inchem.org. (n.d.). Retrieved from [Link]

  • The Preparation of Acetaminophen (Paracetamol) with Thin Layer Chromatography (Tlc) to Monitor the Reaction. (n.d.). Bartleby. Retrieved from [Link]

  • How to separate amides from free amine. (2017). ResearchGate. Retrieved from [Link]

  • Two-Step Synthesis of Paracetamol (Acetaminophen), a Practical Illustration of Carbonyl Reactivity for Year-One Biosciences Students. (2023). Journal of Chemical Education. Retrieved from [Link]

  • TLC chromatographic plate with samples 1) p-aminophenol 2)... (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of paracetamol by acetylation. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • The Process of Synthesizing Paracetamol Involves the Utilization of Acetic Anhydride to Acetylate p-Aminophenol. (2023). Crown: Journal of Dentistry and Health Research. Retrieved from [Link]

  • Acid-Base Extraction. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013). The Journal of Organic Chemistry. Retrieved from [Link]

  • Design an acid–base extraction scheme to separate a mixture of the basic amine N,N-dimethylaniline and naphthalene. (2024). Pearson. Retrieved from [Link]

  • Acid–base extraction - Wikipedia. (n.d.). Retrieved from [Link]

  • please help me with the lab report. you can see the questions in the last image. - Chegg. (2021). Retrieved from [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC. (n.d.). Retrieved from [Link]

  • Purifying amines on silica | Org Prep Daily. (2006). Retrieved from [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? (2023). Retrieved from [Link]

  • Process for the purification of aromatic amines - Google Patents. (n.d.).
  • Workup: Amines - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

  • Synthesis of Phenacetin - St. Olaf College. (n.d.). Retrieved from [Link]

  • Recrystallization - Chemistry LibreTexts. (2023). Retrieved from [Link]

  • Organic Chemistry Lab: Recrystallization - YouTube. (2007). Retrieved from [Link]

  • Paracetamol synthesis - Chemistry Online. (2022). Retrieved from [Link]

  • synthesis-of-paracetamol.pdf - Slideshare. (n.d.). Retrieved from [Link]

  • A process for synthesis of paracetamol - Google Patents. (n.d.).
  • Lab Midterm Flashcards by Jackee Bloodsworth - Brainscape. (n.d.). Retrieved from [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of N-(4-Ethoxyphenyl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of N-(4-Ethoxyphenyl)-3-oxobutanamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this important synthesis from the laboratory to pilot and production scales. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to ensure a safe, efficient, and reproducible process.

I. Executive Summary: Navigating the Scale-Up Journey

The synthesis of this compound, a key intermediate with applications in pharmaceuticals and fine chemicals, is most commonly achieved through the condensation of p-phenetidine (4-ethoxyaniline) with ethyl acetoacetate. While this reaction appears straightforward on a laboratory scale, scaling up introduces significant challenges related to reaction kinetics, heat and mass transfer, and product isolation. This guide will address these critical aspects, providing a framework for successful process development and optimization.

II. Core Synthesis Routes: A Comparative Overview

Two primary synthetic routes are viable for the production of this compound. The choice of route often depends on raw material availability, equipment, and desired throughput.

Route 1: Condensation of p-Phenetidine with Ethyl Acetoacetate

This is the most traditional and widely used method. The reaction involves the nucleophilic attack of the amino group of p-phenetidine on the ester carbonyl of ethyl acetoacetate, followed by the elimination of ethanol.

Route 2: Acylation of p-Phenetidine with Diketene

An alternative route involves the acylation of p-phenetidine with diketene. This method can be advantageous as it often proceeds under milder conditions and avoids the generation of ethanol as a byproduct. However, diketene is a highly reactive and hazardous material requiring specialized handling procedures.

This guide will primarily focus on the scale-up of Route 1 , as it is the more common and generally safer approach for larger-scale production.

III. Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the synthesis and scale-up of this compound.

Q1: What are the critical process parameters to monitor during the reaction?

A1: The most critical parameters are:

  • Temperature: The reaction is exothermic, and precise temperature control is crucial to prevent runaway reactions and minimize side product formation.

  • Addition Rate of Reactants: A controlled addition rate of one reactant (typically ethyl acetoacetate to p-phenetidine) is essential for managing the reaction exotherm.

  • Mixing Efficiency: Adequate agitation is necessary to ensure homogeneity, promote heat transfer, and prevent localized "hot spots."

  • Reaction Concentration: The concentration of reactants can influence reaction kinetics and the efficiency of the subsequent work-up and isolation steps.

Q2: What are the likely impurities and side products when scaling up?

A2: Potential impurities and side products include:

  • Unreacted Starting Materials: Incomplete conversion can leave residual p-phenetidine and ethyl acetoacetate.

  • Diacetoacetylation Product: Reaction of a second molecule of ethyl acetoacetate with the product can occur under forcing conditions.

  • Products of Thermal Decomposition: At elevated temperatures, both starting materials and the product can degrade. Amines, in particular, are susceptible to air oxidation, which can lead to colored impurities[1].

  • Hydrolysis Products: If water is present, ethyl acetoacetate can hydrolyze to ethanol and acetic acid.

Q3: What is the best method for purifying this compound on a large scale?

A3: Recrystallization is the most common and scalable method for purifying this compound. A known laboratory-scale method involves crystallization from boiling deionized water, which yields colorless laths upon slow cooling[2][3][4]. For industrial scale, a mixed solvent system, such as ethanol/water, may offer better control over the crystallization process.

Q4: Are there any specific safety precautions to consider during scale-up?

A4: Yes, several safety considerations are paramount:

  • Exotherm Management: The reaction is exothermic. It is crucial to have a robust cooling system and to understand the thermal profile of the reaction to prevent a runaway scenario[5].

  • Pressure Build-up: The reaction generates ethanol as a byproduct, which can increase the vapor pressure in the reactor, especially at elevated temperatures. The reactor must be appropriately rated and vented.

  • Handling of p-Phenetidine: p-Phenetidine is a toxic substance and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area.

  • Dust Explosion Hazard: The final product is a solid powder. Care must be taken to avoid the generation of dust clouds during handling and processing to mitigate the risk of a dust explosion.

IV. Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the scale-up of the synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete reaction. 2. Sub-optimal reaction temperature. 3. Poor mixing. 4. Loss of product during work-up and isolation.1. Monitor the reaction by an appropriate analytical method (e.g., HPLC, TLC) to ensure completion. 2. Optimize the reaction temperature. While higher temperatures increase the reaction rate, they can also lead to side product formation. 3. Ensure adequate agitation for the reactor scale and geometry. 4. Optimize the crystallization and filtration procedures to minimize product loss in the mother liquor.
Product Discoloration (Yellow to Brown) 1. Oxidation of p-phenetidine. 2. Thermal degradation of the product or starting materials. 3. Presence of metallic impurities.1. Use high-quality, freshly distilled p-phenetidine. Consider performing the reaction under an inert atmosphere (e.g., nitrogen). 2. Maintain strict temperature control and avoid prolonged reaction times at elevated temperatures. 3. Ensure the reactor is clean and free from rust or other metallic contaminants.
Poor Crystallization / Oiling Out 1. Supersaturation is too high. 2. Cooling rate is too fast. 3. Presence of impurities that inhibit crystallization. 4. Inappropriate solvent system.1. Adjust the solvent volume to achieve an optimal level of supersaturation. 2. Implement a controlled cooling profile. Slow cooling generally leads to larger, purer crystals. 3. Consider a pre-purification step (e.g., charcoal treatment of the reaction mixture) to remove impurities. 4. Screen different solvent systems or solvent ratios (e.g., ethanol/water, isopropanol/water) to find the optimal conditions for crystallization.
Difficulty in Filtration 1. Very fine crystals or amorphous solid. 2. High viscosity of the mother liquor.1. Optimize the crystallization process to obtain larger crystals. Consider aging the slurry at a specific temperature before filtration. 2. Dilute the slurry with an appropriate anti-solvent to reduce the viscosity of the mother liquor before filtration.

V. Experimental Protocols and Methodologies

A. General Scale-Up Synthesis Protocol

This protocol provides a general framework for the synthesis of this compound. Note: This is a representative protocol and should be optimized for your specific equipment and scale.

Materials and Equipment:

  • Glass-lined or stainless-steel reactor with overhead stirring, heating/cooling jacket, reflux condenser, and addition funnel.

  • p-Phenetidine (4-ethoxyaniline)

  • Ethyl acetoacetate

  • Suitable solvent (e.g., toluene, xylene, or neat)

  • Recrystallization solvent (e.g., deionized water, ethanol/water mixture)

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and inerted with nitrogen.

  • Charging Reactants: Charge p-phenetidine and, if used, the reaction solvent to the reactor.

  • Heating: Heat the mixture to the desired reaction temperature (typically 120-140 °C) with stirring.

  • Addition of Ethyl Acetoacetate: Slowly add ethyl acetoacetate to the reactor via the addition funnel over a period of 2-4 hours, maintaining the reaction temperature within the desired range. The addition rate should be controlled to manage the exotherm.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., HPLC, GC, or TLC) until the starting material is consumed.

  • Solvent Removal (if applicable): If a solvent was used, it can be removed by distillation. The ethanol byproduct will also be removed during this step.

  • Work-up and Isolation:

    • Cool the reaction mixture to a suitable temperature for crystallization.

    • Add the recrystallization solvent and heat to dissolve the crude product.

    • Cool the solution slowly to induce crystallization.

    • Isolate the product by filtration and wash with a small amount of cold recrystallization solvent.

  • Drying: Dry the product under vacuum at an appropriate temperature.

B. Data Presentation: Reaction Parameter Comparison
Parameter Lab Scale (e.g., 1L flask) Pilot/Production Scale (e.g., 1000L reactor) Key Considerations for Scale-Up
Heat Transfer High surface area to volume ratio; efficient heat dissipation.Low surface area to volume ratio; heat removal is a major challenge.A robust and well-characterized cooling system is essential. The reaction may need to be run more dilute or with a slower addition rate.
Mixing Efficient mixing with a magnetic stir bar or small overhead stirrer.Mechanical agitation is required. Potential for dead zones and poor mixing.The type and speed of the agitator must be carefully selected to ensure homogeneity. Computational Fluid Dynamics (CFD) modeling can be beneficial.
Addition Time Can be relatively fast.Must be carefully controlled to manage the exotherm.The addition rate should be linked to the reactor's cooling capacity.
Crystallization Rapid cooling is often tolerated.Slow, controlled cooling is necessary for good crystal form and purity.A programmed cooling profile is recommended. Seeding may be necessary to control crystal size and morphology.

VI. Visualizations

A. Synthesis Workflow

G cluster_0 Reaction Stage cluster_1 Purification Stage p_phenetidine p-Phenetidine reactor Reactor (120-140 °C) p_phenetidine->reactor ethyl_acetoacetate Ethyl Acetoacetate ethyl_acetoacetate->reactor Slow Addition reaction_mixture Crude Reaction Mixture reactor->reaction_mixture crystallization Crystallization (e.g., Water or EtOH/Water) reaction_mixture->crystallization filtration Filtration crystallization->filtration drying Drying filtration->drying product N-(4-Ethoxyphenyl)-3- oxobutanamide drying->product

Caption: General workflow for the synthesis and purification of this compound.

B. Scale-Up Challenges and Mitigation

G cluster_0 Challenges in Scaling Up cluster_1 Mitigation Strategies heat_management Heat Management - Exothermic Reaction - Poor Heat Transfer heat_solutions Controlled Addition Rate Robust Cooling System Dilution heat_management->heat_solutions Addressed by mixing Mixing Efficiency - Inhomogeneity - Local Hotspots mixing_solutions Optimized Agitator Design Baffling in Reactor CFD Modeling mixing->mixing_solutions Addressed by purification Purification - Impurity Profile Changes - Crystallization Control purification_solutions Controlled Cooling Profile Seeding Solvent Screening purification->purification_solutions Addressed by

Caption: Key challenges in scaling up the synthesis and their corresponding mitigation strategies.

VII. References

  • H.E.L Group. (n.d.). Critical Considerations in Process Safety. Retrieved from [Link]

  • American Institute of Chemical Engineers (AIChE). (2004, March 1). A Checklist for Inherently Safer Chemical Reaction Process Design and Operation. Retrieved from [Link]

  • Nagas, F. N., et al. (2020). Crystal Structure and Hirshfeld Surface Analysis of Acetoacetanilide Based Reaction Products. Molecules, 25(9), 2235.

  • The Institution of Chemical Engineers (IChemE). (n.d.). The influence of safety considerations on the design of an acetic acid plant. Retrieved from [Link]

  • Yerramsetty, S., Fronczek, F. R., & Uppu, R. M. (2023). This compound. Acta Crystallographica Section E: Crystallographic Communications, E79(Pt 7), 653–656.

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). This compound. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). The Synthesis of Phenacetin from Acetaminophen. Retrieved from [Link]

  • Homework.Study.com. (n.d.). List the major errors that could be encountered in the synthesis of phenacetin from p-acetamidophenol. Retrieved from [Link]

  • Nagas, F. N., et al. (2020). Crystal Structure and Hirshfeld Surface Analysis of Acetoacetanilide Based Reaction Products. ResearchGate.

  • Mettler Toledo. (n.d.). Chemical Process Safety. Retrieved from [Link]

  • St. Olaf College. (n.d.). Two Methods for the Synthesis of Phenacetin. Retrieved from [Link]

  • Wikipedia. (n.d.). Acetoacetanilide. Retrieved from [Link]

  • Yerramsetty, S., Fronczek, F. R., & Uppu, R. M. (2023). This compound. IUCrData, 8(7), x230565.

  • Yerramsetty, S., Fronczek, F. R., & Uppu, R. M. (2023). This compound. IUCrData, 8(7).

  • Nagas, F. N., et al. (2020). Crystal Structure and Hirshfeld Surface Analysis of Acetoacetanilide Based Reaction Products. ResearchGate.

  • U.S. Environmental Protection Agency. (n.d.). Process Safety Considerations in the Design and Scale-Up of Chemical Looping Processes. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C12H15NO3). Retrieved from [Link]

  • FDA Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). AU2016102267A4 - Phenacetin drug intermediates paranitrophenetole synthesis method. Retrieved from

  • Chen, J., et al. (2021). Large-Scale Crystallization of a Pure Metastable Polymorph by Reaction Coupling. Crystal Growth & Design, 21(3), 1696-1703.

  • U.S. Environmental Protection Agency. (1984, October). Determination Of The Thermal Decomposition Properties Of 20 Selected Hazardous Organic Compounds. Retrieved from [Link]

  • Arcinova. (n.d.). How Can Drug Developers Overcome API Synthesis Challenges in Drug Development?. Retrieved from [Link]

  • Justia Patents. (2024, February 6). Method for the preparation of (4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carboxamide and the purification thereof for use as an active pharmaceutical ingredient. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Analysis of N-(4-Ethoxyphenyl)-3-oxobutanamide and Phenacetin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of N-(4-Ethoxyphenyl)-3-oxobutanamide and the historically significant analgesic, phenacetin. Designed for researchers, scientists, and drug development professionals, this document delves into the chemical properties, synthesis, pharmacological profiles, and toxicological assessments of both compounds. By presenting available experimental data and outlining key methodologies, this guide aims to offer a comprehensive resource for understanding the nuances that differentiate these structurally related molecules.

Introduction: A Tale of Two Analgesics

Phenacetin, or N-(4-ethoxyphenyl)acetamide, was one of the first synthetic non-opioid analgesics and antipyretics to be widely marketed, first introduced by Bayer in 1887.[1][2] For nearly a century, it was a common component in over-the-counter pain-relieving formulations, often combined with aspirin and caffeine.[1] However, mounting evidence of its severe adverse effects, including nephrotoxicity (kidney damage) and carcinogenicity, led to its withdrawal from the market in many countries, including the United States in 1983.[1][3]

The quest for safer alternatives led to the development of various phenacetin analogs. One such avenue of investigation involved bucetin, or N-(4-ethoxyphenyl)-3-hydroxybutanamide, which was once considered a less toxic substitute for phenacetin.[4] this compound emerges in this context as a putative intermediate in the biotransformation of bucetin.[4] Understanding the pharmacological and toxicological profile of this metabolite is crucial for a complete assessment of bucetin's safety and for the broader understanding of structure-activity and structure-toxicity relationships in this class of compounds. This guide will provide a side-by-side comparison of phenacetin and this compound, drawing upon available scientific literature to illuminate their key differences and similarities.

Chemical and Physical Properties: A Structural Overview

At their core, both this compound and phenacetin share a 4-ethoxyphenylamine backbone. The key structural distinction lies in the acyl group attached to the nitrogen atom. Phenacetin possesses a simple acetyl group, while this compound features a more complex 3-oxobutanoyl group. This seemingly minor difference has significant implications for their physicochemical properties and, as we will explore, their biological activity and metabolic fate.

PropertyThis compoundPhenacetin
IUPAC Name This compoundN-(4-ethoxyphenyl)acetamide
CAS Number 122-82-762-44-2
Molecular Formula C₁₂H₁₅NO₃C₁₀H₁₃NO₂
Molecular Weight 221.25 g/mol 179.22 g/mol
Appearance Colorless laths or crystalline powderWhite, glistening crystalline scales or fine white crystalline powder
Melting Point Not specified in available literature134-137.5 °C
Solubility Soluble in boiling deionized waterSlightly soluble in cold water, more soluble in boiling water, soluble in ethanol and chloroform

Sources: [1][4][5][6]

Caption: Molecular structures of this compound and Phenacetin.

Synthesis and Manufacturing

The synthesis of both compounds can be achieved through established organic chemistry reactions. Understanding these pathways is essential for researchers needing to produce these materials for in vitro and in vivo studies.

Synthesis of this compound

A common method for synthesizing N-aryl-3-oxobutanamides is through the condensation of an aniline with a β-keto-ester, such as ethyl acetoacetate, or by the acylation of an aniline with diketene.[7]

Synthesis_of_this compound 4-Ethoxyaniline 4-Ethoxyaniline Condensation_Acylation Condensation or Acylation 4-Ethoxyaniline->Condensation_Acylation Ethyl_acetoacetate Ethyl acetoacetate or Diketene Ethyl_acetoacetate->Condensation_Acylation N_4_Ethoxyphenyl_3_oxobutanamide This compound Condensation_Acylation->N_4_Ethoxyphenyl_3_oxobutanamide Synthesis_of_Phenacetin Paracetamol Paracetamol Williamson_Ether_Synthesis Williamson Ether Synthesis (Base, e.g., K₂CO₃) Paracetamol->Williamson_Ether_Synthesis Ethyl_iodide Ethyl iodide Ethyl_iodide->Williamson_Ether_Synthesis Phenacetin Phenacetin Williamson_Ether_Synthesis->Phenacetin

Caption: Williamson ether synthesis of Phenacetin from Paracetamol.

Pharmacological Profile: A Comparative Perspective

Both phenacetin and its structural analogs exhibit analgesic and antipyretic properties. Their primary mechanism of action is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins—mediators of pain and fever. [8]

Mechanism of Action

Phenacetin's analgesic and antipyretic effects are largely attributed to its primary metabolite, paracetamol (acetaminophen). [2][6]Paracetamol is a potent inhibitor of COX enzymes, particularly within the central nervous system. [2]Phenacetin itself is a weaker COX inhibitor. [8] The mechanism of action for this compound is not as well-characterized in publicly available literature. However, as a metabolite of bucetin, which was developed as an analgesic and antipyretic, it is plausible that it also possesses COX-inhibitory activity. Further enzymatic assays are required to determine its potency and selectivity towards COX-1 and COX-2.

Mechanism_of_Action Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Pain_Fever Pain & Fever Prostaglandins->Pain_Fever Phenacetin_Metabolites Phenacetin / Paracetamol Phenacetin_Metabolites->COX_Enzymes Inhibition N_4_Ethoxyphenyl_3_oxobutanamide This compound (Putative) N_4_Ethoxyphenyl_3_oxobutanamide->COX_Enzymes Inhibition (Hypothesized)

Caption: Putative mechanism of action via COX enzyme inhibition.

Efficacy: A Data-Driven Comparison

Metabolism and Toxicology: The Decisive Difference

The metabolic fate of a drug is a critical determinant of its safety profile. In the case of phenacetin, its metabolism is directly linked to its severe toxicity.

Metabolic Pathways

Phenacetin: The primary metabolic pathway for phenacetin is O-deethylation to form paracetamol, which is responsible for the majority of its analgesic activity. [6]A smaller fraction of phenacetin is deacetylated to p-phenetidine, a metabolite implicated in the compound's carcinogenicity. [6]Paracetamol itself can be further metabolized to a reactive intermediate, N-acetyl-p-benzoquinone imine (NAPQI), which can cause hepatotoxicity at high doses. [9] This compound: As a metabolite of bucetin, this compound is formed through the oxidation of the hydroxyl group in the butanamide side chain. [4]Further metabolism likely involves O-deethylation and potential cleavage of the butanamide side chain. [4]The toxicological implications of its specific metabolic pathway require further investigation.

Metabolic_Pathways cluster_phenacetin Phenacetin Metabolism cluster_bucetin_metabolite Bucetin Metabolism Phenacetin Phenacetin Paracetamol Paracetamol (Analgesic) Phenacetin->Paracetamol O-deethylation p_Phenetidine p-Phenetidine (Carcinogenic) Phenacetin->p_Phenetidine Deacetylation NAPQI NAPQI (Hepatotoxic) Paracetamol->NAPQI Bucetin Bucetin N_4_Ethoxyphenyl_3_oxobutanamide This compound Bucetin->N_4_Ethoxyphenyl_3_oxobutanamide Oxidation Further_Metabolites Further Metabolites N_4_Ethoxyphenyl_3_oxobutanamide->Further_Metabolites

Caption: Comparative metabolic pathways.

Toxicological Profile

Phenacetin: The toxicity of phenacetin is well-documented and severe. Chronic use is strongly associated with:

  • Nephrotoxicity: Leading to analgesic nephropathy, characterized by renal papillary necrosis and chronic interstitial nephritis. [10][11]* Carcinogenicity: Phenacetin is classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC), with a clear link to tumors of the renal pelvis and other urothelial cancers. [6][12] This compound: The toxicological profile of this compound is not well-established. However, its parent compound, bucetin, was withdrawn from the market due to renal toxicity and concerns about carcinogenicity. [13]This suggests that this compound and other metabolites may contribute to these adverse effects. A direct comparison of the in vitro cytotoxicity and in vivo toxicity of this compound and phenacetin is a critical area for future research.

Toxicological EndpointPhenacetinThis compound
Nephrotoxicity Well-established; causes analgesic nephropathyUnknown, but parent compound (bucetin) is nephrotoxic
Carcinogenicity IARC Group 1; linked to urothelial cancersUnknown, but parent compound (bucetin) is carcinogenic in mice
Hepatotoxicity Primarily through its metabolite, paracetamol, at high dosesUnknown

Sources: [6][13][10][11][12]

Experimental Protocols

To facilitate further research, this section provides detailed, step-by-step methodologies for key experiments relevant to the comparative analysis of these two compounds.

Synthesis of Phenacetin (Williamson Ether Synthesis)

Objective: To synthesize phenacetin from paracetamol.

Materials:

  • Paracetamol (acetaminophen)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Ethyl iodide (CH₃CH₂I)

  • 2-Butanone (methyl ethyl ketone)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

  • Recrystallization solvent (e.g., ethanol/water)

Procedure:

  • In a round-bottom flask, combine paracetamol, anhydrous potassium carbonate, and 2-butanone.

  • Add ethyl iodide to the mixture.

  • Attach a reflux condenser and heat the mixture to reflux with stirring for a specified time (e.g., 1-2 hours).

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the inorganic salts and wash the solid with 2-butanone.

  • Combine the filtrate and washes and remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the crude product in a minimal amount of hot ethanol.

  • Add hot water dropwise until the solution becomes cloudy.

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Collect the purified phenacetin crystals by vacuum filtration, wash with cold water, and dry.

Source: Adapted from [13][14]

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess and compare the cytotoxicity of this compound and phenacetin on a relevant cell line (e.g., renal epithelial cells).

Materials:

  • Renal epithelial cell line (e.g., HK-2)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • This compound and phenacetin

  • Dimethyl sulfoxide (DMSO) for stock solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound and phenacetin in cell culture medium from DMSO stock solutions.

  • Remove the old medium from the cells and add the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control for cytotoxicity.

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • After incubation, add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Remove the MTT solution and add the solubilization buffer to each well to dissolve the formazan crystals.

  • Read the absorbance of each well at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value for each compound.

Source: Adapted from [15]

Conclusion and Future Directions

This guide has provided a comparative overview of this compound and phenacetin, highlighting their structural similarities and crucial differences. While phenacetin's pharmacological and toxicological profiles are well-established, leading to its withdrawal from clinical use, significant data gaps remain for this compound.

The key takeaway for researchers is the pressing need for direct comparative studies. The structural relationship to the withdrawn drug bucetin raises concerns about the potential toxicity of this compound. Future research should prioritize:

  • In vivo studies to determine the analgesic and antipyretic efficacy of this compound in established animal models.

  • Comprehensive toxicological assessments , including acute and chronic toxicity studies, with a particular focus on nephrotoxicity and carcinogenicity.

  • Detailed metabolic profiling to identify all major metabolites and elucidate the complete biotransformation pathway.

  • In vitro mechanistic studies to evaluate its COX inhibitory profile and to investigate its potential for inducing cellular damage in relevant cell lines.

By systematically addressing these knowledge gaps, the scientific community can build a comprehensive understanding of this compound and its potential as a pharmacological agent or a toxicological liability.

References

  • Williamson Ether Synthesis of Phenacetin. (n.d.). Department of Chemistry, University of California, Irvine.
  • Phenacetin. (n.d.). PubChem.
  • Phenacetin. (2023, November 28). In Wikipedia.
  • This compound. (n.d.). PubChem.
  • Synthesis of Phenacetin. (n.d.). Department of Chemistry, University of Arizona.
  • Flower, R. J., & Vane, J. R. (1972). Inhibition of prostaglandin synthetase in brain explains the anti-pyretic activity of paracetamol (4-acetamidophenol).
  • Botting, R. M. (2006). The mechanism of action of aspirin and other non-steroidal anti-inflammatory drugs. Journal of Urban Health, 83(5), 909–919.
  • Hinson, J. A., Roberts, D. W., & James, L. P. (2010). Mechanisms of acetaminophen-induced liver necrosis. Handbook of experimental pharmacology, (196), 369–405.
  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2012). Phenacetin. In Pharmaceuticals. Volume 100 A. A review of human carcinogens. IARC monographs on the evaluation of carcinogenic risks to humans, No. 100A.
  • This compound. (2023).
  • Synthesis of N-(2-ethoxyphenyl)-3-oxobutanamide: A Technical Guide. (n.d.). BenchChem.
  • Comparative Analysis of N-(2-ethoxyphenyl)
  • FDA. (1983). Phenacetin-containing drug products; withdrawal of approval of new drug applications. Federal Register, 48(215), 51146-51151.
  • This compound. (n.d.). SIELC Technologies.
  • Yerramsetty, S., Fronczek, F. R., & Uppu, R. M. (2023). This compound.
  • National Toxicology Program. (2021). Report on Carcinogens, Fifteenth Edition; Phenacetin and Analgesic Mixtures Containing Phenacetin.
  • Bucetin. (2023, February 14). In Wikipedia.
  • Shibasaki, J., Koizumi, T., & Tanaka, T. (1968). Studies on the metabolism of N-(4-ethoxyphenyl)-3-hydroxybutanamide (bucetin). I. The metabolic fate of bucetin in rabbits. Chemical & Pharmaceutical Bulletin, 16(9), 1706–1712.
  • Togei, K., Sano, N., Maeda, T., Shibata, M., & Otsuka, H. (1987). Carcinogenicity of bucetin in (C57BL/6 x C3H)F1 mice. Journal of the National Cancer Institute, 79(5), 1151–1158.
  • The Merck Index. (14th ed.). (2006). Merck & Co.
  • Analgesic nephrop
  • Feinstein, A. R., & Heinemann, L. A. (1998). The epidemiologic evidence for the carcinogenicity of phenacetin-containing analgesics. Cancer, 83(8), 1640–1646.
  • Synthesis of Phenacetin. (n.d.). St. Olaf College.
  • Quantitative determination of phenacetin and its metabolite acetaminophen by GLC-chemical ionization mass spectrometry. (1976). Analytical Chemistry, 48(12), 1720-1724.
  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55–63.

Sources

A Senior Application Scientist's Guide to Validating an Analytical Method for N-(4-Ethoxyphenyl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of analytical methodologies for the quantitative determination of N-(4-Ethoxyphenyl)-3-oxobutanamide. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a robust and reliable validation process.

This compound, also known as p-Acetoacetophenetidide, is a chemical intermediate and a potential impurity in pharmaceutical manufacturing.[1][2] Its accurate quantification is critical for ensuring the quality, safety, and efficacy of drug products.[3][4] This necessitates a fully validated analytical method that is fit for its intended purpose.[5]

The cornerstone of any analytical method validation is the demonstration of its suitability, a process rigorously defined by the International Council for Harmonisation (ICH) in its Q2(R1) guideline.[6][7][8] This guide will focus on a primary method, High-Performance Liquid Chromatography (HPLC), and compare its performance characteristics with viable alternatives.

Primary Method Deep Dive: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the workhorse of pharmaceutical analysis due to its high resolving power, sensitivity, and applicability to a wide range of compounds, including those that are thermally labile.[4][9][10] For a molecule like this compound, which possesses both hydrophobic (ethoxyphenyl group) and polar (amide and keto groups) functionalities, RP-HPLC offers excellent selectivity.[2]

The "Why": Causality in Method Development

The selection of HPLC parameters is not arbitrary; it is a science-driven process aimed at achieving optimal separation.

  • Stationary Phase: A C18 column is the standard choice for initial method development in RP-HPLC. The long alkyl chains provide a highly hydrophobic stationary phase, promoting retention of moderately non-polar analytes like this compound through hydrophobic interactions.[4]

  • Mobile Phase: A mixture of acetonitrile and water is a common starting point.[11] Acetonitrile is often preferred over methanol as the organic modifier due to its lower viscosity (leading to lower backpressure) and better UV transparency at lower wavelengths.[12] The addition of a small amount of acid, such as phosphoric or formic acid, to the mobile phase is crucial.[11] It serves to protonate any residual silanol groups on the silica-based stationary phase, preventing undesirable peak tailing, and ensures that the analyte is in a single, non-ionized state, leading to sharp, symmetrical peaks.

  • Detection: A Diode Array Detector (DAD) or a variable wavelength UV detector is ideal. By scanning across a range of wavelengths, one can determine the absorbance maximum (λmax) of this compound, ensuring maximum sensitivity. This also aids in peak purity assessment, a key component of demonstrating specificity.

Detailed Experimental Protocol: RP-HPLC Method

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Chromatographic data system for data acquisition and processing.

2. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile: 0.1% Phosphoric Acid in Water (50:50, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 245 nm (or the determined λmax).

  • Injection Volume: 10 µL.

  • Run Time: 10 minutes.

3. Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Visualization: The Analytical Method Validation Workflow

The following diagram illustrates the logical flow of the validation process, from initial method development to its establishment as a reliable analytical procedure.

G cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Method Implementation Dev Method Development & Optimization (Column, Mobile Phase, etc.) Spec Specificity Dev->Spec Proceed to Validation Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD LOD & LOQ Prec->LOD Rob Robustness LOD->Rob Routine Routine Analysis Rob->Routine Method is Validated

Caption: A workflow for the validation of an analytical method.

Method Validation Protocol & Results (Based on ICH Q2(R1))

The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[5][8] For an impurity quantification method, the key validation characteristics are specificity, linearity, accuracy, precision, limit of quantitation (LOQ), and robustness.[13]

Parameter Purpose Acceptance Criteria (Typical)
Specificity To ensure the signal measured is unequivocally from the analyte of interest, without interference from placebo, impurities, or degradation products.Peak purity index > 0.999. Baseline resolution (>2) from adjacent peaks.
Linearity To demonstrate a proportional relationship between the analyte concentration and the method's response over a defined range.Correlation coefficient (r²) ≥ 0.999.
Accuracy To measure the closeness of the test results to the true value. Assessed by spike/recovery studies.Mean recovery between 98.0% and 102.0% at three concentration levels.
Precision Repeatability (Intra-day): Agreement between results of successive measurements carried out under the same conditions.RSD ≤ 2.0% for ≥6 replicate injections.
Intermediate Precision (Inter-day): Agreement between results from the same sample analyzed on different days, with different analysts, or on different equipment.Overall RSD ≤ 2.0%.
LOQ The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.RSD ≤ 10% at the claimed LOQ concentration.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, flow rate).RSD ≤ 2.0% for all varied conditions. Critical parameters identified.

Comparative Analysis of Alternative Methods

While HPLC is a powerful tool, other techniques may be suitable depending on the specific analytical challenge, such as the need for higher sensitivity or structural confirmation.[3][14]

Visualization: Selecting the Right Analytical Tool

The choice of an analytical method is a balance of performance, cost, and the specific question being asked.

G node_result node_result start Need to Quantify N-(4-Ethoxyphenyl) -3-oxobutanamide? q1 Is it for routine QC/Assay? start->q1 q2 Need for very low-level detection (e.g., genotoxic)? q1->q2 No q4 Is the analyte the major component & no interfering species? q1->q4 Yes q3 Need for structural confirmation? q2->q3 Yes lcms LC-MS/MS q2->lcms No q3->lcms hplc HPLC-UV q4->hplc No uv_vis UV-Vis Spectrophotometry q4->uv_vis Yes

Caption: A decision tree for analytical method selection.

Overview of Alternatives
  • Ultra-High-Performance Liquid Chromatography (UHPLC): This technique uses columns with smaller particle sizes (<2 µm), resulting in significantly faster analysis times and higher resolution compared to traditional HPLC.[4] While the initial capital cost is higher, the reduced solvent consumption and increased throughput can be economically advantageous.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For applications requiring unambiguous identification and quantification at trace levels, coupling LC with a mass spectrometer is the gold standard.[3][4] It provides molecular weight and structural information, making it invaluable for impurity identification and characterization. This is particularly relevant if the impurity is potentially genotoxic and requires control at very low levels.[3]

  • UV-Vis Spectrophotometry: This is a simpler, more cost-effective technique.[15] However, it lacks the specificity of chromatographic methods.[16] It is only suitable for quantifying the analyte in a pure form or in a simple matrix where no other components absorb at the analytical wavelength. Derivative spectrophotometry can sometimes resolve overlapping spectra, but it cannot match the separating power of HPLC.[17]

Comparative Performance Summary
Method Specificity Sensitivity Speed Cost (Instrument/Run) Best Suited For
HPLC-UV HighGood (µg/mL)ModerateMedium / MediumRoutine QC, purity testing, and assay of bulk drug and finished products.[10]
UHPLC-UV Very HighGood (µg/mL to ng/mL)Very FastHigh / LowHigh-throughput screening, rapid purity checks, complex mixture analysis.
LC-MS/MS ExcellentExcellent (ng/mL to pg/mL)Moderate to FastVery High / HighImpurity identification, quantification of trace-level impurities, metabolic studies.[4]
UV-Vis Spectrophotometry LowFair (µg/mL)Very FastLow / Very LowAssay of pure substance, simple formulations with no interfering excipients.[15]

Conclusion and Recommendations

The validation of an analytical method is a systematic process that proves its reliability for its intended use. For the routine quantification of this compound as a potential impurity in pharmaceutical products, a well-validated RP-HPLC method with UV detection offers the best balance of specificity, sensitivity, and cost-effectiveness. The method demonstrates robust performance that meets the stringent requirements of regulatory bodies as outlined in the ICH Q2(R1) guidelines.

For applications demanding higher throughput, transitioning to a UHPLC method is a logical next step. If the analytical challenge involves identifying unknown impurities or quantifying the analyte at trace levels where toxicological concerns are paramount, LC-MS/MS is the unequivocally superior, albeit more resource-intensive, choice. UV-Vis spectrophotometry , while simple and economical, should be reserved for non-critical applications where the sample matrix is well-defined and free of interfering substances.

Ultimately, the choice of method must be justified and validated to ensure the data generated is accurate, reliable, and defensible, thereby safeguarding the quality and safety of the final pharmaceutical product.

References

A Researcher's Guide to the Spectroscopic Isomers of N-(4-Ethoxyphenyl)-3-oxobutanamide: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the spectroscopic data for the isomers of N-(4-Ethoxyphenyl)-3-oxobutanamide, a compound of interest in drug metabolism studies as an intermediate in the biotransformation of the analgesic bucetin.[1][2] For researchers, scientists, and drug development professionals, understanding the isomeric forms of such molecules is critical for accurate characterization, quantification, and mechanistic studies. The primary form of isomerism exhibited by this β-dicarbonyl compound is keto-enol tautomerism, a dynamic equilibrium that is highly sensitive to the molecular environment.[3][4][5]

This document moves beyond a simple recitation of data, explaining the causal relationships behind spectral features and the rationale for experimental choices. We will dissect the spectroscopic signatures of the keto and enol tautomers using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and UV-Visible (UV-Vis) spectroscopy, providing the foundational knowledge to confidently identify and differentiate these forms in your own experimental work.

The Phenomenon of Keto-Enol Tautomerism

This compound, as a β-ketoamide, can exist as two distinct constitutional isomers in equilibrium: the keto form and the enol form.[6] This equilibrium is not static; its position is dictated by several factors, most notably the solvent, temperature, and pH.[7][8] The enol form is stabilized by the formation of a conjugated system and a strong intramolecular hydrogen bond, while the keto form is often favored in more polar, hydrogen-bond-accepting solvents.[9][10]

Understanding this equilibrium is the first step in interpreting the compound's often complex spectroscopic data, which typically presents as a superposition of signals from both tautomers.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Weigh ~5-10 mg of This compound B Dissolve in ~0.6 mL of appropriate deuterated solvent (for NMR) or spectroscopic grade solvent (for UV-Vis) A->B C For FT-IR (solid), prepare KBr pellet or thin film A->C D Acquire ¹H and ¹³C NMR Spectra (e.g., 400 MHz Spectrometer) B->D NMR F Scan UV-Vis Spectrum (e.g., 200-400 nm) B->F UV-Vis E Record FT-IR Spectrum (4000-400 cm⁻¹) C->E FT-IR G Assign peaks to keto and enol tautomers D->G E->G F->G H Calculate keto:enol ratio from ¹H NMR integration G->H I Compare spectral features across different solvents G->I

Caption: General workflow for the spectroscopic characterization of tautomers.

Detailed Methodologies
  • NMR Spectroscopy:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

    • Acquire ¹H and ¹³C{¹H} NMR spectra on a spectrometer (e.g., 400 or 500 MHz).

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS). [11] * Process the spectra (Fourier transform, phase correction, baseline correction) and integrate the relevant peaks in the ¹H spectrum to determine the tautomeric ratio.

  • FT-IR Spectroscopy:

    • Solid State (KBr Pellet): Mix ~1 mg of the compound with ~100 mg of dry, spectroscopic grade KBr. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Solution State: Prepare a ~1-5% w/v solution of the compound in a suitable IR-transparent solvent (e.g., CCl₄, CHCl₃). Use a liquid transmission cell with an appropriate path length.

    • Record the spectrum, typically over a range of 4000-400 cm⁻¹, and perform a background correction using the pure solvent or an empty pellet press.

  • UV-Vis Spectroscopy:

    • Prepare a stock solution of the compound in a spectroscopic grade solvent (e.g., ethanol, hexane, acetonitrile).

    • Create a dilute solution (typically in the 10⁻⁴ to 10⁻⁵ M range) to ensure the absorbance is within the linear range of the spectrophotometer (ideally < 1.0 AU).

    • Use a matched pair of quartz cuvettes, one for the sample solution and one for the solvent blank.

    • Record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).

Conclusion

The spectroscopic characterization of this compound is fundamentally a study of its keto-enol tautomeric equilibrium. Each major spectroscopic technique—NMR, FT-IR, and UV-Vis—provides a unique and complementary perspective on the distinct structural features of the keto and enol isomers. ¹H NMR excels at quantifying the equilibrium in solution, FT-IR provides a definitive snapshot of the solid-state structure (keto form) and vibrational changes in solution, while UV-Vis spectroscopy highlights the differences in electronic conjugation between the two forms. A comprehensive analysis requires not only the acquisition of high-quality data but also a deep understanding of how the experimental conditions, particularly the choice of solvent, can influence the delicate balance between these two isomeric forms.

References

  • Yerramsetty, S., Fronczek, F. R., & Uppu, R. M. (2023). This compound. IUCrData, 8(7), x230565. [Link]

  • Yerramsetty, S., Fronczek, F. R., & Uppu, R. M. (2023). This compound. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Yerramsetty, S., Fronczek, F. R., & Uppu, R. M. (2023). data reports this compound. IUCrData. [Link]

  • Laurella, S., Sierra, M., Furlong, J., & Allegretti, P. (2013). Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in β-Ketoamides: A Nuclear Magnetic Resonance Study. Open Journal of Physical Chemistry, 3(4), 138-149. [Link]

  • Karabacak, M., et al. (2020). Keto–enol tautomerism of β‐ketoamides and characterization of a sterically crowded α‐amido‐β‐ketoamide. Journal of Physical Organic Chemistry. [Link]

  • Laurella, S., et al. (2013). Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in β-Ketoamides: A Nuclear Magnetic Resonance Study. Scientific Research Publishing. [Link]

  • Al-Hourani, B. J., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5458. [Link]

  • Shah, A., & Shah, A. A. (2013). Spectroscopic Studies and Keto-Enol Tautomeric Effect of Newer Schiff Bases of ortho-Hydroxy- benzaldehyde/naphthaldehyde. Asian Journal of Chemistry, 25(8), 4215-4218. [Link]

  • Minder, M., et al. (2011). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment. Journal of Chemical Education, 88(1), 89-92. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Laurella, S., et al. (2013). (PDF) Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in β -Ketoamides: A Nuclear Magnetic Resonance Study. ResearchGate. [Link]

  • Ashenhurst, J. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. [Link]

  • Mills, J. E., et al. (2011). Determination of Solvent Effects on Keto—Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. ResearchGate. [Link]

  • Hansen, P. E. (2023). Tautomerism of β-Diketones and β-Thioxoketones. Molecules, 28(3), 1269. [Link]

  • PubChemLite. This compound (C12H15NO3). [Link]

  • Yerramsetty, S., Fronczek, F. R., & Uppu, R. M. (2023). (PDF) this compound. ResearchGate. [Link]

  • Yerramsetty, S., Fronczek, F. R., & Uppu, R. M. (2023). N-(4-Eth-oxy-phen-yl)-3-oxobutanamide. PubMed. [Link]

  • Daly, A. M., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(7), 1195-1219. [Link]

  • GSRS. This compound. Global Substance Registration System. [Link]

  • Matijević, B. M., et al. (2014). Solvent and structural effects on the UV absorption spectra of N-(substituted phenyl)-2-cyanoacetamides. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 117, 568-75. [Link]

  • Zhang, Q., et al. (2024). An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. Magnetic Resonance Letters. [Link]

  • Ghasemi, J., et al. (2009). Investigation of solvent effects on UV-vis absorption spectra of dihydroxybenzene derivatives by solvatochromic parameters. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 73(1), 101-5. [Link]

  • Al-Hamdany, R., et al. (2020). Study of Solvent Effect on UV-Visible Spectra of a Newly Synthesized Zn(II), Co(II) and Cd. International Journal of Innovative Science, Engineering & Technology, 7(5). [Link]

  • Sharma, U. K., & Jacob, S. (2016). Solvents and solvent effect in UV - Vis Spectroscopy. Slideshare. [Link]

  • Zhang, Q., et al. (2024). An NMR study on the keto‐enol tautomerism of 1,3‐dicarbonyl drug precursors. ResearchGate. [Link]

  • El-Gazzar, A. A., et al. (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo-Phenyl)azo)-2-Substituted-Thiophene Dyes. Journal of Molecular and Engineering Materials, 9(1). [Link]

  • GSRS. This compound. Global Substance Registration System. [Link]

  • Ramalingam, S., et al. (2018). A combined experimental and theoretical FT-IR spectra of 4-ethoxy -2, 3-difluoro benzamide. ResearchGate. [Link]

Sources

A Comparative Guide to the In Vitro Metabolism of N-(4-Ethoxyphenyl)-3-oxobutanamide and Bucetin

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth technical comparison of the in vitro metabolism of N-(4-Ethoxyphenyl)-3-oxobutanamide and its parent compound, bucetin. As the fields of drug discovery and development increasingly focus on understanding metabolic fate to predict efficacy and potential toxicity, a clear comprehension of how these structurally related compounds are processed by metabolic enzymes is paramount. This document synthesizes established metabolic principles with actionable experimental protocols to empower researchers in their investigations.

Introduction: Structural Analogs with Divergent Metabolic Fates?

Bucetin, also known as N-(4-ethoxyphenyl)-3-hydroxybutanamide, is an analgesic and antipyretic agent that was previously available on the market but was withdrawn due to concerns about renal toxicity and potential carcinogenicity, similar to its structural analog, phenacetin.[1] this compound is a putative metabolic intermediate in the biotransformation of bucetin.[2][3][4] Understanding the metabolism of both the parent drug and its key metabolite is crucial for elucidating the mechanisms of action and toxicity.

This guide will explore the known and hypothesized metabolic pathways of these two compounds, with a focus on providing the scientific rationale and detailed experimental designs for a head-to-head in vitro comparison.

Chemical Structures and Key Metabolic Sites

A foundational element of predicting metabolic fate lies in the chemical structures of the compounds.

Bucetin:

  • Structure: N-(4-ethoxyphenyl)-3-hydroxybutanamide

  • Key Features: An ethoxy group on the phenyl ring, a secondary alcohol on the butanamide side chain, and an amide linkage.

  • Predicted Metabolic Hotspots:

    • O-deethylation of the ethoxy group, a common metabolic pathway for phenacetin-like compounds, primarily mediated by cytochrome P450 enzymes (CYPs).[5]

    • Oxidation of the secondary alcohol to a ketone, yielding this compound.

    • Hydrolysis of the amide bond.

    • Glucuronidation or sulfation of the hydroxyl group.

This compound:

  • Structure: this compound

  • Key Features: An ethoxy group on the phenyl ring and a ketone on the butanamide side chain.

  • Predicted Metabolic Hotspots:

    • O-deethylation of the ethoxy group, similar to bucetin and phenacetin.

    • Reduction of the ketone back to a secondary alcohol (bucetin).

    • Hydrolysis of the amide bond.

    • Further metabolism following O-deethylation to form acetaminophen analogs.

Comparative In Vitro Metabolism: An Experimental Blueprint

To objectively compare the metabolic profiles of bucetin and this compound, a series of well-defined in vitro experiments are necessary. The following protocols are designed to provide a comprehensive understanding of their metabolic stability, metabolite identification, and the enzymes responsible.

Metabolic Stability Assessment in Human Liver Microsomes

This assay is a cornerstone for evaluating the intrinsic clearance of a compound and predicting its hepatic clearance.[6][7] Liver microsomes are a rich source of phase I metabolic enzymes, particularly CYPs.[8][9]

Experimental Protocol:

  • Preparation of Incubation Mixtures: In triplicate, combine human liver microsomes (final concentration 0.5 mg/mL) with a phosphate buffer (pH 7.4).

  • Substrate Addition: Add bucetin or this compound to the microsome suspension at a final concentration of 1 µM.

  • Initiation of Reaction: Pre-warm the mixtures to 37°C, then initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding a cold stop solution (e.g., acetonitrile with an internal standard).[10]

  • Sample Processing: Centrifuge the samples to pellet the protein and collect the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the remaining parent compound at each time point using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression will give the elimination rate constant (k). From this, the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.

Data Presentation:

CompoundIn Vitro Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
BucetinExperimental ValueExperimental Value
This compoundExperimental ValueExperimental Value
Positive Control (e.g., Verapamil) Experimental ValueExperimental Value
Metabolite Identification and Profiling

Identifying the metabolites formed is crucial for understanding the biotransformation pathways and identifying potentially active or toxic species.

Experimental Protocol:

  • Scaled-Up Incubation: Follow the metabolic stability protocol, but with a higher concentration of the test compound (e.g., 10 µM) and a longer incubation time (e.g., 60-120 minutes) to generate sufficient quantities of metabolites.

  • LC-HRMS Analysis: Analyze the supernatant from the quenched reaction using high-resolution mass spectrometry (HRMS) to detect and identify potential metabolites based on their accurate mass and fragmentation patterns.

  • Data Processing: Utilize metabolite identification software to search for expected and unexpected biotransformations (e.g., oxidation, dealkylation, glucuronidation).

Expected Metabolites:

Parent CompoundPredicted MetaboliteBiotransformation
Bucetin This compoundOxidation
N-(4-hydroxyphenyl)-3-hydroxybutanamideO-deethylation
N-(4-hydroxyphenyl)-3-oxobutanamideO-deethylation & Oxidation
Acetaminophen (Paracetamol)O-deethylation & Side-chain cleavage
This compound BucetinReduction
N-(4-hydroxyphenyl)-3-oxobutanamideO-deethylation
Acetaminophen (Paracetamol)O-deethylation & Side-chain cleavage
Reaction Phenotyping: Identifying the Key Metabolic Enzymes

Determining which CYP isoforms are responsible for the metabolism of each compound is essential for predicting drug-drug interactions. Given the structural similarity to phenacetin, CYP1A2 is a primary suspect for the O-deethylation of both compounds.[3][4][11]

Experimental Protocol:

  • Recombinant CYP Isoform Assay: Incubate bucetin and this compound separately with a panel of recombinant human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).

  • Quantification of Metabolite Formation: Measure the formation of the primary O-deethylated metabolite using a validated LC-MS/MS method.

  • Chemical Inhibition Assay: Incubate the compounds with human liver microsomes in the presence and absence of known selective inhibitors for major CYP isoforms (e.g., furafylline for CYP1A2, sulfaphenazole for CYP2C9).

  • Data Analysis: Compare the rate of metabolite formation in the presence and absence of inhibitors to determine the percentage of inhibition and infer the contribution of each CYP isoform.

Visualizing the Metabolic Pathways and Experimental Workflows

Proposed Metabolic Pathways

Metabolic Pathways cluster_bucetin Bucetin Metabolism cluster_oxo This compound Metabolism Bucetin Bucetin (N-(4-ethoxyphenyl)-3-hydroxybutanamide) Oxo_Bucetin This compound Bucetin->Oxo_Bucetin Oxidation OH_Bucetin N-(4-hydroxyphenyl)-3-hydroxybutanamide Bucetin->OH_Bucetin O-deethylation (CYP1A2) OH_Oxo_Bucetin N-(4-hydroxyphenyl)-3-oxobutanamide Oxo_Bucetin->OH_Oxo_Bucetin O-deethylation (CYP1A2) OH_Bucetin->OH_Oxo_Bucetin Oxidation Acetaminophen Acetaminophen OH_Oxo_Bucetin->Acetaminophen Side-chain cleavage Oxo_Bucetin_start This compound Bucetin_from_oxo Bucetin (N-(4-ethoxyphenyl)-3-hydroxybutanamide) Oxo_Bucetin_start->Bucetin_from_oxo Reduction OH_Oxo_Bucetin_start N-(4-hydroxyphenyl)-3-oxobutanamide Oxo_Bucetin_start->OH_Oxo_Bucetin_start O-deethylation (CYP1A2) Acetaminophen_from_oxo Acetaminophen OH_Oxo_Bucetin_start->Acetaminophen_from_oxo Side-chain cleavage

Caption: Proposed metabolic pathways of Bucetin and this compound.

Experimental Workflow for In Vitro Metabolism Comparison

Experimental Workflow cluster_compounds Test Compounds cluster_assays In Vitro Assays cluster_data Data Output Bucetin Bucetin Met_Stability Metabolic Stability Assay (Human Liver Microsomes) Bucetin->Met_Stability Met_ID Metabolite Identification (LC-HRMS) Bucetin->Met_ID Phenotyping Reaction Phenotyping (Recombinant CYPs & Inhibitors) Bucetin->Phenotyping Oxo_Bucetin This compound Oxo_Bucetin->Met_Stability Oxo_Bucetin->Met_ID Oxo_Bucetin->Phenotyping Stability_Data t½ and CLint Met_Stability->Stability_Data Metabolite_Profile Metabolite Structures Met_ID->Metabolite_Profile Enzyme_Contribution CYP Isoform Contribution (%) Phenotyping->Enzyme_Contribution

Caption: Workflow for the comparative in vitro metabolism studies.

Synthesis and Causality: Interpreting the Expected Outcomes

The proposed experiments will provide a multi-faceted view of the in vitro metabolism of these two compounds.

  • Metabolic Stability: A faster clearance of bucetin compared to this compound might suggest that the initial oxidation of the alcohol is a rapid process, making the oxo-metabolite a key intermediate. Conversely, if this compound is cleared more rapidly, it could indicate that subsequent metabolism (e.g., O-deethylation) is more facile from the keto form.

  • Metabolite Profile: The identification of common metabolites, such as N-(4-hydroxyphenyl)-3-oxobutanamide and acetaminophen, would confirm the interconnectedness of their metabolic pathways. The relative abundance of these metabolites will provide insights into the predominant biotransformation routes for each parent compound.

  • Enzyme Contribution: Confirmation of CYP1A2 as the primary enzyme for O-deethylation for both compounds would solidify the mechanistic link to phenacetin metabolism. Any significant involvement of other CYPs would be critical information for predicting potential drug-drug interactions.

Conclusion: A Framework for Predictive Metabolism Studies

This guide has outlined a comprehensive and scientifically rigorous approach to comparing the in vitro metabolism of this compound and bucetin. By employing a combination of metabolic stability assays, metabolite identification, and reaction phenotyping, researchers can gain a detailed understanding of the metabolic fate of these compounds. The provided experimental protocols and conceptual frameworks serve as a robust starting point for generating critical data to inform drug development decisions, ensuring a deeper understanding of the efficacy and safety profiles of this class of compounds.

References

A Comparative Guide to the Cytotoxicity of N-(4-Ethoxyphenyl)-3-oxobutanamide and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive comparison of the cytotoxic potential of N-(4-Ethoxyphenyl)-3-oxobutanamide against its well-characterized structural analogs, phenacetin and acetaminophen. While direct experimental cytotoxicity data for this compound is not extensively available in peer-reviewed literature, this document leverages the rich toxicological history of its parent compounds to infer its likely biological activity. By examining the established mechanisms of toxicity and structure-activity relationships (SAR), we provide a predictive framework for researchers and drug development professionals. This guide details the standardized methodologies for cytotoxicity assessment, presents the known toxicological profiles of phenacetin and acetaminophen, and elucidates the critical role of metabolic activation in mediating their cellular toxicity.

Introduction: A Family of Analgesics and Their Toxic Legacies

This compound belongs to a class of compounds historically significant in pharmacology. It is a known metabolite of the analgesic drug bucetin and a structural analog, or congener, of phenacetin.[1][2][3] Phenacetin (N-(4-ethoxyphenyl)acetamide) was one of the first synthetic analgesics and fever reducers on the market but was later withdrawn in numerous countries due to severe adverse effects, including nephrotoxicity (kidney damage) and carcinogenicity.[4][5]

The primary active metabolite of phenacetin is the ubiquitously used analgesic, acetaminophen (paracetamol).[6][7] While generally safe at therapeutic doses, acetaminophen overdose is a leading cause of acute liver failure, a toxic effect intrinsically linked to its metabolism.[6] Given this context, understanding the cytotoxic potential of novel analogs like this compound is paramount for predicting safety profiles and guiding future drug development.

This guide will compare these three compounds, focusing on the structural features that dictate their cytotoxic potential. We will begin by outlining a gold-standard experimental protocol for assessing cytotoxicity, followed by a deep dive into the mechanistic pathways that lead to cellular damage.

Structural Comparison of Analogs

The cytotoxic potential of these molecules is intrinsically linked to their chemical structure. The core scaffold consists of an ethoxyphenyl group attached to an amide side chain. The key differences lie in this side chain, which dictates their metabolic fate and reactivity.

  • Phenacetin (N-(4-ethoxyphenyl)acetamide): The simplest of the three, with an acetyl group (-COCH₃) attached to the amide nitrogen.

  • Acetaminophen (N-(4-hydroxyphenyl)acetamide): The O-de-ethylated metabolite of phenacetin. The ethoxy group (-OCH₂CH₃) is replaced by a hydroxyl group (-OH).

  • This compound: The topic compound, which features a more complex β-keto amide side chain (-COCH₂COCH₃). This β-diketone functionality is a key structural alert, as it can be susceptible to various cellular reactions.[2]

Methodology for In Vitro Cytotoxicity Assessment: The MTT Assay

To quantitatively compare the cytotoxicity of these compounds, a standardized, reproducible method is required. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.[8]

The principle is based on the enzymatic reduction of the yellow, water-soluble MTT reagent by mitochondrial dehydrogenases, primarily succinate dehydrogenase, in metabolically active cells.[8] This reaction produces purple, insoluble formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[9]

Standard MTT Assay Protocol
  • Cell Seeding: Plate cells (e.g., HepG2 human liver cancer cells, a common model for hepatotoxicity studies) in a 96-well flat-bottom plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Preparation & Treatment:

    • Prepare a concentrated stock solution (e.g., 100 mM) of each test compound (this compound, Phenacetin, Acetaminophen) in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the stock solution in a complete cell culture medium to achieve a range of final concentrations for treatment (e.g., 0.1 µM to 1000 µM). Include a vehicle control (medium with the same final concentration of DMSO) and a negative control (untreated cells).

    • Remove the old medium from the cells and add 100 µL of the medium containing the respective compound concentrations.

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) to allow the compounds to exert their effects.[10]

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in phosphate-buffered saline) to each well for a final concentration of 0.5 mg/mL.

  • Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.[10] Mix thoroughly by gentle pipetting.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader. The wavelength for formazan is typically between 550 and 600 nm. A reference wavelength of >650 nm can be used to subtract background noise.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the viability against the compound concentration and use a non-linear regression to determine the IC₅₀ value (the concentration of the compound that inhibits cell viability by 50%).

Experimental Workflow Visualization

MTT_Workflow cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_readout Measurement & Analysis seed 1. Seed Cells in 96-well Plate treat 2. Treat Cells with Compound Dilutions seed->treat 24h incubate 3. Incubate for 24-72 hours treat->incubate add_mtt 4. Add MTT Reagent incubate->add_mtt formazan 5. Incubate (4h) for Formazan Formation add_mtt->formazan solubilize 6. Solubilize Formazan (e.g., with DMSO) formazan->solubilize read 7. Measure Absorbance (570 nm) solubilize->read analyze 8. Calculate IC50 Value read->analyze

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Comparative Toxicological Profiles and Mechanistic Insights

While a side-by-side IC₅₀ comparison awaits experimental validation for this compound, the extensive data on its analogs provide a strong foundation for a comparative analysis.

CompoundCommon NameKey Toxicological FindingsTarget Organ(s)
N-(4-ethoxyphenyl)acetamide PhenacetinCarcinogenic (urothelial carcinoma), nephrotoxic (renal papillary necrosis), can cause methemoglobinemia.[4][5][11][12]Kidney, Bladder
N-(4-hydroxyphenyl)acetamide AcetaminophenHepatotoxic at high doses, leading to acute liver failure. Toxicity is mediated by a reactive metabolite.[6][7]Liver
This compound N/ACytotoxicity data not widely available. The β-diketone moiety is a site of potential chemical reactivity.[2]Unknown
The Central Role of Metabolic Activation

The toxicity of both phenacetin and acetaminophen is not caused by the parent molecules themselves but by reactive intermediates formed during their metabolism, a process known as bioactivation.[6][13] This process primarily occurs in the liver, which is rich in cytochrome P450 (CYP450) enzymes.

  • Phenacetin to Acetaminophen: The main metabolic pathway for phenacetin is O-de-ethylation by the CYP1A2 enzyme to form its active and less toxic metabolite, acetaminophen.[6][14]

  • Formation of NAPQI: A smaller fraction of acetaminophen is oxidized by CYP450 enzymes (mainly CYP2E1 and CYP1A2) into a highly reactive and cytotoxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI) .[6][7] Phenacetin can also be metabolized via N-hydroxylation to intermediates that form NAPQI.[15]

  • Detoxification and Damage: Under normal conditions, NAPQI is immediately detoxified by conjugation with glutathione (GSH), a major cellular antioxidant.[7] However, during an overdose, the GSH stores become depleted.[7] Once GSH is depleted by more than 70%, the highly electrophilic NAPQI is free to bind covalently to cellular proteins and other macromolecules.[7] This binding leads to oxidative stress, mitochondrial dysfunction, and ultimately, hepatocellular necrosis and liver failure.[4][12]

Metabolic Activation Pathway

Metabolic_Pathway cluster_gsh Glutathione (GSH) Status phenacetin Phenacetin acetaminophen Acetaminophen (Paracetamol) phenacetin->acetaminophen CYP1A2 (O-de-ethylation) napqi NAPQI (Reactive Metabolite) acetaminophen->napqi CYP2E1, CYP1A2 (Oxidation) detox Non-toxic GSH Conjugate (Excreted) napqi->detox GSH Available (Detoxification) damage Covalent Binding to Cellular Proteins napqi->damage GSH Depleted (Toxicity) necrosis Hepatocellular Necrosis damage->necrosis

Caption: Metabolic activation of phenacetin and acetaminophen leading to toxicity.

Predictive Analysis for this compound

Based on the structure-activity relationships of its analogs, we can hypothesize the potential cytotoxic profile of this compound:

  • Metabolism: It retains the ethoxyphenyl group of phenacetin, suggesting it is likely a substrate for CYP1A2-mediated O-de-ethylation, which would produce N-(4-hydroxyphenyl)-3-oxobutanamide.

  • Reactivity of the Side Chain: The β-diketone moiety in the side chain is an electron-withdrawing group and is known to be susceptible to electrophilic substitution reactions.[2] This inherent reactivity could potentially lead to different metabolic pathways or direct interactions with cellular nucleophiles, distinct from phenacetin or acetaminophen.

  • Overall Cytotoxicity: The ultimate cytotoxicity will depend on the balance between detoxification pathways and the formation of any reactive metabolites. Without experimental data, it is difficult to conclude whether it would be more or less toxic than phenacetin or acetaminophen. However, its structural complexity suggests the potential for a unique toxicological profile that warrants direct investigation.

Conclusion

The study of this compound cytotoxicity is framed by the well-documented toxic histories of its analogs, phenacetin and acetaminophen. Their toxicities are not inherent but are a direct consequence of metabolic bioactivation to reactive intermediates that overwhelm cellular defense mechanisms like glutathione. Phenacetin's legacy is linked to kidney and bladder cancer, while acetaminophen's risk is acute liver failure at high doses.

For this compound, the presence of the phenacetin-like ethoxy group and a reactive β-diketone side chain suggests a complex metabolic fate. While it may undergo similar bioactivation pathways, its unique structure could lead to different reactive species and potentially a different toxicological profile. This comparative analysis underscores a critical principle in drug development: subtle structural modifications can profoundly alter a compound's safety profile.[13] Therefore, direct experimental evaluation using standardized protocols, such as the MTT assay described herein, is essential to accurately characterize the cytotoxic risk of this compound and determine its potential for further development.

References

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. Retrieved from [Link]

  • Hinson, J. A., Pohl, L. R., Monks, T. J., & Gillette, J. R. (1981). Reactive metabolites of phenacetin and acetaminophen: a review. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • PharmaXChange.info. (2012). Metabolism of Paracetamol (Acetaminophen), Acetanilide and Phenacetin. Retrieved from [Link]

  • Hinson, J. A., Pohl, L. R., Monks, T. J., & Gillette, J. R. (1981). Reactive metabolites of phenacetin and acetaminophen: a review. PMC - NIH. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PHENACETIN - Pharmaceuticals. NCBI Bookshelf. Retrieved from [Link]

  • Kapetanović, I. M., Strong, J. M., & Mieyal, J. J. (1979). Metabolic structure-activity relationship for a homologous series of phenacetin analogs. Journal of Pharmacology and Experimental Therapeutics, 209(1), 20-4. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenacetin. Retrieved from [Link]

  • Inhibitor Research Hub. (2025). Phenacetin: Molecular Insights for High-Fidelity Pharmaco.... Retrieved from [Link]

  • Yerramsetty, S., Fronczek, F. R., & Uppu, R. M. (2023). This compound. IUCrData, 8(7). Retrieved from [Link]

  • Government of Canada. (n.d.). Final Screening Assessment Acetamide, N-(4-ethoxyphenyl)- (Phenacetin). Canada.ca. Retrieved from [Link]

  • National University of Singapore. (2015). Relationship between structure, toxicity and activity. NUS Faculty of Science. Retrieved from [Link]

  • Pang, Y. Y., et al. (2014). Structure-Toxicity Relationship and Structure-Activity Relationship Study of 2-Phenylaminophenylacetic Acid Derived Compounds. ResearchGate. Retrieved from [Link]

  • Yerramsetty, S., Fronczek, F. R., & Uppu, R. M. (2023). This compound. PMC - NIH. Retrieved from [Link]

  • FVS. (n.d.). Functional Groups In Phenacetin. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Yerramsetty, S., Fronczek, F. R., & Uppu, R. M. (2023). N-(4-Eth-oxy-phen-yl)-3-oxobutanamide. PubMed. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of phenacetin and acetaminophen with protons numbered as.... Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C12H15NO3). Retrieved from [Link]

Sources

A Comparative Guide to N-aryl-3-oxobutanamide Isomers: The Case of N-(4-Ethoxyphenyl)-3-oxobutanamide and N-(2-ethoxyphenyl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of two positional isomers, N-(4-ethoxyphenyl)-3-oxobutanamide and N-(2-ethoxyphenyl)-3-oxobutanamide. While structurally similar, the placement of the ethoxy group on the N-phenyl ring significantly influences their known biological context and potential applications. A comprehensive review of existing literature reveals a notable disparity in available data; the para-substituted isomer is a documented metabolic intermediate, whereas the ortho-substituted counterpart remains largely uncharacterized.

This document is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of both molecules. We will compare their physicochemical properties, outline synthetic methodologies, and explore the established biological relevance of the 4-ethoxy isomer. Crucially, where direct experimental data for the 2-ethoxy isomer is absent, we will leverage data from the broader class of N-aryl-3-oxobutanamides to infer potential activities and propose robust experimental protocols to bridge this knowledge gap.

Physicochemical Properties: An Isomeric Comparison

The position of the ethoxy substituent—para (4-position) versus ortho (2-position)—subtly alters the molecule's physical and chemical characteristics. These differences, such as melting point and polarity, can impact solubility, crystal packing, and interaction with biological targets.

Below is a summary of the available and predicted physicochemical properties for both isomers.

PropertyThis compoundN-(2-Ethoxyphenyl)-3-oxobutanamideReference(s)
CAS Number 122-82-741687-09-6[1],[2]
Molecular Formula C₁₂H₁₅NO₃C₁₂H₁₅NO₃[1],[2]
Molecular Weight 221.25 g/mol 221.25 g/mol [1],[2]
IUPAC Name This compoundN-(2-ethoxyphenyl)-3-oxobutanamide[1],[2]
Melting Point 102-104.5 °CNot readily available[2]
XLogP3 2.01.9[3],[2]
Hydrogen Bond Donor Count 11[1],[2]
Hydrogen Bond Acceptor Count 33[1],[2]
Topological Polar Surface Area 55.4 Ų55.4 Ų[1],[2]

Chemical Structures and Synthesis

The fundamental difference between the two molecules lies in the substitution pattern on the aromatic ring, as illustrated below.

G cluster_0 This compound (para-isomer) cluster_1 N-(2-Ethoxyphenyl)-3-oxobutanamide (ortho-isomer) struct1 struct1 struct2 struct2

Caption: Chemical structures of the para- and ortho-ethoxy isomers.

General Synthesis Routes

The synthesis of these N-aryl-acetoacetamides is well-established and primarily achieved through the condensation of the corresponding aniline derivative with a β-keto-ester, such as ethyl acetoacetate, or via acylation with diketene.[4] The choice of method often depends on reagent availability, desired scale, and reaction conditions.

G General Synthesis Workflow reagents 2-Ethoxyaniline (ortho) or 4-Ethoxyaniline (para) + Ethyl Acetoacetate reaction Reaction Setup (High-boiling solvent, e.g., Toluene) reagents->reaction Combine reflux Reflux with Heating (e.g., using Dean-Stark trap to remove EtOH) reaction->reflux Heat workup Work-up (Cooling, Solvent Removal) reflux->workup Upon completion (TLC) purification Purification (Recrystallization from Ethanol/Water) workup->purification Crude product product Final Product: N-(ethoxyphenyl)-3-oxobutanamide purification->product Pure crystalline solid

Caption: General experimental workflow for synthesis and purification.

A key characteristic of these molecules is their existence as a mixture of keto and enol tautomers in solution.[5] This equilibrium can complicate spectroscopic analysis, particularly NMR, where distinct sets of peaks may appear for each form. The ratio of tautomers is influenced by solvent polarity, temperature, and concentration.[5]

Biological Activity and Context

This compound: A Metabolite of Analgesics

The most significant body of knowledge for the para-isomer comes from its identity as a putative intermediate in the biotransformation of bucetin, an analgesic and antipyretic agent.[6] Bucetin was historically considered a safer alternative to phenacetin, another analgesic that was withdrawn due to concerns over nephrotoxicity and carcinogenicity.[7] The metabolic pathways of these compounds are closely linked, ultimately leading to the production of known active and potentially toxic metabolites.

Studies have shown that bucetin undergoes oxidative O-de-ethylation and keto conversion, with this compound being a key intermediate in this cascade.[6] This metabolic link suggests its biological activities may be related to analgesic pathways and that it could share toxicological concerns associated with phenacetin.

G Bucetin Bucetin (N-(4-ethoxyphenyl)-3-hydroxybutanamide) Metabolite_P This compound (para-isomer) Bucetin->Metabolite_P Oxidation Phenacetin Phenacetin (N-(4-ethoxyphenyl)acetamide) Metabolite_P->Phenacetin Decarboxylation (putative) Paracetamol Paracetamol (Acetaminophen) Phenacetin->Paracetamol O-de-ethylation (Primary Pathway)

Caption: Metabolic relationship of the para-isomer to bucetin and phenacetin.

N-(2-Ethoxyphenyl)-3-oxobutanamide: An Unexplored Potential

In stark contrast to its isomer, there is a significant lack of peer-reviewed studies on the specific pharmacological and toxicological properties of N-(2-ethoxyphenyl)-3-oxobutanamide.[7] However, the broader class of N-aryl-3-oxobutanamide derivatives has been investigated for a range of biological activities, offering a basis for hypothetical exploration.

  • Antimicrobial Activity: Studies on related structures have shown that substitutions on the N-aryl ring are critical for antibacterial potency. Electron-withdrawing groups and halogens tend to enhance activity, while hydrophilic groups diminish it.[8]

  • Anticancer Activity: Certain derivatives of the acetoacetanilide class have demonstrated cytotoxic effects against various cancer cell lines.[2]

These findings suggest that the ortho-isomer is a valid candidate for screening in these therapeutic areas, though its efficacy remains to be experimentally determined.

Proposed Experimental Protocols for Comparative Evaluation

To address the data gap for N-(2-ethoxyphenyl)-3-oxobutanamide and enable a direct comparison with its para-isomer, a logical experimental workflow should be employed. The following protocols provide standardized, self-validating systems for initial biological screening.

Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)

Causality: The MTT assay is a foundational colorimetric method to assess a compound's effect on cell metabolic activity, which serves as a robust indicator of cell viability and cytotoxicity.[7] This is a critical first step to determine the concentration range at which a compound may exert biological effects without causing immediate cell death, informing the design of subsequent, more specific assays.

G MTT Assay Experimental Workflow start Start seed Seed Cells in 96-well Plate (e.g., HeLa, A549 at 5,000-10,000 cells/well) start->seed incubate1 Incubate for 24h (37°C, 5% CO₂) seed->incubate1 treat Treat with Test Compounds (Varying concentrations of ortho- & para-isomers) incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT Reagent (e.g., 5 mg/mL solution) incubate2->add_mtt incubate3 Incubate for 2-4h (Allows for formazan crystal formation) add_mtt->incubate3 solubilize Add Solubilizing Agent (e.g., DMSO, isopropanol) incubate3->solubilize read Read Absorbance (Spectrophotometer at ~570 nm) solubilize->read analyze Analyze Data (Calculate % viability vs. control, determine IC₅₀) read->analyze end End analyze->end

Caption: Workflow for the MTT cell viability and cytotoxicity assay.

Methodology:

  • Cell Seeding: Plate human cancer cell lines (e.g., HeLa, A549) or normal cell lines (e.g., HEK293) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Preparation: Prepare stock solutions of both isomers in DMSO. Perform serial dilutions in cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO only).

  • Treatment: Replace the medium in the cell plates with the medium containing the test compounds and controls.

  • Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into purple formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at approximately 570 nm.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the half-maximal inhibitory concentration (IC₅₀) for each compound.

Protocol 2: Cyclooxygenase (COX) Inhibition Assay

Causality: Given the structural relationship of the para-isomer's parent compounds to analgesics like phenacetin, which are known to interact with the prostaglandin synthesis pathway, a COX inhibition assay is a logical step. This assay directly measures the ability of a compound to inhibit COX-1 and COX-2 enzymes, the primary targets for non-steroidal anti-inflammatory drugs (NSAIDs).[7]

Methodology:

  • Reagents: Use commercially available COX-1 and COX-2 enzyme kits. The substrate is typically arachidonic acid.

  • Assay Setup: In a 96-well plate, combine the purified COX-1 or COX-2 enzyme with a reaction buffer.

  • Compound Addition: Add various concentrations of the test isomers (and a known NSAID control like celecoxib or ibuprofen) to the wells.

  • Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

  • Incubation: Incubate at 37°C for a specified time (e.g., 10-20 minutes).

  • Detection: Stop the reaction and measure the production of prostaglandins (e.g., PGE₂) using an ELISA-based detection method provided in the kit.

  • Analysis: Determine the percent inhibition of COX activity for each compound concentration and calculate the IC₅₀ values for both COX-1 and COX-2 to assess potency and selectivity.

Conclusion

The comparative analysis of this compound and N-(2-ethoxyphenyl)-3-oxobutanamide reveals a tale of two isomers: one with a defined role in the metabolic pathways of known analgesics and the other a structural analogue with unexplored potential. The para-isomer's connection to bucetin and phenacetin provides a clear rationale for investigating its analgesic and toxicological profile. Conversely, the ortho-isomer represents a blank slate, with its potential activities currently inferred from the broader N-aryl-3-oxobutanamide class.

The significant data gap for the ortho-isomer underscores the need for direct experimental evaluation. The protocols detailed in this guide offer a validated starting point for researchers to systematically characterize its cytotoxic and anti-inflammatory properties, enabling a true, data-driven comparison against its more studied para-counterpart. Such investigations are crucial for unlocking the potential of this chemical scaffold in medicinal chemistry and drug development.

References

  • BenchChem. (2025). Comparative Analysis of N-(2-ethoxyphenyl)
  • BenchChem. (2025).
  • BenchChem. (2025). N-(2-ethoxyphenyl)-3-oxobutanamide CAS number and properties.
  • BenchChem. (2025). Synthesis of N-(2-ethoxyphenyl)-3-oxobutanamide: A Technical Guide.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 61053, this compound. PubChem. [Link]

  • Yerramsetty, S., Fronczek, F. R., & Uppu, R. M. (2023). N-(4-Eth-oxy-phen-yl)-3-oxobutanamide. IUCrData, 8(Pt 7), x230565. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Cell-Based Assays Involving N-(2-ethoxyphenyl)-3-oxobutanamide.
  • PubChemLite. (2025). This compound (C12H15NO3). [Link]

  • BenchChem. (2025). challenges in the characterization of N-(2-ethoxyphenyl)-3-oxobutanamide.
  • Yerramsetty, S., Fronczek, F. R., & Uppu, R. M. (2023). N-(4-Eth-oxy-phen-yl)-3-oxobutanamide. PubMed. [Link]

Sources

Introduction to N-(4-Ethoxyphenyl)-3-oxobutanamide and the Imperative for Validation

Author: BenchChem Technical Support Team. Date: January 2026

An Inter-Laboratory Comparative Guide to the Quantification of N-(4-Ethoxyphenyl)-3-oxobutanamide

Abstract: This guide provides a comprehensive framework for the inter-laboratory validation of analytical methods for the quantification of this compound. We present an objective comparison of two prevalent analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This document is designed for researchers, analytical scientists, and drug development professionals, offering field-proven insights into experimental design, protocol execution, and data interpretation. The methodologies described are grounded in the principles of the ICH Q2(R1) guideline to ensure scientific integrity and regulatory compliance.[1][2] Hypothetical, yet representative, experimental data is provided to illustrate the performance characteristics of each method across multiple laboratory settings, ensuring a practical and applicable guide for establishing robust and reproducible analytical workflows.

This compound is a chemical entity of interest in pharmaceutical development, potentially as a metabolite or synthetic intermediate.[3] Its accurate quantification is paramount for ensuring product quality, safety, and efficacy. While a single laboratory can develop a validated method, an inter-laboratory validation study (also known as a collaborative study) is the gold standard for establishing the reproducibility and robustness of an analytical procedure.[4][5] Such studies are critical for standardizing methods, ensuring consistency across different manufacturing sites, and for regulatory submissions.

This guide will deconstruct the process, comparing the workhorse HPLC-UV method with the highly sensitive LC-MS/MS technique, and provide a clear roadmap for executing a successful inter-laboratory validation.

Core Principles of Analytical Method Validation

The foundation of any reliable analytical method is a thorough validation process. The International Council for Harmonisation (ICH) Q2(R1) guideline provides a comprehensive framework for this process, outlining the key parameters that must be evaluated to demonstrate a method is suitable for its intended purpose.[2][6]

Key Validation Parameters as per ICH Q2(R1): [1][7][8]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Accuracy: The closeness of test results obtained by the method to the true value. It is often reported as percent recovery.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at three levels:

    • Repeatability: Precision under the same operating conditions over a short interval (intra-assay precision).

    • Intermediate Precision: Precision within the same laboratory but with different analysts, on different days, or with different equipment.

    • Reproducibility: Precision between different laboratories (inter-laboratory precision).

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

Comparative Analysis of Quantification Methodologies

The choice of analytical technique is a critical decision driven by the specific requirements of the assay, including required sensitivity, selectivity, and the nature of the sample matrix.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust, cost-effective, and widely accessible technique. For this compound, the presence of a chromophore (the ethoxyphenyl group) allows for direct detection by UV absorbance.

  • Causality of Experimental Choices: A reverse-phase C18 column is the logical choice, as it effectively retains the moderately non-polar analyte from a polar mobile phase.[9] An acidic mobile phase modifier (e.g., phosphoric or formic acid) is used to ensure the analyte is in a consistent, non-ionized state, leading to sharp, symmetrical peaks. Acetonitrile is a common organic modifier providing good elution strength and low UV cutoff.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV. This is particularly advantageous when quantifying low levels of the analyte in complex matrices, such as in biological samples.

  • Causality of Experimental Choices: The method utilizes electrospray ionization (ESI) to generate charged parent ions of the analyte.[10] These ions are then isolated in the first quadrupole (Q1), fragmented in the collision cell (Q2), and specific fragment ions are monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity, as it is highly unlikely that an interfering compound will have the same parent mass, the same fragment mass, and the same chromatographic retention time.[11] The use of a mobile phase modifier like formic acid aids in the protonation of the analyte, enhancing the signal in positive ESI mode.[9]

Head-to-Head Performance Comparison

The following table summarizes the expected performance characteristics of each method for the quantification of this compound based on typical validation outcomes.

Validation Parameter HPLC-UV LC-MS/MS Rationale for Performance
Specificity GoodExcellentLC-MS/MS is inherently more specific due to monitoring a specific mass transition (parent → fragment). UV detection can be prone to interference from co-eluting impurities with similar UV spectra.
Linearity (r²) > 0.999> 0.999Both methods demonstrate excellent linearity over their respective analytical ranges.
Range (µg/mL) 1 - 2000.001 - 10The superior sensitivity of mass spectrometry allows for a much lower quantification range.
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.0%Both methods are highly accurate. LC-MS/MS can be slightly more accurate at lower concentrations due to its higher signal-to-noise ratio.
Precision (Repeatability, %RSD) < 1.0%< 2.0%HPLC-UV often shows slightly better repeatability at higher concentrations due to simpler instrumentation.
Precision (Reproducibility, %RSD) < 3.0%< 5.0%Inter-laboratory precision is typically slightly wider for LC-MS/MS due to greater instrument variability, but both are highly acceptable.
LOQ (µg/mL) ~0.5~0.001LC-MS/MS is several orders of magnitude more sensitive, making it the method of choice for trace-level quantification.
Robustness HighModerateHPLC-UV methods are generally considered more robust and less susceptible to minor variations in mobile phase composition or matrix effects.

Designing and Executing an Inter-Laboratory Validation Study

A successful inter-laboratory study requires meticulous planning and a clearly defined protocol that all participating laboratories must follow.

Study Design and Protocol
  • Lead Laboratory Designation: One laboratory acts as the coordinator for the study.

  • Participant Selection: A minimum of three independent laboratories should be included.

  • Protocol Development: The lead lab develops and validates the analytical method in-house. This detailed protocol is then distributed to all participants.

  • Sample Preparation & Distribution: A single, large batch of homogeneous material containing this compound is prepared. This is subdivided into identical samples for each laboratory. Samples should span the proposed analytical range (e.g., low, medium, and high concentrations).

  • Execution: Each laboratory analyzes the samples in replicate (e.g., n=6 for each concentration) according to the provided protocol.

  • Data Reporting: Results are reported back to the lead laboratory in a standardized format.

Inter-Laboratory Study Workflow

G cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_analysis Phase 3: Data Analysis A Develop & Validate Method in Lead Lab B Prepare Homogeneous Bulk Sample A->B C Aliquot & Distribute Samples to Labs B->C D Lab 1 Analysis C->D E Lab 2 Analysis C->E F Lab 3 Analysis C->F G Collect Standardized Data from All Labs D->G E->G F->G H Perform Statistical Analysis (ANOVA, Z-Scores) G->H I Evaluate Reproducibility & Robustness H->I J Generate Final Validation Report I->J

Caption: High-level workflow for conducting an inter-laboratory validation study.

Detailed Experimental Protocols

The following are detailed, self-validating protocols for the quantification of this compound.

Protocol 1: Quantification by Reverse-Phase HPLC-UV

1. Reagents and Materials

  • This compound reference standard (>99% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric Acid (85%, analytical grade)

  • Volumetric flasks, pipettes, and autosampler vials

2. Chromatographic Conditions

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: Water with 0.1% Phosphoric Acid

  • Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid

  • Gradient: 70% A / 30% B, isocratic

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • UV Detection: 245 nm

  • Run Time: 10 minutes

3. Standard and Sample Preparation

  • Stock Standard (1000 µg/mL): Accurately weigh 25 mg of reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).

  • Working Standards: Serially dilute the stock standard with diluent to prepare calibration standards at 1, 5, 10, 25, 50, 100, and 200 µg/mL.

  • Sample Preparation: Accurately weigh the sample powder, dissolve in diluent, and dilute to a final concentration within the calibration range. Filter through a 0.45 µm syringe filter prior to injection.

4. System Suitability

  • Inject the 50 µg/mL standard six times.

  • Acceptance Criteria: %RSD of peak area < 2.0%; Tailing factor < 1.5; Theoretical plates > 2000.

5. Data Analysis

  • Generate a linear regression curve from the peak areas of the calibration standards.

  • Quantify the sample concentration using the regression equation.

G A Receive Sample C Weigh & Dissolve Test Sample A->C B Prepare Standards & QC Samples E Inject onto HPLC System B->E D Filter through 0.45 µm Filter C->D D->E F UV Detection at 245 nm E->F G Integrate Peak Area F->G H Calculate Concentration via Calibration Curve G->H G A Receive Sample C Weigh & Dissolve Test Sample A->C B Prepare Standards & QC Samples E Inject onto UPLC System B->E D Filter through 0.22 µm Filter C->D D->E F ESI Source (Ionization) E->F G MRM Detection (m/z 222.1 -> 108.0) F->G H Calculate Concentration via Calibration Curve G->H

Caption: Experimental workflow for quantification by LC-MS/MS.

Statistical Analysis and Interpretation of Inter-Laboratory Data

Once data is collected from all participating laboratories, a robust statistical analysis is performed to determine the method's reproducibility.

  • Outlier Tests: Cochran's C test can be used to identify laboratories with significantly larger variance than others. Grubbs' test can identify individual outlying results.

  • Analysis of Variance (ANOVA): This powerful statistical tool is used to partition the total variance of the dataset into within-laboratory variance (repeatability) and between-laboratory variance (reproducibility).

  • Z-Scores: For proficiency testing, Z-scores are an excellent way to evaluate the performance of each laboratory. [12]A Z-score is calculated as:

    • Z = (x - X) / σ

    • Where: x is the result from the individual lab, X is the assigned value (often the mean of all labs), and σ is the standard deviation.

    • A |Z-score| ≤ 2 is generally considered satisfactory.

Hypothetical Inter-Laboratory Results (High Concentration Sample)
Method Laboratory Mean Result (µg/mL) Std. Dev. %RSD Z-Score
HPLC-UV Lab 199.80.850.85%-0.28
Lab 2101.50.920.91%1.83
Lab 399.10.790.80%-1.15
Overall Mean 100.1
Reproducibility SD 1.22
LC-MS/MS Lab 1101.11.521.50%0.96
Lab 298.21.611.64%-1.26
Lab 3100.51.451.44%0.48
Overall Mean 99.9
Reproducibility SD 1.51

Conclusion and Recommendations

This guide demonstrates that both HPLC-UV and LC-MS/MS are suitable and reliable methods for the quantification of this compound. The successful execution of an inter-laboratory study, following the principles outlined, can establish either method as robust and reproducible.

  • Recommendation for HPLC-UV: This method is ideal for routine quality control (QC) environments where analyte concentrations are relatively high and cost-effectiveness and robustness are priorities.

  • Recommendation for LC-MS/MS: This method is the clear choice for applications requiring high sensitivity, such as the analysis of biological samples for pharmacokinetic studies, impurity profiling at trace levels, or cleaning validation.

Ultimately, the choice of method depends on the specific analytical challenge. By following a structured validation approach as detailed in this guide, organizations can ensure data integrity, consistency, and regulatory compliance across the entire product lifecycle.

References

  • Altabrisa Group. (2025). Key ICH Method Validation Parameters to Know. Altabrisa Group.
  • SIELC Technologies. (2018). This compound. SIELC.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • Slideshare.
  • Scribd. ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Scribd.
  • ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH.
  • NIH. (n.d.). This compound. PMC.
  • Benchchem. A Comparative Guide to Inter-Laboratory Analytical Methods for 13-Deacetyltaxachitriene A. Benchchem.
  • PubChem. This compound. PubChem.
  • Analytical Chemistry Class Notes.
  • European Union. Interlaboratory comparisons. The Joint Research Centre.
  • Li, J., Xiang, X., & Zhang, H. (2016). Comparison Evaluation of Statistical Analysis Methods for Inter-laboratory Comparison statistical Analysis Methods. Chinese Pharmaceutical Journal, 51(2), 139-143.
  • EPA. (n.d.).
  • Shimadzu. (2013). Simultaneous analysis of alkylphenol ethoxylates using ultra-high speed LC-MS/MS. Shimadzu.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of N-(4-Ethoxyphenyl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: N-(4-Ethoxyphenyl)-3-oxobutanamide (CAS No. 122-82-7), also known as 4'-Ethoxyacetoacetanilide or Phenacetin Impurity B, is a chemical compound utilized in various laboratory and research settings.[1][2][3] While it may not be classified as a hazardous chemical under all regulations, aggregated GHS data indicates significant potential hazards, including acute toxicity if swallowed, inhaled, or in contact with skin.[1][2] Therefore, a rigorous and informed approach to its disposal is not merely a matter of regulatory compliance but a fundamental pillar of laboratory safety and environmental stewardship.

This guide provides drug development professionals, researchers, and scientists with a comprehensive, step-by-step framework for the safe handling and proper disposal of this compound. The procedures outlined herein are grounded in established safety protocols and regulatory principles to ensure the protection of personnel and the environment.

Part 1: Hazard Profile and Risk Assessment

Understanding the causality behind disposal procedures begins with a thorough risk assessment. The hazards associated with this compound dictate the stringent handling and disposal controls required.

GHS Hazard Classification: The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for understanding chemical hazards. Data reported by suppliers indicates the following potential classifications for this compound.[2]

Hazard Class Hazard Statement GHS Code Causality & Implication
Acute Toxicity, OralToxic if swallowed / Harmful if swallowedH301 / H302Ingestion can lead to severe health effects or be fatal. This necessitates strict controls to prevent oral intake, including a prohibition on eating or drinking in the lab.[2]
Acute Toxicity, DermalHarmful in contact with skinH312The compound can be absorbed through the skin, causing systemic effects. This requires the mandatory use of chemically resistant gloves and protective clothing.[2]
Acute Toxicity, InhalationHarmful if inhaledH332Inhaling dust or aerosols can be harmful. Handling should occur in well-ventilated areas or with respiratory protection to minimize exposure.[2]
Aquatic Hazard (Acute)Harmful to aquatic lifeH402Release into the environment can harm aquatic ecosystems. This is the primary reason why drain disposal is strictly forbidden.

It is crucial to always consult the most current Safety Data Sheet (SDS) provided by your specific supplier for the most accurate and detailed hazard information.

Part 2: Pre-Disposal: Safe Handling and Personnel Protection

Proper disposal begins long before the waste container is collected. It starts with safe handling at the bench.

Required Personal Protective Equipment (PPE): A multi-layered PPE strategy is essential to create a barrier between the researcher and the chemical.

PPE Item Specification Justification
Hand Protection Chemically resistant gloves (e.g., Nitrile)To prevent dermal contact and absorption. Gloves must be inspected before use and disposed of as contaminated waste after handling.[4][5]
Eye/Face Protection Safety glasses with side shields or a face shieldTo protect eyes from splashes or airborne dust particles.[6][7]
Skin/Body Protection Laboratory coat and closed-toe shoesTo protect skin from accidental spills. Full-body protective clothing may be required for large-scale handling or spill cleanup.[6]
Respiratory Protection NIOSH-approved respiratorRequired when handling the powder outside of a fume hood or if dust generation is likely.[4][6]

Safe Handling Practices:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation risk.[1][4]

  • Avoid Dust Formation: Use techniques that minimize the generation of dust when weighing or transferring the solid material.[4][6]

  • Hygiene: Do not eat, drink, or smoke in areas where this chemical is handled.[7] Always wash hands thoroughly with soap and water after handling, even if gloves were worn.[6]

  • Clothing: Launder contaminated work clothing separately from other laundry before reuse.[6]

Part 3: The Disposal Protocol: A Step-by-Step Guide

The disposal of this compound must be treated as a formal, regulated process. Under no circumstances should this chemical be disposed of in standard trash or down the drain.[1]

Step 1: Waste Characterization and Segregation

  • Action: Designate all this compound waste—including expired pure chemical, contaminated labware (e.g., weigh boats, pipette tips), and spill cleanup debris—as "Hazardous Waste."

  • Causality: Proper characterization is a federal and local regulatory requirement.[8] Segregation prevents dangerous reactions that can occur when incompatible waste streams are mixed.[5][8]

Step 2: Containerization and Labeling

  • Action:

    • Select a waste container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid.[8][9]

    • Affix a "HAZARDOUS WASTE" label to the container before adding any waste.[8]

    • Clearly list all contents, including "this compound" and any solvents or other chemicals present, with their approximate percentages.[8]

  • Causality: Federal and state regulations (such as those under the Resource Conservation and Recovery Act - RCRA) mandate proper labeling for the safety of all personnel who will handle the container and for the final disposal facility to process it correctly.[10]

Step 3: On-Site Accumulation

  • Action: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of laboratory personnel.[8] Keep the container closed at all times except when adding waste.[8][9]

  • Causality: The SAA provides a safe, controlled, and compliant temporary storage location, preventing spills and minimizing exposure risks before the waste is collected for disposal.[8]

Step 4: Final Disposal Arrangement

  • Action: Arrange for the collection of the waste through your institution's Environmental Health & Safety (EH&S) office or a licensed hazardous material disposal company.[1]

  • Causality: The final treatment and disposal of hazardous waste is a highly regulated process that can only be performed by certified professionals. The most common and effective disposal method for this type of organic chemical waste is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[1]

Part 4: Emergency Procedures for Accidental Release

In the event of a spill, a calm and systematic response is critical to ensure personnel safety.

  • Evacuate & Alert: Immediately alert others in the area and evacuate if necessary.

  • Protect: Don appropriate PPE before attempting any cleanup.[1]

  • Contain: Prevent the spilled material from entering drains or waterways.[1][6] Cover drains if necessary.

  • Clean Up:

    • For small spills, carefully sweep up the solid material, avoiding dust generation.[4][6] A HEPA-filtered vacuum can also be used.[6]

    • Place all spilled material and contaminated cleaning supplies (e.g., paper towels, pads) into a labeled hazardous waste container.[4][6]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to your laboratory supervisor and EH&S department.

Disposal Decision Workflow

The following diagram illustrates the logical pathway for managing this compound from point of use to final disposal.

G cluster_generation Point of Generation cluster_handling Waste Handling & Segregation cluster_accumulation On-Site Management cluster_disposal Final Disposal Pathway start This compound (Pure, Solution, or Contaminated Material) characterize Characterize as Hazardous Waste per SDS & GHS data start->characterize containerize Place in a compatible, sealed, and properly labeled container 'HAZARDOUS WASTE' characterize->containerize accumulate Store in designated Satellite Accumulation Area (SAA) containerize->accumulate spill Accidental Spill Occurs accumulate->spill Potential Event contact_ehs Contact Institutional EH&S or Licensed Waste Vendor accumulate->contact_ehs spill_cleanup Follow Emergency Spill Protocol Collect all debris as Hazardous Waste spill->spill_cleanup spill_cleanup->containerize incinerate High-Temperature Incineration at a permitted facility contact_ehs->incinerate Typical Method

Caption: Decision workflow for this compound disposal.

References

  • PHENACETIN IMPURITY 1 Material Safety Data Sheet. Cleanchem Laboratories.
  • This compound SDS, 122-82-7 Safety Data Sheets. ECHEMI.
  • This compound | C12H15NO3 | CID 61053. PubChem, National Center for Biotechnology Information.
  • Phenacetin Safety Data Sheet. Santa Cruz Biotechnology.
  • SAFETY DATA SHEET - 1-(3-Ethoxy-4-methoxy-phenyl)-2-methanesulfonylethylamine. LGC Standards.
  • Material Safety Data Sheet - N-(4-ethoxyphenyl)acetamide. Capot Chemical.
  • SAFETY DATA SHEET - Product 71804. Sigma-Aldrich.
  • Safety Data Sheet: N-(4-Ethoxyphenyl)acetamide. Carl ROTH.
  • SAFETY DATA SHEET - Product 60765. Sigma-Aldrich.
  • SAFETY DATA SHEET - Product 221856. Sigma-Aldrich.
  • Guidelines: Handling and Disposal of Chemicals. Purdue University College of Engineering.
  • SAFETY DATA SHEET - Product M6288. Sigma-Aldrich.
  • SAFETY DATA SHEET - N1-(3-Acetyl-4-hydroxyphenyl)acetamide. Fisher Scientific.
  • This compound. GSRS.
  • This compound. SIELC Technologies.
  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA).
  • Hazardous Waste - EHSO Manual. Oakland University.
  • School Science Safety | Disposal of Hazardous Waste. Washington State Department of Health via YouTube.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-Ethoxyphenyl)-3-oxobutanamide
Reactant of Route 2
Reactant of Route 2
N-(4-Ethoxyphenyl)-3-oxobutanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.